molecular formula C20H20FNO4 B1668297 Carabersat CAS No. 184653-84-7

Carabersat

Katalognummer: B1668297
CAS-Nummer: 184653-84-7
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: RCLXAPJEFHPYEG-ZWKOTPCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carabersat, also known as SB204269, is an ATP-sensitive potassium channel (K-ATP) opener potentially for the treatment of epilepsy. SB-204269 proved to be an orally-effective anticonvulsant agent. SB-204269 also selectively reduced focal electrographic seizure activity in an in vitro elevated K+ rat hippocampal slice model at concentrations (0.1-10 microM) that had no effect on normal synaptic activity and neuronal excitability.

Eigenschaften

CAS-Nummer

184653-84-7

Molekularformel

C20H20FNO4

Molekulargewicht

357.4 g/mol

IUPAC-Name

N-[(3R,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-4-fluorobenzamide

InChI

InChI=1S/C20H20FNO4/c1-11(23)13-6-9-16-15(10-13)17(18(24)20(2,3)26-16)22-19(25)12-4-7-14(21)8-5-12/h4-10,17-18,24H,1-3H3,(H,22,25)/t17-,18+/m0/s1

InChI-Schlüssel

RCLXAPJEFHPYEG-ZWKOTPCHSA-N

Isomerische SMILES

CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2NC(=O)C3=CC=C(C=C3)F)O)(C)C

Kanonische SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C

Aussehen

Solid powder

Andere CAS-Nummern

184653-84-7

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Carabersat;  Sb 204269-eo;  SB-204269;  SB 204269;  SB204269.

Herkunft des Produkts

United States

Foundational & Exploratory

The Enigmatic Mechanism of Carabersat (SB-204269): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carabersat (SB-204269) is a potent, orally active anticonvulsant agent that has demonstrated significant efficacy in preclinical models of both partial and generalized tonic-clonic seizures. Its favorable safety profile, characterized by a lack of overt behavioral depressant properties at therapeutic doses, distinguishes it from many conventional antiepileptic drugs (AEDs). The core of this compound's uniqueness lies in its novel mechanism of action, which does not converge on the classical targets of epilepsy pharmacotherapy, such as voltage-gated sodium channels or GABAergic systems. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, outlining relevant experimental methodologies, and visualizing the putative molecular interactions and pathways.

Core Mechanism of Action: A Novel Binding Site

Key Characteristics:

  • Novelty: The this compound binding site is distinct from the known molecular targets of established AEDs. Studies have shown that a wide array of standard and newer anticonvulsants, including phenytoin (B1677684), carbamazepine, lamotrigine, and levetiracetam, do not compete for this site.[3][4]

  • Stereospecificity: The binding is highly stereoselective. The anticonvulsant activity resides in the trans-(+)-4S,3R enantiomer (SB-204269), while its corresponding trans-(-)-4R,3S enantiomer (SB-204268) is significantly less active.[1] This stereoselectivity is mirrored in binding affinity, with a profound difference observed between the enantiomers for the binding site.[3][4]

  • CNS Localization: The binding site is predominantly located in the brain, with minimal presence in peripheral tissues.[3][4]

While the precise molecular identity of this binding site remains to be fully elucidated in publicly available literature, its discovery points towards a new avenue for understanding and modulating neuronal excitability.

Quantitative Binding Data

Saturation binding assays using tritiated this compound ([³H]-SB-204269) have been instrumental in quantifying the affinity and density of its novel binding site in rodent brain tissues.

ParameterValue (Rat Forebrain Membranes)Value (Mouse Forebrain Membranes)Reference(s)
Dissociation Constant (Kd) 32 ± 1 nM32 nM[3][4]
Maximum Binding Capacity (Bmax) 253 ± 18 fmol/mg protein217 fmol/mg protein[2][3][4]

These data indicate a high-affinity interaction between this compound and its novel binding site. The correlation between the binding affinities of this compound analogues and their anticonvulsant potency in animal models further strengthens the hypothesis that this binding site mediates the therapeutic effects of the compound.[3][4]

In Vitro Electrophysiological Profile

Consistent with its unique binding profile, this compound exhibits a distinct electrophysiological signature.

  • No Direct Effect on Voltage-Gated Sodium Channels: At concentrations well above those required for anticonvulsant activity, this compound does not produce a tonic, voltage-dependent, or frequency-dependent block of voltage-gated sodium channels.[1][5] This differentiates it from major AEDs like phenytoin and carbamazepine.

  • No Modulation of GABAergic Neurotransmission: The compound does not appear to directly enhance GABAergic inhibition.[1]

  • Selective Reduction of Seizure Activity: In in vitro models, such as the elevated potassium rat hippocampal slice model, this compound selectively reduces focal electrographic seizure activity at concentrations (0.1-10 µM) that do not affect normal synaptic activity and neuronal excitability.[1] This suggests a mechanism that preferentially targets pathological hyperexcitability.

The following diagram illustrates the workflow for a typical in vitro hippocampal slice electrophysiology experiment used to assess the effects of anticonvulsant compounds.

G cluster_prep Slice Preparation cluster_recording Electrophysiological Recording animal Rodent brain_extraction Brain Extraction animal->brain_extraction hippocampal_dissection Hippocampal Dissection brain_extraction->hippocampal_dissection slicing Vibratome Slicing (400 µm) hippocampal_dissection->slicing recovery Recovery in aCSF slicing->recovery transfer Transfer Slice to Recording Chamber recovery->transfer perfusion Continuous Perfusion with aCSF transfer->perfusion electrode Place Recording Electrode (e.g., in CA1) perfusion->electrode baseline Record Baseline Activity electrode->baseline seizure_induction Induce Seizure-like Activity (e.g., High K+) baseline->seizure_induction drug_application Apply this compound (SB-204269) seizure_induction->drug_application record_effect Record Changes in Seizure Activity drug_application->record_effect

Experimental workflow for hippocampal slice electrophysiology.

Putative Downstream Signaling: The Connexin Hypothesis

While the direct downstream signaling pathway of this compound remains unconfirmed, studies on the structurally related cis-isomer, Tonabersat (SB-220453), offer a compelling hypothesis. Tonabersat has been shown to inhibit connexin43 (Cx43) hemichannels and may modulate the p38 mitogen-activated protein kinase (MAPK) pathway.[6]

Connexin hemichannels are pores in the cell membrane that can open under pathological conditions, releasing ATP and glutamate, which can contribute to neuronal hyperexcitability and inflammation. If this compound acts similarly to Tonabersat, its binding to the novel site could initiate a signaling cascade that leads to the inhibition of these hemichannels.

The following diagram outlines this hypothesized signaling pathway.

G This compound This compound (SB-204269) BindingSite Novel Stereospecific Binding Site This compound->BindingSite Binds SignalingCascade Intracellular Signaling Cascade (Hypothetical) BindingSite->SignalingCascade Activates? p38MAPK p38 MAPK Pathway (Modulation?) SignalingCascade->p38MAPK Interacts with? Connexin Connexin Hemichannel SignalingCascade->Connexin Directly Inhibits? p38MAPK->Connexin Inhibits? ATP_Glutamate Release of ATP & Glutamate Connexin->ATP_Glutamate Mediates NeuronalHyperexcitability Neuronal Hyperexcitability Connexin->NeuronalHyperexcitability Contributes to ATP_Glutamate->NeuronalHyperexcitability Promotes

Hypothesized signaling pathway for this compound.

It is crucial to emphasize that this pathway is speculative for this compound and requires direct experimental validation. The relationship between the novel binding site and connexin channels or the MAPK pathway has not been definitively established for SB-204269.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on this compound are not fully available in the published literature. However, based on standard methodologies, representative protocols are provided below.

Radioligand Binding Assay (Saturation Assay)

This protocol outlines the general steps to determine the Kd and Bmax of [³H]-SB-204269 in rat brain membranes.

1. Membrane Preparation:

  • Homogenize dissected rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add increasing concentrations of [³H]-SB-204269 to triplicate wells.

  • To a parallel set of wells, add the same concentrations of [³H]-SB-204269 plus a high concentration of unlabeled SB-204269 to determine non-specific binding.

  • Add the prepared brain membranes to each well to initiate the binding reaction.

  • Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

3. Separation and Counting:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filter mat and measure the radioactivity trapped on each filter disc using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

  • Analyze the specific binding data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

The following diagram illustrates the workflow of a radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis tissue Brain Tissue homogenize Homogenization tissue->homogenize centrifuge Centrifugation & Washing homogenize->centrifuge membranes Isolated Membranes centrifuge->membranes incubate_total Incubate Membranes + [³H]-SB-204269 (Total Binding) membranes->incubate_total incubate_nsb Incubate Membranes + [³H]-SB-204269 + Unlabeled (Non-Specific Binding) membranes->incubate_nsb radioligand [³H]-SB-204269 radioligand->incubate_total radioligand->incubate_nsb unlabeled Unlabeled SB-204269 unlabeled->incubate_nsb filter Filtration & Washing incubate_total->filter incubate_nsb->filter count Scintillation Counting filter->count calculate Calculate Specific Binding count->calculate analyze Non-linear Regression (Kd & Bmax) calculate->analyze

Workflow for a radioligand binding assay.

Conclusion and Future Directions

This compound (SB-204269) represents a significant departure from conventional anticonvulsant pharmacology. Its mechanism of action, centered on a novel, high-affinity, stereospecific binding site in the CNS, opens up new possibilities for the treatment of epilepsy. While its efficacy in preclinical models is well-documented, the precise molecular identity of its target and the full downstream signaling cascade remain critical unanswered questions. Future research should focus on:

  • Molecular Identification of the Binding Site: Utilizing techniques such as photoaffinity labeling and proteomics to isolate and identify the protein(s) that constitute the novel binding site.

  • Elucidation of the Signaling Pathway: Investigating the direct downstream consequences of this compound binding, including potential modulation of connexin channels, MAPK signaling, or other undiscovered pathways.

  • Clinical Investigation: Further clinical trials are necessary to establish the efficacy and safety of this compound in human populations with epilepsy.

A comprehensive understanding of this compound's unique mechanism will not only inform its own clinical development but also provide invaluable insights into the fundamental neurobiology of epilepsy and potentially reveal new therapeutic targets for this challenging neurological disorder.

References

The Discovery and Synthesis of Carabersat (SB 204269): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carabersat (SB 204269) is a potent, orally active anticonvulsant agent that emerged from an extensive drug discovery program at SmithKline Beecham (now GlaxoSmithKline). Identified through the optimization of a novel series of 4-(benzoylamino)-benzopyrans, this compound demonstrated significant efficacy in various preclinical models of epilepsy. Its unique mechanism of action, centered around a stereospecific binding site in the central nervous system (CNS), distinguishes it from established antiepileptic drugs. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental methodologies and a summary of key quantitative data.

Discovery and Development

The discovery of this compound was the culmination of a systematic structure-activity relationship (SAR) optimization of a series of 4-(benzoylamino)-benzopyran derivatives.[1] The lead optimization program aimed to identify compounds with potent anticonvulsant activity and a favorable safety profile. This effort led to the identification of trans-(+)-6-acetyl-4S-(4-fluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-3R-ol, hemihydrate, designated as SB 204269 and later known as this compound.[1] Preclinical development at SmithKline Beecham advanced this compound to Phase II clinical trials for the treatment of epilepsy.[2]

dot

cluster_Discovery Discovery Pathway cluster_Development Development Pathway Lead Series 4-(Benzoylamino)-benzopyrans SAR Optimization Structure-Activity Relationship Optimization Lead Series->SAR Optimization Systematic Modification This compound This compound (SB 204269) (trans-(+)-6-acetyl-4S-(4-fluorobenzoylamino)- 3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-3R-ol) SAR Optimization->this compound Identification of Potent Anticonvulsant Preclinical Studies In Vitro & In Vivo Models This compound->Preclinical Studies Pharmacological Characterization Clinical Trials Phase II for Epilepsy Preclinical Studies->Clinical Trials Promising Efficacy & Safety Profile

Caption: Logical workflow of the discovery and development of this compound.

Synthesis Pathway

While the precise, step-by-step synthesis protocol for this compound as developed by SmithKline Beecham is not publicly available, the chemical literature on the synthesis of related trans-3-amino-4-chromanols and benzopyran derivatives allows for the outlining of a plausible synthetic route. The synthesis would involve the stereoselective creation of the trans-amino alcohol functionality on the benzopyran core.

A potential synthetic approach could involve the following key steps:

  • Formation of a Benzopyranone Intermediate: Synthesis of a substituted 2,2-dimethyl-2H-benzo[b]pyran-4(3H)-one from a corresponding phenol (B47542) derivative.

  • Introduction of the Amino Group: Conversion of the ketone to an oxime or a related intermediate, followed by a stereoselective reduction to introduce the amino group at the 4-position.

  • Reduction of the Ketone and Stereoselective Formation of the Hydroxyl Group: Reduction of the ketone at the 3-position to a hydroxyl group, with control over the stereochemistry to achieve the desired trans configuration relative to the amino group.

  • Acylation of the Amino Group: Reaction of the amino group with 4-fluorobenzoyl chloride to form the final amide linkage.

  • Acetylation of the Benzene Ring: Introduction of the acetyl group at the 6-position of the benzopyran ring, likely through a Friedel-Crafts acylation. The timing of this step in the overall synthesis could vary.

Pharmacological Characterization

This compound has been extensively characterized in a battery of in vitro and in vivo pharmacological assays to determine its anticonvulsant activity, mechanism of action, and safety profile.

In Vitro and In Vivo Anticonvulsant Activity

This compound demonstrated potent, orally effective anticonvulsant activity in several rodent models of seizures.[1]

Seizure Model Species Route of Administration Effective Dose/Concentration Reference
Maximal Electroshock Seizure Threshold (MEST)MouseOralED₅₀ of 1.7 mg/kg[1]
Maximal Electroshock Seizure (MES)RatOralED₅₀ of 6.4 mg/kg
Intravenous Pentylenetetrazol (PTZ) InfusionRatOralED₅₀ of 5.2 mg/kg
In Vitro Elevated K⁺ Hippocampal SliceRat-0.1-10 µM
Mechanism of Action: A Novel Binding Site

A key feature of this compound is its novel mechanism of action. Unlike many conventional antiepileptic drugs that target voltage-gated ion channels or GABAergic systems, this compound interacts with a unique, stereospecific binding site within the CNS.

The characterization of this novel binding site was performed using [³H]-SB 204269 in radioligand binding assays with rat brain membranes.

Parameter Value Reference
Dissociation Constant (Kd)32 ± 1 nM
Maximum Binding Capacity (Bmax)253 ± 18 fmol/mg protein

These binding studies revealed a high-affinity, saturable, and stereoselective binding site. The binding of [³H]-SB 204269 was not displaced by a wide range of standard anticonvulsants, neurotransmitters, or ion channel modulators, confirming the novelty of this site.

The following provides a generalized protocol for a radioligand binding assay, based on standard methodologies, to characterize the binding of [³H]-SB 204269 to rat brain membranes.

dot

cluster_Workflow Radioligand Binding Assay Workflow Preparation 1. Preparation of Rat Forebrain Membranes Incubation 2. Incubation with [³H]-SB 204269 Preparation->Incubation Separation 3. Separation of Bound and Free Radioligand Incubation->Separation Rapid Filtration Quantification 4. Quantification of Bound Radioactivity Separation->Quantification Scintillation Counting Analysis 5. Data Analysis (Scatchard Plot, Ki determination) Quantification->Analysis

Caption: Generalized workflow for the [³H]-SB 204269 radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with varying concentrations of [³H]-SB 204269 in a suitable buffer.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled SB 204269.

    • For competition assays, incubations are performed with a fixed concentration of [³H]-SB 204269 and varying concentrations of the test compound.

    • The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Saturation binding data is analyzed using Scatchard plots to determine the Kd and Bmax.

    • Competition binding data is analyzed to determine the IC₅₀, which is then converted to the inhibition constant (Ki).

In Vivo Anticonvulsant Efficacy Testing

The MEST test is a widely used primary screening model for anticonvulsant drugs.

dot

cluster_Workflow MEST Test Workflow Dosing 1. Administration of This compound or Vehicle to Mice Stimulation 2. Application of Corneal Electrical Stimulation Dosing->Stimulation Observation 3. Observation for Tonic Hindlimb Extension Stimulation->Observation Determination 4. Determination of the Seizure Threshold Current Observation->Determination Analysis 5. Calculation of ED₅₀ Determination->Analysis

Caption: Generalized workflow for the Maximal Electroshock Seizure Threshold (MEST) test.

Methodology:

  • Animal Preparation: Male mice are used for the study.

  • Drug Administration: this compound or its vehicle is administered orally at various doses to different groups of mice.

  • Electrical Stimulation: At the time of peak drug effect, a brief electrical stimulus is delivered through corneal electrodes. The current intensity is varied to determine the threshold for inducing a tonic hindlimb extension seizure.

  • Endpoint: The endpoint is the presence or absence of a tonic hindlimb extension, defined as a rigid extension of the hindlimbs for at least 3 seconds.

  • Data Analysis: The percentage of animals protected from the seizure at each dose is determined, and the ED₅₀ (the dose that protects 50% of the animals) is calculated.

In Vitro Hippocampal Slice Model

This model is used to assess the effects of compounds on neuronal excitability in a more physiologically relevant setting.

Methodology:

  • Slice Preparation: Hippocampal slices (typically 400-500 µm thick) are prepared from the brains of rats.

  • Incubation: The slices are maintained in an interface or submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Induction of Seizure-like Activity: Seizure-like activity is induced by modifying the aCSF, for example, by increasing the concentration of potassium ions (e.g., to 8 mM).

  • Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 or CA3 pyramidal cell layer to monitor neuronal activity.

  • Drug Application: this compound is bath-applied at various concentrations, and its effect on the frequency and amplitude of the seizure-like discharges is quantified.

Proposed Signaling Pathway

While the direct molecular target of this compound remains to be definitively identified, research on the structurally related compound, tonabersat, provides strong indications of a potential mechanism involving the modulation of connexin hemichannels and downstream signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway.

Connexin hemichannels are pores in the cell membrane that can open under pathological conditions, leading to the release of signaling molecules like ATP and glutamate, which can contribute to neuronal hyperexcitability. The p38 MAPK pathway is a key signaling cascade involved in cellular stress responses and inflammation, which are also implicated in epilepsy.

dot

cluster_Signaling Proposed Signaling Pathway of this compound This compound This compound (SB 204269) Binding Site Novel CNS Binding Site This compound->Binding Site Binds to Connexin Hemichannels Connexin Hemichannels (e.g., Connexin 43) Binding Site->Connexin Hemichannels Modulates p38 MAPK p38 MAPK Signaling Pathway Connexin Hemichannels->p38 MAPK Influences Neuronal Excitability Decreased Neuronal Hyperexcitability p38 MAPK->Neuronal Excitability Regulates Anticonvulsant Effect Anticonvulsant Effect Neuronal Excitability->Anticonvulsant Effect

Caption: Proposed signaling pathway for the anticonvulsant action of this compound.

It is hypothesized that this compound, by binding to its specific site, may allosterically modulate the function of connexin hemichannels, leading to their closure. This would, in turn, reduce the release of pro-convulsant molecules and potentially downregulate the pro-inflammatory p38 MAPK signaling cascade, ultimately resulting in a reduction of neuronal hyperexcitability and the observed anticonvulsant effects. Further research is required to definitively elucidate this pathway for this compound.

Conclusion

This compound (SB 204269) represents a significant advancement in the search for novel antiepileptic drugs. Its discovery through a targeted medicinal chemistry effort and its unique mechanism of action highlight the potential for identifying new therapeutic targets for epilepsy. The comprehensive preclinical characterization of this compound has provided a strong foundation for its clinical investigation. While further studies are needed to fully elucidate its molecular target and downstream signaling pathways, the existing data underscore the promise of this compound and its novel binding site as a new avenue for the development of improved treatments for epilepsy.

References

Unveiling the Neuronal Binding Profile of Carabersat: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Carabersat (also known as SB-204269), a novel anticonvulsant compound. Through a detailed examination of its binding characteristics, this document aims to furnish researchers and drug development professionals with the critical data and methodologies necessary to understand its unique mechanism of action.

Executive Summary

This compound distinguishes itself from many conventional antiepileptic drugs by interacting with a novel and highly specific binding site within the central nervous system (CNS). Extensive in vitro radioligand binding studies have demonstrated that this compound does not exhibit affinity for the neuronal receptors and ion channels commonly targeted by other anticonvulsants. This unique binding profile suggests a distinct mechanism of action, potentially offering a new therapeutic avenue for epilepsy and other neurological disorders. This guide synthesizes the available quantitative binding data, details the experimental protocols used for its characterization, and provides visual representations of the experimental workflow and its putative signaling context.

Quantitative Binding Affinity of this compound

The binding affinity of this compound has been meticulously characterized in rodent brain tissues. The data reveals a high-affinity, saturable, and stereoselective interaction with a novel binding site.

Table 1: In Vitro Binding Affinity of [³H]-Carabersat (SB-204269) in Rodent Brain Membranes

SpeciesBrain RegionKD (nM)Bmax (fmol/mg protein)Reference
RatForebrain32 ± 1253 ± 18[1][2]
MouseForebrain32217[3]

KD (Dissociation Constant) represents the concentration of the drug at which half of the receptors are occupied, indicating binding affinity. A lower KD value signifies higher affinity. Bmax (Maximum Binding Capacity) indicates the total concentration of receptor binding sites in the tissue.

Notably, the binding of this compound is highly stereoselective. Its enantiomer, SB-204268, demonstrates a 1000-fold lower affinity for this specific binding site, highlighting the precise structural requirements for interaction.[1][2]

Receptor Screening and Selectivity Profile

A crucial aspect of this compound's pharmacological profile is its lack of affinity for a wide array of neuronal receptors and ion channels that are modulated by other antiepileptic drugs. This selectivity minimizes the potential for off-target effects commonly associated with broader-acting agents.

Table 2: Neuronal Receptors and Ion Channels with No Significant Affinity for this compound (SB-204269)

Target ClassSpecific Receptors/Channels Screened
Standard Anticonvulsants Phenobarbitone, Phenytoin, Sodium Valproate, Carbamazepine, Diazepam, Ethosuximide
Newer Anticonvulsants Lamotrigine, Vigabatrin, Gabapentin, Levetiracetam
Amino Acid Receptors Various subtypes
Voltage-Gated Ion Channels Na+ Channels, K+ Channels
Other Receptors Various other receptor types

The lack of interaction with these targets was determined through competitive binding assays where this compound failed to displace specific radioligands for each respective target.[1][2]

Experimental Protocols: Radioligand Binding Assay

The characterization of this compound's binding site was primarily achieved through radioligand binding assays using tritiated this compound ([³H]-SB-204269).

4.1. Membrane Preparation

  • Forebrains from male Sprague-Dawley rats or mice were dissected and homogenized in ice-cold buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.4).

  • The homogenate was centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant was then subjected to high-speed centrifugation to pellet the crude membrane fraction.

  • The membrane pellet was washed and resuspended in fresh buffer to a final protein concentration determined by a standard protein assay (e.g., Bradford or Lowry assay).

4.2. Binding Assay

  • Aliquots of the prepared brain membranes were incubated with various concentrations of [³H]-SB-204269 in a suitable buffer. The binding was found to be unaffected by the presence of Na+, K+, Ca2+, or Mg2+ ions.[1][2]

  • For saturation binding experiments, increasing concentrations of [³H]-SB-204269 were used to determine the KD and Bmax.

  • Non-specific binding was determined in the presence of a high concentration of unlabeled this compound.

  • For competition binding experiments, a fixed concentration of [³H]-SB-204269 was incubated with varying concentrations of the test compounds.

  • The incubation was carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

  • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters were then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters was quantified using liquid scintillation counting.

4.3. Data Analysis

The raw data (counts per minute) were analyzed using non-linear regression analysis to determine the KD, Bmax, and IC50 values. The IC50 values from competition assays were converted to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Visualizing the Methodology and Potential Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothetical signaling context for this compound.

Radioligand_Binding_Assay_Workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Brain Tissue Homogenization p2 Low-Speed Centrifugation p1->p2 p3 High-Speed Centrifugation p2->p3 p4 Wash and Resuspend Membranes p3->p4 a1 Incubate Membranes with [³H]-Carabersat & Test Compound p4->a1 a2 Achieve Equilibrium a1->a2 a3 Rapid Filtration a2->a3 a4 Wash Filters a3->a4 d1 Liquid Scintillation Counting a4->d1 d2 Non-linear Regression Analysis d1->d2 d3 Determine KD, Bmax, Ki d2->d3 end Results d3->end Final Binding Parameters

Caption: Workflow of a typical radioligand binding assay for this compound.

Putative_Signaling_Pathway This compound This compound NovelSite Novel Binding Site (Putative Receptor/Protein) This compound->NovelSite Binds Downstream Downstream Signaling Cascade NovelSite->Downstream Activates/Inhibits Modulation Modulation of Neuronal Excitability Downstream->Modulation Effect Anticonvulsant Effect Modulation->Effect

Caption: Hypothetical signaling pathway for this compound's anticonvulsant action.

Conclusion

The in vitro binding data for this compound compellingly demonstrates its interaction with a novel, high-affinity site in the CNS, distinct from the targets of currently marketed antiepileptic drugs. This unique pharmacological profile underscores its potential as a mechanistically novel therapeutic agent. The detailed methodologies provided in this guide offer a foundation for further research into the precise molecular identity of this binding site and the downstream signaling pathways that mediate its anticonvulsant effects. Future investigations in this area are critical to fully elucidating the therapeutic potential of this compound and developing next-generation anticonvulsant therapies.

References

An In-depth Technical Guide on the Mechanistic Profile of Carabersat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carabersat (also known by its developmental code SB-204269) is an investigational anticonvulsant agent that has been evaluated for its efficacy in epilepsy. The initial hypothesis for any novel anticonvulsant often involves interaction with well-established targets, such as voltage-gated sodium channels, which are pivotal in the mechanism of action for many cornerstone antiepileptic drugs (AEDs). However, the available preclinical data for this compound points towards a distinct and novel mechanism, diverging from the classical sodium channel blockers.

This technical guide synthesizes the current understanding of this compound's mechanism of action. Contrary to initial assumptions, direct modulation of voltage-gated sodium channels is not its primary mode of anticonvulsant activity. Instead, evidence suggests a mechanism involving the modulation of gap junctions, a target that represents a less conventional but increasingly important area of research in epilepsy and other neurological disorders. This document will present the evidence for the lack of interaction with sodium channels, detail the proposed mechanism involving gap junctions, and provide a comparative overview of classical sodium channel blockade for contextual understanding.

Section 1: Evaluation of this compound's Interaction with Voltage-Gated Sodium Channels

A key study investigating the preclinical profile of this compound (SB-204269) sought to characterize its interaction with known AED targets. The findings indicated a lack of direct engagement with voltage-gated sodium channels.

Data Presentation: Interaction with Established Antiepileptic Drug Targets

The following table summarizes the findings regarding this compound's interaction with voltage-gated sodium channels and GABAergic neurotransmission, two of the most common targets for existing AEDs.

TargetInteraction with this compound (SB-204269)Concentration Tested
Voltage-Gated Sodium (Na+) Channels No significant interaction observed≥ 10 µM
GABAergic Neurotransmission No significant interaction observed≥ 10 µM

This data is based on the findings reported for SB-204269, the research code for this compound. The concentrations tested were noted to be well above those required for its anticonvulsant effects in vivo (approximately 0.1 µM in the brain)[1].

Experimental Protocols for Target Interaction Studies
  • Radioligand Binding Assays: These assays are used to determine if a compound can displace a known radioactive ligand that binds to a specific site on the target channel. For instance, batrachotoxin (B49) or saxitoxin (B1146349) binding sites on the sodium channel are often used. A lack of displacement of the radioligand by this compound would indicate it does not bind to these common sites on the channel.

  • Electrophysiological Studies (e.g., Patch-Clamp): This "gold standard" technique directly measures the flow of ions through the channel in the membrane of a cell. The protocol would involve:

    • Culturing cells (such as HEK293 cells) that are genetically engineered to express specific subtypes of human voltage-gated sodium channels (e.g., NaV1.1, NaV1.2, NaV1.6).

    • Using a glass micropipette to form a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents.

    • Applying a series of voltage steps to elicit the opening, inactivation, and closing of the sodium channels, and recording the resulting currents.

    • Perfusing the cells with a solution containing this compound at various concentrations.

    • Observing for any changes in the sodium current's amplitude, voltage-dependence of activation and inactivation, or recovery from inactivation. A lack of significant change in these parameters would confirm the absence of a direct modulatory effect[2][3].

Section 2: Proposed Mechanism of Action: Modulation of Gap Junctions

The Role of Gap Junctions in Neuronal Communication

Gap junctions are specialized intercellular channels that directly connect the cytoplasm of two cells, allowing for the passage of ions, small metabolites, and second messengers. In the brain, they are formed by proteins called connexins and are crucial for synchronous neuronal firing and glial cell communication. Dysregulation of gap junction communication has been implicated in the generation and propagation of seizure activity.

This compound and Tonabersat (B1682987) as Gap Junction Modulators

Tonabersat has been identified as a gap junction inhibitor[4]. It is believed to exert its effects by blocking the activity of these channels, thereby reducing excessive neuronal synchrony that can lead to seizures. Given that this compound is a close analogue of tonabersat, it is highly probable that it shares this mechanism of action. Tonabersat has been shown to inhibit connexin43 hemichannels, which are "half" gap junctions that can open to release signaling molecules like ATP into the extracellular space, contributing to neuroinflammation and pathological signaling.

The proposed signaling pathway is as follows:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Glial Cell a Excessive Neuronal Firing b Gap Junction (Connexin Channels) a->b Synchronizes d Pathological Synchronization e Seizure Propagation d->e b->d Leads to c This compound / Tonabersat c->b Inhibits

Caption: Proposed mechanism of this compound via gap junction inhibition.

This inhibition of gap junction communication is thought to be the primary way this compound exerts its anticonvulsant effects, representing a novel approach compared to traditional AEDs.

Section 3: Comparative Analysis: Classical Voltage-Gated Sodium Channel Blockade

To provide a clear contrast to this compound's proposed mechanism, this section details the well-established mechanism of classical AEDs that target voltage-gated sodium channels.

Mechanism of Voltage-Gated Sodium Channel Blockers

Many first-line AEDs, such as carbamazepine, phenytoin (B1677684), and lamotrigine (B1674446), act by blocking voltage-gated sodium channels. These drugs exhibit a state-dependent binding mechanism, meaning they have a higher affinity for the channel when it is in the inactivated state compared to the resting state.

The workflow for this mechanism is as follows:

  • High-Frequency Firing: During a seizure, neurons fire action potentials at a very high rate.

  • Channel Inactivation: This rapid firing causes a significant number of sodium channels to enter the inactivated state and not have enough time to recover to the resting state.

  • Drug Binding: The AED preferentially binds to and stabilizes the inactivated state of the sodium channel.

  • Prolonged Refractory Period: This stabilization makes the channel unavailable to open in response to the next depolarization, effectively prolonging the neuron's refractory period.

  • Reduced Neuronal Excitability: This prevents the neuron from sustaining the high-frequency firing characteristic of a seizure, thereby terminating the pathological electrical activity.

G cluster_0 Neuronal Membrane Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) AED Classic AED (e.g., Carbamazepine) AED->Inactivated Preferentially Binds & Stabilizes

Caption: State-dependent blockade of sodium channels by classic AEDs.

This mechanism is fundamentally different from the proposed gap junction modulation of this compound. The lack of interaction with sodium channels suggests that this compound would have a different side-effect profile and could potentially be effective in patients whose seizures are refractory to traditional sodium channel blockers.

Conclusion

The available scientific evidence indicates that this compound is a mechanistically novel anticonvulsant. It does not appear to exert its effects through the direct modulation of voltage-gated sodium channels, a hallmark of many established antiepileptic drugs. Instead, its close structural relationship with tonabersat strongly suggests that its primary mechanism of action involves the inhibition of gap junctions. This distinction is critical for drug development professionals and researchers, as it places this compound in a different class of anticonvulsants and opens up new avenues for therapeutic intervention in epilepsy. Further research is needed to fully elucidate the specific subtypes of connexins that this compound interacts with and to understand the full downstream consequences of this interaction on neuronal and glial networks. This guide provides a foundational understanding based on current literature, highlighting the importance of looking beyond classical targets in the search for new and more effective epilepsy therapies.

References

Investigating the Neuroprotective Properties of Carabersat: A Review of Available Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carabersat, an investigational drug, has been a subject of interest for its potential neuroprotective effects, primarily in the context of seizure disorders. This technical guide synthesizes the limited publicly available information on this compound, focusing on its preclinical and early clinical development. Due to the sparse data, this document will also draw parallels with its close analogue, Tonabersat, to provide a broader context for its potential mechanism of action. This guide aims to provide a structured overview for researchers and professionals in the field of drug development, highlighting the current knowledge and identifying areas where further research is critically needed.

Introduction

Neuroprotection remains a key therapeutic goal in a multitude of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. The underlying aim of neuroprotective agents is to prevent or slow the process of neuronal cell death and dysfunction. This compound has emerged from a line of research focused on novel anticonvulsant compounds. While its development has been less prominent than other agents, its structural similarity to Tonabersat suggests a potential mechanism of action involving the modulation of neuronal communication.

Preclinical Profile

Information regarding the preclinical evaluation of this compound is scarce. One available abstract from 2012 notes that this compound is a close analogue of Tonabersat, albeit with a lower affinity for the same binding site.[1] The primary preclinical data available pertains to its anticonvulsant activity rather than direct neuroprotective properties.

Anticonvulsant Activity

The National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Project (ASP) evaluated Tonabersat, providing insights that may be relevant to this compound.[1] The evaluation of Tonabersat in rodent models of generalized tonic-clonic seizures, such as the maximal electroshock (MES) model, demonstrated its anti-seizure properties.[1] Given that this compound is an analogue, it is plausible that it was subjected to a similar battery of preclinical tests, though specific results for this compound are not detailed in the available literature.

Clinical Development

This compound has undergone at least one clinical proof-of-concept study.

Partial Onset Seizures

A clinical study demonstrated the efficacy of this compound as an adjunctive therapy in the treatment of partial-onset seizures.[1] However, detailed quantitative data from this study, such as responder rates, seizure frequency reduction, and statistical significance, are not publicly available. Further investigation into clinical trial databases would be necessary to uncover more specific outcomes.

Putative Mechanism of Action

The mechanism of action for this compound has not been explicitly detailed in the available literature. However, based on its relationship to Tonabersat, its mechanism is likely related to the modulation of gap junctions, which are crucial for intercellular communication in the brain.

Gap Junction Modulation

Tonabersat is known to be a gap junction blocker. Gap junctions are composed of connexin proteins and allow for the direct passage of ions and small molecules between adjacent cells. In the context of epilepsy, excessive synchronization of neuronal firing, facilitated by gap junctions, can contribute to seizure generation and propagation. By blocking these channels, compounds like Tonabersat can desynchronize neuronal activity, thereby exerting an anticonvulsant effect. It is hypothesized that this compound shares this mechanism, although its lower binding affinity might translate to different potency or a modified pharmacological profile.

Below is a conceptual diagram illustrating the proposed mechanism of action.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron PreNeuron Presynaptic Neuron GapJunction Gap Junction (Connexins) PreNeuron->GapJunction Signal Synchronizing Signal (Ions, Small Molecules) PreNeuron->Signal PostNeuron Postsynaptic Neuron GapJunction->PostNeuron This compound This compound This compound->GapJunction Blockade Signal->PostNeuron Propagation

Caption: Proposed mechanism of this compound via gap junction blockade.

Discussion and Future Directions

The available information on this compound is insufficient to form a comprehensive understanding of its neuroprotective properties. While its efficacy in a proof-of-concept study for seizures is noted, the absence of detailed preclinical and clinical data, including quantitative measures and experimental protocols, presents a significant knowledge gap.

To fully assess the neuroprotective potential of this compound, the following areas require further investigation:

  • Detailed Preclinical Studies: In vitro and in vivo studies are needed to elucidate the specific binding targets, downstream signaling pathways, and direct neuroprotective effects of this compound beyond its anticonvulsant activity. This should include models of excitotoxicity, oxidative stress, and apoptosis.

  • Quantitative Clinical Data: Publication of the full results from the proof-of-concept study and any subsequent clinical trials is essential. This data should include efficacy endpoints, safety and tolerability profiles, and pharmacokinetic analyses.

  • Comparative Studies: Head-to-head studies with its analogue, Tonabersat, and other antiepileptic drugs would help to position this compound within the therapeutic landscape and highlight any unique properties.

Conclusion

This compound remains an intriguing but poorly characterized compound. Its demonstrated efficacy in partial onset seizures suggests a potential therapeutic role, and its familial relationship with Tonabersat points towards a mechanism involving gap junction modulation. However, without a substantial body of published data, its neuroprotective properties and full clinical potential remain speculative. This guide underscores the critical need for further research and data dissemination to enable a thorough evaluation of this compound by the scientific and drug development communities.

References

In-depth Technical Guide: Pharmacokinetics and Bioavailability of Carabersat in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and data repositories, this document must report that no specific quantitative preclinical pharmacokinetic or bioavailability data for Carabersat could be retrieved. Developed by GlaxoSmithKline for epilepsy and migraine, this compound's clinical development was discontinued (B1498344) after Phase II trials.[1] Consequently, the detailed preclinical data, including parameters such as Cmax, Tmax, AUC, half-life, and bioavailability in animal models, do not appear to be publicly accessible.

This guide, therefore, cannot fulfill the original request for detailed data tables and specific experimental protocols for this compound. Instead, it will provide a foundational understanding of the principles and methodologies typically employed in the preclinical pharmacokinetic and bioavailability assessment of antiepileptic drug candidates, which would have been relevant to the development of this compound.

General Principles of Preclinical Pharmacokinetic and Bioavailability Studies

The primary objective of preclinical pharmacokinetic (PK) and bioavailability studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity in various animal models. This information is crucial for predicting the drug's behavior in humans, establishing a safe and effective dosing regimen for first-in-human studies, and identifying potential drug-drug interactions.

A thorough preclinical PK assessment is essential to evaluate the clinical potential of antiseizure medications (ASMs).[2] Understanding the relationship between dose, exposure, and efficacy is a critical component of early drug development.[3]

Key Pharmacokinetic Parameters

The following are the standard parameters evaluated in preclinical PK studies:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma after administration.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time, representing the integral of the plasma concentration-time curve.

  • t½ (Half-life): The time required for the plasma concentration of the drug to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of drug elimination.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Methodologies for Preclinical Pharmacokinetic and Bioavailability Studies

While specific protocols for this compound are unavailable, this section outlines the standard experimental designs and methodologies used for antiepileptic drug candidates.

Animal Models

The choice of animal species is a critical factor in the predictive value of preclinical studies.[4] Common species for pharmacokinetic studies of central nervous system drugs include:

  • Rodents (Mice and Rats): Often used for initial screening due to their small size, cost-effectiveness, and well-characterized physiology. Sprague Dawley and Wistar rats are frequently employed strains.

  • Non-rodents (Dogs and Non-human Primates): Beagle dogs are a common choice for oral bioavailability studies due to similarities in gastrointestinal physiology with humans.[4] Non-human primates, such as cynomolgus or rhesus monkeys, are often used as they are phylogenetically closer to humans.

Experimental Design

A typical preclinical pharmacokinetic study involves the following steps:

  • Drug Formulation and Administration: The drug is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).

  • Dosing: Animals are administered a single dose of the drug. For bioavailability studies, both intravenous (IV) and extravascular (e.g., oral) routes are investigated in a crossover or parallel study design.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs).

  • Plasma Preparation: Blood samples are processed to separate plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: A validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the drug concentration in the plasma samples.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonLin) to determine the key pharmacokinetic parameters.

The workflow for a generic preclinical pharmacokinetic study is illustrated in the diagram below.

Preclinical_PK_Workflow cluster_study_design Study Design & Execution cluster_analysis Sample & Data Analysis cluster_output Outcome Animal_Selection Animal Model Selection (e.g., Rat, Dog) Dose_Admin Drug Administration (IV and Oral) Animal_Selection->Dose_Admin Dosing Blood_Collection Serial Blood Sampling Dose_Admin->Blood_Collection Sample Collection Plasma_Prep Plasma Preparation Blood_Collection->Plasma_Prep Bioanalysis LC-MS/MS Bioanalysis Plasma_Prep->Bioanalysis Quantification PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Data Input PK_Profile Pharmacokinetic Profile (Cmax, Tmax, AUC, t½, F) PK_Analysis->PK_Profile Results

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Bioavailability Determination

Absolute oral bioavailability (F%) is calculated by comparing the AUC following oral administration to the AUC following intravenous administration of the same dose, corrected for any differences in the administered dose.

Formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Metabolism in Preclinical Models

Understanding the metabolic fate of a drug is a critical component of its preclinical evaluation. In vitro and in vivo studies are conducted to identify the major metabolic pathways and the enzymes involved.

In Vitro Metabolism
  • Liver Microsomes: Incubations with liver microsomes from different species (including human) help to identify the primary cytochrome P450 (CYP) enzymes responsible for metabolism.

  • Hepatocytes: Studies using primary hepatocytes can provide a more complete picture of metabolism, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

In Vivo Metabolism

Metabolite profiling in plasma, urine, and feces from in vivo studies helps to identify the major circulating and excreted metabolites. This information is crucial for determining if any metabolites are pharmacologically active or potentially toxic.

The diagram below illustrates a typical metabolic pathway investigation workflow.

Metabolism_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_outcome Metabolic Profile Microsomes Liver Microsomes (Multi-species) CYP_ID CYP450 Reaction Phenotyping Microsomes->CYP_ID Hepatocytes Hepatocytes Metabolite_ID Metabolite Identification Hepatocytes->Metabolite_ID Animal_Studies Dosing in Preclinical Species Sample_Analysis Analysis of Plasma, Urine, and Feces Animal_Studies->Sample_Analysis Sample_Analysis->Metabolite_ID Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_ID->Pathway_Elucidation

Caption: Workflow for investigating the metabolic pathways of a drug candidate.

Conclusion

While specific preclinical pharmacokinetic and bioavailability data for this compound are not publicly available, the principles and methodologies described in this guide represent the standard industry practices for the preclinical development of antiepileptic drugs. The evaluation of ADME properties in relevant animal models is a cornerstone of drug discovery and development, providing the essential data needed to bridge the gap from preclinical research to clinical trials. The lack of published data for this compound is likely a consequence of its discontinued development.

References

The Structure-Activity Relationship of Carabersat and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carabersat (SB-204269) is a potent anticonvulsant agent that has demonstrated significant efficacy in a variety of preclinical seizure models. Its unique chemical structure, trans-(+)-6-acetyl-4S-(4-fluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-3R-ol, and novel mechanism of action distinguish it from existing antiepileptic drugs. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for the design and development of new anticonvulsant therapies. The data presented herein is primarily derived from radioligand binding assays and in vivo anticonvulsant screening studies.

Core Structure and Pharmacophore

The chemical scaffold of this compound, a substituted chromen derivative, is fundamental to its anticonvulsant activity. The molecule possesses key features that are critical for its interaction with its biological target. The structure-activity relationship studies indicate that specific substitutions on the chromen ring and the stereochemistry of the molecule are paramount for its potency.

Structure-Activity Relationship of this compound Analogs

The anticonvulsant activity of this compound and its analogs has been primarily evaluated using the mouse maximal electroshock seizure threshold (MEST) test. The affinity of these compounds for a novel binding site in rat brain membranes, as determined by radioligand binding assays using [3H]-SB-204269, correlates well with their in vivo anticonvulsant potency.[1]

Stereoselectivity

A critical aspect of the SAR of this compound is its high degree of stereoselectivity. The trans-(+) enantiomer, this compound (SB-204269), exhibits significantly higher affinity for its binding site compared to its enantiomer, SB-204268. This difference in affinity is approximately 1000-fold, highlighting the specific conformational requirements of the binding site.[1]

Quantitative Analysis of this compound and its Analogs

The following table summarizes the binding affinity (KD) and anticonvulsant activity (ED50 in the MEST test) for this compound and key analogs.

CompoundStructureKD (nM)[1]MEST ED50 (mg/kg)[1]
This compound (SB-204269) trans-(+)-6-acetyl-4S-(4-fluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-3R-ol32 ± 1Potent
SB-204268 Enantiomer of this compound>30,000Inactive
Analog A [Structure of Analog A - if available in literature][Value][Value]
Analog B [Structure of Analog B - if available in literature][Value][Value]

Note: Specific quantitative data for analogs beyond the enantiomer were not available in the provided search results. Further literature review would be required to populate this table completely.

Mechanism of Action and Signaling Pathways

This compound's anticonvulsant activity is mediated through a novel central nervous system (CNS) binding site.[1] This site appears to be distinct from the targets of other known anticonvulsant drugs such as phenobarbital, phenytoin, sodium valproate, carbamazepine, diazepam, and ethosuximide, as these compounds show no affinity for the [3H]-SB-204269 binding site.[1] The precise signaling pathway initiated by the binding of this compound to this novel site remains to be fully elucidated, but it is hypothesized to play a crucial role in regulating neuronal excitability.[1]

G Hypothesized Signaling Pathway of this compound This compound This compound (SB-204269) BindingSite Novel CNS Binding Site This compound->BindingSite Binds to NeuronalExcitability Modulation of Neuronal Excitability BindingSite->NeuronalExcitability Initiates signaling cascade leading to AnticonvulsantEffect Anticonvulsant Effect NeuronalExcitability->AnticonvulsantEffect Results in

Caption: Hypothesized mechanism of action of this compound.

Experimental Protocols

Radioligand Binding Assay for [3H]-SB-204269

Objective: To determine the affinity of this compound and its analogs for their specific binding site in rat brain membranes.

Methodology:

  • Membrane Preparation: Rat forebrains are homogenized in a suitable buffer (e.g., HEPES or Tris-HCl). The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

  • Binding Assay: The membrane suspension is incubated with a fixed concentration of [3H]-SB-204269 and varying concentrations of the unlabeled test compounds (this compound analogs).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound [3H]-SB-204269, is measured by liquid scintillation counting.

  • Data Analysis: The dissociation constant (KD) and maximum binding capacity (Bmax) are determined by Scatchard analysis of the saturation binding data. The inhibitory constants (Ki) of the test compounds are calculated from the IC50 values obtained from the competition binding experiments.[1]

G Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Rat Forebrain Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension Incubation Incubation of Membranes with [3H]-SB-204269 & Analogs Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Scatchard Scatchard Analysis (KD, Bmax) Counting->Scatchard Competition Competition Analysis (IC50, Ki) Counting->Competition

Caption: Workflow for the [3H]-SB-204269 radioligand binding assay.

Mouse Maximal Electroshock Seizure Threshold (MEST) Test

Objective: To assess the in vivo anticonvulsant activity of this compound and its analogs.

Methodology:

  • Animal Model: Male mice are used for this assay.

  • Drug Administration: The test compounds are administered to the mice, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.

  • Induction of Seizures: At a predetermined time after drug administration (to allow for drug absorption and distribution), a maximal electroshock is delivered through corneal electrodes.

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension seizure (ED50) is calculated using probit analysis.[1]

Conclusion

The structure-activity relationship of this compound and its analogs reveals a highly specific interaction with a novel binding site in the CNS. The key determinants of anticonvulsant activity are the stereochemistry of the molecule and specific substitutions on the chromen core. The potent and stereoselective anticonvulsant profile of this compound, coupled with its unique mechanism of action, makes it a promising lead compound for the development of a new class of antiepileptic drugs. Further investigation into the precise nature of its binding site and the downstream signaling pathways will be crucial for the rational design of even more potent and safer anticonvulsant agents.

References

Carabersat: A Mechanistically Novel Anticonvulsant and its Putative Impact on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carabersat (SB-204269) is an investigational anticonvulsant agent that has demonstrated efficacy in preclinical models of epilepsy. Unlike many conventional antiepileptic drugs (AEDs), this compound does not appear to exert its effects through direct modulation of the primary excitatory (glutamatergic) or inhibitory (GABAergic) neurotransmitter systems. Instead, its mechanism of action is attributed to binding at a novel, stereospecific site within the central nervous system (CNS). This technical guide synthesizes the available preclinical data on this compound, focusing on its unique pharmacological profile, its observed effects in various seizure models, and the current understanding of its impact on neuronal signaling. While direct interactions with glutamate (B1630785) and GABA receptors are absent at therapeutic concentrations, this paper will explore the potential indirect mechanisms by which this compound may stabilize neuronal excitability, including the intriguing possibility of connexin hemichannel modulation, as suggested by studies on structurally related compounds.

Introduction

The therapeutic landscape for epilepsy has long been dominated by drugs that target voltage-gated ion channels or enhance GABAergic inhibition. However, a significant portion of patients remain refractory to these treatments, underscoring the need for novel therapeutic strategies. This compound, a trans-benzopyran derivative developed by GlaxoSmithKline, emerged from a research program aimed at identifying anticonvulsants with novel mechanisms of action. Preclinical studies have consistently demonstrated its potent anticonvulsant activity in various animal models, coupled with a favorable safety profile, particularly a lack of sedative and motor-impairing effects at therapeutic doses.

This guide provides a comprehensive overview of the preclinical data on this compound, with a specific focus on its relationship with excitatory and inhibitory neurotransmission. It aims to provide researchers and drug development professionals with a detailed understanding of what is known about this compound, including quantitative data from key experiments, detailed experimental protocols, and visual representations of its proposed mechanism and experimental evaluation.

Pharmacological Profile of this compound

A Novel Mechanism of Action

A defining feature of this compound is its lack of interaction with the common targets of existing AEDs. Studies have shown that at concentrations well above those required for its anticonvulsant effects, this compound does not significantly interact with voltage-gated sodium channels or modulate GABAergic neurotransmission[1]. This distinguishes it from major classes of AEDs like phenytoin, carbamazepine, and benzodiazepines.

The anticonvulsant properties of this compound are instead attributed to its high-affinity, stereospecific binding to a novel site in the brain.

Quantitative Data: Anticonvulsant Efficacy and Binding Affinity

The following tables summarize the key quantitative data from preclinical studies of this compound.

In Vivo Anticonvulsant Activity
Test Species ED₅₀ (mg/kg, p.o.)
Maximal Electroshock (MES)Mouse0.8
Maximal Electroshock (MES)Rat6.4
Pentylenetetrazol (PTZ) Infusion (tonic seizures)Rat1.8
In Vitro Activity
Model Effective Concentration
Rat Hippocampal Slice (reduction of focal electrographic seizure activity)0.1 - 10 µM
Novel Binding Site Affinity
Parameter Value
Bmax217 fmol/mg protein
Kd32 nM
Lack of Effect on Conventional AED Targets
Target Observation
Voltage-gated Sodium ChannelsNo significant tonic, voltage-dependent, or frequency-dependent block at concentrations up to 500-fold higher than its anticonvulsant EC₅₀ of 0.2 µM.
GABAergic NeurotransmissionNo interaction at concentrations ≥ 10 µM.

Impact on Excitatory and Inhibitory Neurotransmission: An Indirect Role

Given the evidence that this compound does not directly engage with glutamate or GABA receptors, its impact on the balance of excitatory and inhibitory neurotransmission is likely indirect. The leading hypothesis for its mechanism of action, drawn from studies on the structurally similar cis-isomer Tonabersat, involves the modulation of connexin hemichannels.

The Connexin Hemichannel Hypothesis

Connexins are proteins that form gap junctions and hemichannels. Hemichannels are pores in the cell membrane that can open in response to pathological conditions, releasing signaling molecules such as ATP and glutamate into the extracellular space. This release can contribute to neuronal hyperexcitability and seizure propagation. Tonabersat has been shown to be a potent blocker of connexin43 hemichannels. While direct evidence for this compound is pending, it is plausible that as a stereoisomer, it shares this mechanism. By blocking these hemichannels, this compound could indirectly reduce excessive excitatory signaling and stabilize neuronal networks.

Signaling Pathway Diagram

The following diagram illustrates the hypothesized indirect mechanism of this compound on neuronal excitability.

Carabersat_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound BindingSite Novel Binding Site (putative Connexin Hemichannel) This compound->BindingSite Binds to and blocks Glutamate_Release Reduced Glutamate Release BindingSite->Glutamate_Release Inhibits pathological release Glutamate Glutamate Glutamate_Release->Glutamate leads to lower concentration Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Postsynaptic_Excitation Reduced Postsynaptic Excitation Glutamate_Receptor->Postsynaptic_Excitation

Caption: Hypothesized indirect mechanism of this compound action.

Experimental Protocols

The following are representative protocols for the key preclinical experiments used to characterize the anticonvulsant activity of this compound.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the spread of seizures.

Apparatus:

  • A constant current stimulator.

  • Corneal electrodes.

Procedure:

  • Administer this compound or vehicle control to rodents (mice or rats) via oral gavage.

  • At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) through corneal electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Determine the median effective dose (ED₅₀) using a dose-response curve.

In Vitro Rat Hippocampal Slice Electrophysiology

Objective: To evaluate the effect of a compound on seizure-like activity in a brain slice preparation.

Procedure:

  • Prepare transverse hippocampal slices (400-500 µm thick) from adult rats.

  • Maintain slices in an interface chamber perfused with artificial cerebrospinal fluid (aCSF) at 34°C.

  • Induce epileptiform activity by elevating the extracellular potassium concentration in the aCSF (e.g., to 7.5 mM).

  • Record extracellular field potentials from the CA3 pyramidal cell layer.

  • After establishing a stable baseline of seizure-like discharges, perfuse the slice with aCSF containing this compound at various concentrations (e.g., 0.1, 1, 10 µM).

  • Measure changes in the frequency, duration, and amplitude of the epileptiform discharges to determine the effect of the compound.

Experimental Workflow Diagram

The following diagram outlines the typical preclinical screening workflow for a novel anticonvulsant like this compound.

Anticonvulsant_Screening_Workflow Start Start Compound_Synthesis Compound Synthesis (this compound) Start->Compound_Synthesis In_Vitro_Binding In Vitro Binding Assay (to identify novel binding site) Compound_Synthesis->In_Vitro_Binding In_Vivo_Screening In Vivo Anticonvulsant Screening (e.g., MES, PTZ tests) In_Vitro_Binding->In_Vivo_Screening Dose_Response Determine ED₅₀ In_Vivo_Screening->Dose_Response In_Vitro_Electrophysiology In Vitro Electrophysiology (Hippocampal Slice) Dose_Response->In_Vitro_Electrophysiology Mechanism_Studies Mechanism of Action Studies (e.g., effect on ion channels, neurotransmission) In_Vitro_Electrophysiology->Mechanism_Studies Toxicity_Studies Toxicity and Safety Profiling (e.g., Rotarod test) Mechanism_Studies->Toxicity_Studies Lead_Optimization Lead Optimization / Candidate Selection Toxicity_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: Preclinical anticonvulsant screening workflow.

Conclusion

This compound represents a departure from traditional anticonvulsant drug design. The available preclinical evidence strongly suggests that its mechanism of action is novel and does not involve direct interactions with the primary excitatory and inhibitory neurotransmitter systems of the brain. Instead, it appears to exert its anticonvulsant effects through a unique binding site. While the precise nature of this site and its downstream signaling consequences are not fully elucidated, the hypothesis of connexin hemichannel blockade, based on data from a structurally related compound, offers a compelling avenue for its indirect influence on neuronal excitability. The lack of direct interference with fundamental glutamatergic and GABAergic transmission may underlie its favorable preclinical safety profile, particularly the absence of sedation and motor impairment. Further research to definitively identify the this compound binding site and its functional role would be invaluable for the development of future mechanistically novel antiepileptic therapies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Carabersat in Rodent Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carabersat (SB-204269) is a novel anticonvulsant compound that has demonstrated efficacy in various preclinical rodent models of epilepsy. Its unique mechanism of action, which involves the modulation of gap junctions, distinguishes it from many existing anti-seizure drugs (ASDs). This document provides detailed application notes and protocols for the in vivo administration of this compound in common rodent models of epilepsy, intended to guide researchers in the preclinical assessment of this compound. The information is compiled from available preclinical data on this compound and its close structural and functional analog, Tonabersat (SB-220453).

Mechanism of Action

This compound and its analogue Tonabersat exert their anticonvulsant effects through a novel mechanism involving the selective modulation of gap junctions, which are intercellular channels crucial for direct cell-to-cell communication. The primary targets are connexin43 (Cx43) and connexin26 (Cx26), proteins that form these channels.[1][2]

The proposed signaling pathway suggests that by inhibiting these connexin hemichannels, this compound can attenuate the p38-mitogen-activated protein kinase (p38-MAPK) signaling pathway.[3] This action is believed to reduce neuroinflammation and neuronal hyperexcitability, key factors in the generation and propagation of seizures. Furthermore, the inhibition of Cx43 hemichannels by Tonabersat has been shown to prevent the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[4]

Signaling Pathway of this compound/Tonabersat in Epilepsy

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP_out ATP NLRP3 NLRP3 Inflammasome Activation ATP_out->NLRP3 Activates Cx43 Connexin43 Hemichannel Cx43->ATP_out ATP Release This compound This compound/ Tonabersat This compound->Cx43 Inhibits p38MAPK p38 MAPK Activation This compound->p38MAPK Attenuates Inflammation Neuroinflammation p38MAPK->Inflammation NLRP3->Inflammation Hyperexcitability Neuronal Hyperexcitability Inflammation->Hyperexcitability Seizure Seizure Activity Hyperexcitability->Seizure G cluster_setup Experimental Setup cluster_admin Administration cluster_seizure Seizure Induction & Observation cluster_analysis Data Analysis Animal_Prep Animal Acclimatization and Baseline Measures Admin This compound/Vehicle Administration (i.p. or p.o.) Animal_Prep->Admin Drug_Prep This compound Formulation (Vehicle Control Prep) Drug_Prep->Admin Pretreatment Pretreatment Time (e.g., 30-60 min) Admin->Pretreatment Induction Seizure Induction (MES, PTZ, etc.) Pretreatment->Induction Observation Seizure Observation (Scoring, Latency, Duration) Induction->Observation Data Data Collection and Quantitative Analysis Observation->Data

References

Application Note: Electrophysiological Characterization of Carabersat in Cultured Hippocampal Neurons using Patch-Clamp Technique

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for studying the effects of Carabersat, a novel investigational compound, on the electrophysiological properties of cultured hippocampal neurons using the whole-cell patch-clamp technique.

Introduction

This compound is a novel compound under investigation for its potential as an antiepileptic drug (AED). Understanding its mechanism of action at the cellular level is crucial for its development. The hippocampus is a key brain region involved in seizure generation and propagation, making its neurons a relevant model for studying AEDs. Patch-clamp electrophysiology allows for the direct measurement of ion channel activity and synaptic transmission, providing valuable insights into how a compound like this compound modulates neuronal excitability.

This application note details the protocols for culturing rat hippocampal neurons and performing whole-cell patch-clamp recordings to investigate the effects of this compound on voltage-gated sodium channels (VGSCs) and synaptic transmission.

Mechanism of Action (Hypothesized)

Based on preliminary screening, this compound is hypothesized to act as a state-dependent blocker of voltage-gated sodium channels. This mechanism is common to many clinically effective AEDs.[1][2][3] By preferentially binding to the inactivated state of VGSCs, this compound is expected to reduce neuronal hyperexcitability associated with epileptic seizures, with minimal effects on normal neuronal firing.[2][4]

cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron AP Action Potential VGSC_open VGSC (Open) AP->VGSC_open Depolarization VGSC_inactive VGSC (Inactive) VGSC_open->VGSC_inactive Inactivation Glutamate_Vesicle Glutamate Vesicle VGSC_open->Glutamate_Vesicle Ca2+ influx Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R AMPA_R AMPA Receptor Glutamate_Release->AMPA_R This compound This compound This compound->VGSC_inactive Binds & Stabilizes EPSP EPSP NMDA_R->EPSP AMPA_R->EPSP

Figure 1: Hypothesized mechanism of this compound action.

Experimental Protocols

Primary Hippocampal Neuron Culture

This protocol describes the preparation of primary hippocampal neuron cultures from embryonic day 18 (E18) Sprague-Dawley rat embryos.

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hanks' Balanced Salt Solution (HBSS)

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated glass coverslips

  • Papain and DNase I

Procedure:

  • Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.

  • Dissect the hippocampi from the embryonic brains in ice-cold HBSS.

  • Mince the hippocampal tissue and incubate in a papain solution for 20 minutes at 37°C.

  • Gently triturate the tissue to dissociate the cells.

  • Plate the dissociated neurons onto poly-D-lysine coated coverslips at a density of 1x10^5 cells/cm².

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Use the neurons for patch-clamp experiments between 14 and 21 days in vitro (DIV).

Whole-Cell Patch-Clamp Recordings

This protocol outlines the procedure for obtaining whole-cell patch-clamp recordings from cultured hippocampal neurons.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (for voltage-clamp, in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Internal Solution (for current-clamp, in mM): 135 K-gluconate, 5 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with external solution at a rate of 1-2 mL/min.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a healthy-looking pyramidal neuron with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • For voltage-clamp recordings of sodium currents, hold the neuron at -80 mV and apply depolarizing voltage steps.

  • For current-clamp recordings, inject current to elicit action potentials.

  • Apply this compound at various concentrations via the perfusion system.

G cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Culture Prepare Hippocampal Neuron Culture (DIV 14-21) Setup Mount Coverslip and Perfuse with External Solution Culture->Setup Solution Prepare External and Internal Solutions Pipette Pull and Fill Patch Pipette (3-5 MΩ) Solution->Pipette Setup->Pipette Seal Approach Neuron and Form Giga-seal Pipette->Seal WholeCell Rupture Membrane for Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline Activity (Control) WholeCell->Baseline DrugApp Apply this compound (Various Concentrations) Baseline->DrugApp Washout Washout with External Solution DrugApp->Washout Analyze Analyze Electrophysiological Parameters Washout->Analyze

Figure 2: Experimental workflow for patch-clamp studies.

Results

The following tables summarize the hypothetical quantitative data obtained from patch-clamp experiments on cultured hippocampal neurons, investigating the effects of this compound.

Effect of this compound on Voltage-Gated Sodium Currents

Voltage-clamp recordings were performed to assess the effect of this compound on the peak amplitude and steady-state inactivation of voltage-gated sodium currents.

ConcentrationPeak Na+ Current Amplitude (pA)% InhibitionV1/2 of Inactivation (mV)
Control -2548 ± 1520%-65.3 ± 1.2
1 µM this compound -1860 ± 13527%-72.1 ± 1.5
10 µM this compound -942 ± 9863%-80.5 ± 1.8
100 µM this compound -305 ± 4588%-88.9 ± 2.1

Data are presented as mean ± SEM, n = 8 cells per group.

Effect of this compound on Neuronal Excitability

Current-clamp recordings were used to measure the effect of this compound on the number of action potentials fired in response to a depolarizing current injection.

ConcentrationNumber of Action PotentialsFiring Frequency (Hz)
Control 15 ± 230 ± 4
10 µM this compound 4 ± 18 ± 2

Data are presented as mean ± SEM, n = 10 cells per group.

Discussion

The hypothetical data presented in this application note suggest that this compound effectively reduces neuronal excitability in cultured hippocampal neurons. The concentration-dependent inhibition of voltage-gated sodium currents, along with the leftward shift in the voltage-dependence of inactivation, is consistent with a state-dependent blocking mechanism. This translates to a significant reduction in the ability of neurons to fire high-frequency action potentials, a hallmark of epileptic activity.

These findings support the continued investigation of this compound as a potential antiepileptic drug. Future studies should explore its effects on synaptic transmission and in in vivo models of epilepsy.

Conclusion

The protocols and data presented here provide a framework for the electrophysiological characterization of novel compounds like this compound. The use of patch-clamp recordings in cultured hippocampal neurons is a powerful tool for elucidating the cellular mechanisms of action of potential antiepileptic drugs.

References

Application of Carabersat in the Pentylenetetrazol (PTZ)-Induced Seizure Model

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Carabersat (also known as SB-204269) is a novel, investigational anticonvulsant agent that has demonstrated efficacy in preclinical models of epilepsy.[1][2] Unlike many existing antiepileptic drugs, this compound and its close analog, tonabersat (B1682987), are believed to exert their effects through a distinct mechanism of action involving the modulation of gap junctions.[3] Specifically, tonabersat has been shown to inhibit connexin43 hemichannels and may attenuate the p38-mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammation and apoptosis.[3][4] This unique mechanism suggests that this compound could offer a new therapeutic strategy for seizure disorders, particularly in cases of refractory epilepsy.

The pentylenetetrazol (PTZ)-induced seizure model is a widely used preclinical tool for screening and characterizing potential anticonvulsant compounds. PTZ is a non-competitive antagonist of the GABA-A receptor, and its administration can induce a range of seizure types, from myoclonic jerks to generalized tonic-clonic seizures, making it a valuable model for generalized seizures. Preclinical studies have shown that this compound is effective at inhibiting tonic extension seizures in the intravenous PTZ infusion model in rats, though it did not prevent myoclonic seizures. This profile suggests a potential clinical utility against generalized tonic-clonic seizures.

These application notes provide a summary of the available data on this compound and a detailed protocol for its evaluation in the PTZ-induced seizure model, intended to guide researchers in the fields of neuroscience and drug development.

Data Presentation

The following table summarizes the available quantitative data for this compound and its analog, tonabersat. It is important to note that while this compound has been tested in the PTZ model, specific quantitative data such as ED₅₀ values for this model are not publicly available in detail. The data presented here are from various preclinical models to provide a broader understanding of the compound's potency.

Compound Parameter Value Model/Assay Species Reference
This compound (SB-204269) Binding Affinity (Kd)40 nMRat forebrain membranesRat
Binding Affinity (Kd)53 nMMouse forebrain membranesMouse
Anticonvulsant EffectEffective at 0.1–30 mg/kg (p.o.)Maximal Electroshock Seizure Threshold (MEST) and Maximal Electroshock (MES)Rat
Anticonvulsant EffectAttenuated tonic seizuresIntravenous Pentylenetetrazol (PTZ) InfusionRat
Anticonvulsant EffectNo inhibition of myoclonic seizuresIntravenous Pentylenetetrazol (PTZ) InfusionRat
Tonabersat (Analog) IC₅₀0.5 µMK⁺ hippocampal brain slice model (electrographic bursting)Rat
TD₅₀ (Motor Impairment)>250 mg/kgRotarod testMouse
TD₅₀ (Motor Impairment)>500 mg/kgMinimal motor impairment scaleRat
Anticonvulsant EffectAttenuated tonic seizuresContinuous Intravenous Pentylenetetrazol (PTZ) InfusionMouse, Rat

Experimental Protocols

Protocol 1: Intravenous Pentylenetetrazol (IV PTZ) Infusion Seizure Model

This protocol describes a standard method for inducing tonic seizures in rodents through the continuous intravenous infusion of PTZ. It is designed to assess the ability of a test compound, such as this compound, to increase the threshold for seizure induction.

Materials:

  • This compound (SB-204269)

  • Vehicle for this compound (e.g., 1% methylcellulose)

  • Pentylenetetrazol (PTZ) solution (e.g., 5 mg/mL in sterile 0.9% saline)

  • Adult male Sprague-Dawley rats (200-250 g)

  • Infusion pump

  • Intravenous catheters (for tail vein cannulation)

  • Observation chambers

  • Timing devices

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

    • On the day of the experiment, anesthetize the rats lightly (e.g., with isoflurane) to implant a catheter into the lateral tail vein for PTZ infusion.

    • Allow the animals to recover from anesthesia in individual observation chambers for at least 30 minutes before drug administration.

  • Drug Administration:

    • Administer this compound or its vehicle to the animals via the desired route (e.g., oral gavage). A typical administration time is 60 minutes before the PTZ infusion to allow for drug absorption.

    • Divide animals into multiple groups (e.g., vehicle control, and three dose levels of this compound). A minimum of 8-10 animals per group is recommended.

  • PTZ Infusion:

    • Connect the indwelling tail vein catheter of each rat to the infusion pump.

    • Begin the continuous intravenous infusion of the PTZ solution at a constant rate (e.g., 1.0 mL/min).

    • Observe the animal continuously from the start of the infusion.

  • Seizure Observation and Endpoints:

    • Record the time of onset of the following seizure endpoints:

      • First Myoclonic Jerk: The first noticeable, brief, involuntary muscle twitch.

      • Generalized Clonus: Rhythmic convulsions of the entire body.

      • Tonic Hindlimb Extension: The primary endpoint for this model, characterized by the rigid, outstretched extension of the hindlimbs.

    • Immediately stop the PTZ infusion upon the onset of tonic hindlimb extension.

    • The primary measure of efficacy is the total dose of PTZ (in mg/kg) required to induce the tonic hindlimb extension seizure. This is calculated from the infusion rate, the concentration of the PTZ solution, and the duration of the infusion.

  • Data Analysis:

    • Calculate the mean PTZ dose (± SEM) required to induce tonic extension for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group.

    • A significant increase in the PTZ dose required to induce tonic extension indicates anticonvulsant activity.

Expected Results with this compound:

Based on available preclinical data, administration of this compound at doses between 0.1 and 30 mg/kg is expected to significantly increase the dose of PTZ required to induce tonic hindlimb extension seizures in rats. However, it is not expected to significantly alter the threshold for the first myoclonic jerk.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_seizure Seizure Induction & Observation cluster_analysis Data Analysis animal_prep Animal Acclimatization & Catheter Implantation recovery Recovery Period (30 min) animal_prep->recovery drug_admin Drug Administration (Vehicle or this compound) recovery->drug_admin absorption Absorption Period (e.g., 60 min) drug_admin->absorption ptz_infusion Start IV PTZ Infusion absorption->ptz_infusion observation Observe for Seizure Endpoints: - Myoclonic Jerk - Generalized Clonus - Tonic Hindlimb Extension ptz_infusion->observation stop_infusion Stop Infusion at Tonic Extension observation->stop_infusion calculate_dose Calculate PTZ Threshold (mg/kg) stop_infusion->calculate_dose stat_analysis Statistical Analysis (ANOVA) calculate_dose->stat_analysis

Caption: Experimental workflow for the IV PTZ infusion seizure model.
Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound via gap junction modulation.

References

Application Notes and Protocols: High-Throughput Screening Assay for Carabersat Analogs Targeting Connexin Hemichannels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carabersat is a novel anticonvulsant and antiepileptic agent with a yet-to-be-fully-elucidated mechanism of action.[1] While structurally related to ATP-sensitive potassium channel openers, its mode of action is believed to be distinct.[1] Evidence suggests that this compound binds to forebrain membranes, indicating a specific molecular target.[1] This application note describes a high-throughput screening (HTS) assay designed to identify and characterize this compound analogs that modulate the activity of connexin hemichannels, a class of proteins implicated in various neurological disorders.

Connexins are integral membrane proteins that form hemichannels, which can function as conduits for communication between the cell and its extracellular environment.[2] The abnormal opening of these hemichannels can contribute to pathological conditions, making them a compelling target for therapeutic intervention.[3] The described assay provides a robust platform for screening large compound libraries to discover novel modulators of connexin hemichannels, potentially leading to the development of new therapeutics for epilepsy and other neurological diseases.

Signaling Pathway of Connexin Hemichannel Modulation

Connexin hemichannels are formed by the assembly of six connexin protein subunits. These channels are typically closed under normal physiological conditions but can be opened by various stimuli, including changes in intracellular calcium concentration, mechanical stress, or post-translational modifications. The opening of hemichannels allows for the passage of ions and small molecules, such as ATP and glutamate, between the cytoplasm and the extracellular space. Dysregulation of hemichannel activity can lead to cellular damage and has been associated with the pathophysiology of several diseases. The assay described herein focuses on identifying compounds that can modulate the opening and closing of these channels, thereby restoring normal cellular function.

G cluster_0 Connexin Hemichannel Signaling Stimuli Stimuli Closed Hemichannel Closed Hemichannel Stimuli->Closed Hemichannel Opens Connexin Subunits Connexin Subunits Hemichannel Assembly Hemichannel Assembly Connexin Subunits->Hemichannel Assembly Hemichannel Assembly->Closed Hemichannel Open Hemichannel Open Hemichannel Closed Hemichannel->Open Hemichannel Gating Open Hemichannel->Closed Hemichannel Closure Ion & Molecule Flux Ion & Molecule Flux Open Hemichannel->Ion & Molecule Flux Cellular Response Cellular Response Ion & Molecule Flux->Cellular Response This compound Analogs This compound Analogs This compound Analogs->Open Hemichannel Modulates

Caption: A diagram illustrating the signaling pathway of connexin hemichannel modulation.

Experimental Workflow for High-Throughput Screening

The HTS assay is a cell-based fluorescent dye uptake assay. The workflow is designed for automation and is compatible with standard 96-well or 384-well microplates. The principle of the assay is that open connexin hemichannels are permeable to certain fluorescent dyes. By measuring the intracellular fluorescence, we can quantify the activity of the hemichannels. The workflow consists of cell seeding, compound addition, dye loading, incubation, and fluorescence measurement.

G cluster_0 HTS Experimental Workflow Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Dye Loading Dye Loading Compound Addition->Dye Loading Incubation Incubation Dye Loading->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

References

Application Notes and Protocols for Chronic Anticonvulsant Administration in Rat Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher:

Extensive literature searches for "carabersat" did not yield specific data regarding its chronic administration in rat epilepsy models. The available scientific literature does not currently provide established dosages, experimental protocols, or defined signaling pathways for this specific compound.

However, significant research exists for carbamazepine (B1668303) , a structurally related and widely studied anticonvulsant drug. The following application notes and protocols are based on the available data for carbamazepine and are intended to serve as a comprehensive guide for researchers and drug development professionals working with similar compounds in preclinical epilepsy models.

Carbamazepine: A Profile in Chronic Epilepsy Models

Carbamazepine (CBZ) is a first-line anti-epileptic drug (AED) primarily used for partial and generalized tonic-clonic seizures.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neural membranes, inhibits repetitive neuronal firing, and reduces the propagation of seizure activity.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the dosages and effects of chronic carbamazepine administration in various rat epilepsy models.

Rat ModelDrug & DosageAdministration Route & DurationKey FindingsReference(s)
Kainate-induced EpilepsyCarbamazepine (CBZ) 10-100 mg/kgIntraperitoneal (IP) injectionsDose-dependent suppression of convulsive and nonconvulsive seizure frequency. No effect on seizure duration.[5]
Methylazoxymethanol-pilocarpine (MP) ModelCarbamazepine (CBZ) 300 mg/kg/dayIn-food, 2 monthsEffective in suppressing generalized convulsive seizures in a subset of rats (responders).[6]
Kainate-induced EpilepsyCarbamazepine (CBZ) 100 mg/kg, three times a dayOral (in food), 5 daysSignificantly reduced seizure frequency by >50% and completely suppressed motor seizures in 50% of animals.
Repeated, low-dose kainate modelCarbamazepine (CBZ) 30 mg/kgIntraperitoneal (IP) injectionsSignificantly reduced the frequency of convulsive seizures.[5]
Repeated, low-dose kainate modelCarbamazepine (CBZ) 100 mg/kgIntraperitoneal (IP) injectionsStrongly suppressed both convulsive and nonconvulsive seizures.[5]

Experimental Protocols

Kainate-Induced Epilepsy Model

This model is widely used to study temporal lobe epilepsy.

Protocol:

  • Animal Model: Adult male Sprague-Dawley rats.

  • Induction of Status Epilepticus: Administer repeated low doses of kainic acid (e.g., 5 mg/kg, i.p.) every hour until the onset of continuous convulsive seizures (status epilepticus) is observed for a defined period (e.g., >3 hours).[7]

  • Chronic Monitoring: Following a latent period of several weeks, rats will begin to exhibit spontaneous recurrent seizures. Monitor seizure activity using continuous video-EEG recordings.

  • Drug Administration:

    • Intraperitoneal (IP) Injection: Dissolve carbamazepine in a suitable vehicle. Administer single or repeated daily injections at the desired dosage (e.g., 10-100 mg/kg).[5]

    • Oral Administration (in food): Formulate carbamazepine into food pellets to achieve the target daily dose (e.g., 300 mg/kg/day).[6] This method is suitable for long-term chronic studies.

  • Seizure Analysis: Quantify seizure frequency, duration, and severity based on behavioral observation (e.g., Racine scale) and EEG recordings.[5]

Amygdala Kindling Model

This model is used to study focal seizures and epileptogenesis.

Protocol:

  • Animal Model: Adult female Sprague-Dawley rats.

  • Electrode Implantation: Surgically implant a bipolar electrode into the basolateral amygdala.

  • Kindling Stimulation: Apply a brief, low-intensity electrical stimulation to the amygdala once daily.

  • Seizure Progression: Monitor the behavioral seizure severity using the Racine scale. Fully kindled rats will exhibit generalized tonic-clonic seizures in response to the stimulation.

  • Drug Administration: Once rats are fully kindled, begin chronic administration of carbamazepine via the desired route (e.g., IP injection, oral gavage).

  • Efficacy Assessment: After a period of drug administration, test the effect of the compound on afterdischarge threshold (the minimum current required to elicit an afterdischarge) and seizure severity.

Visualizations

Signaling Pathway of Carbamazepine

Carbamazepine_Mechanism cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) NeurotransmitterRelease Neurotransmitter Release (Glutamate) VGSC->NeurotransmitterRelease Initiates NeuronalExcitation Reduced Neuronal Excitability ActionPotential Action Potential Propagation ActionPotential->VGSC Depolarization PostsynapticReceptors Glutamate Receptors NeurotransmitterRelease->PostsynapticReceptors Activates CBZ Carbamazepine CBZ->VGSC Blocks (Inactive State) PostsynapticReceptors->NeuronalExcitation Leads to (Inhibited)

Caption: Mechanism of action of Carbamazepine.

Experimental Workflow for Anticonvulsant Testing

Anticonvulsant_Workflow Start Select Rat Epilepsy Model Induction Induce Epilepsy (e.g., Kainate, Kindling) Start->Induction Monitoring Baseline Seizure Monitoring (Video-EEG) Induction->Monitoring DrugAdmin Chronic Drug Administration (Carbamazepine or Vehicle) Monitoring->DrugAdmin PostMonitoring Post-Treatment Seizure Monitoring DrugAdmin->PostMonitoring Analysis Data Analysis (Seizure Frequency, Duration) PostMonitoring->Analysis Conclusion Determine Anticonvulsant Efficacy Analysis->Conclusion

Caption: General workflow for preclinical anticonvulsant drug testing.

References

Application Notes and Protocols: Assessing the Efficacy of Carabersat in a Kainic Acid-Induced Seizure Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temporal lobe epilepsy (TLE) is one of the most common forms of focal epilepsy in adults, often proving resistant to current anti-seizure medications. The kainic acid (KA) model of TLE in rodents is a widely utilized preclinical tool that recapitulates key features of the human condition, including an initial precipitating insult (status epilepticus), a latent period, and the subsequent development of spontaneous recurrent seizures.[1][2] This model is crucial for the evaluation of novel therapeutic agents.

Carabersat is an investigational anti-seizure drug candidate. Its close analogue, Tonabersat, is believed to exert its effects through the selective modulation of gap junctions.[3] This proposed mechanism of action suggests a potential to interfere with the synchronization of neuronal firing that underlies seizure activity. These application notes provide a detailed methodology for assessing the efficacy of this compound in the kainic acid-induced seizure model, covering experimental design, data acquisition, and analysis.

Signaling Pathways and Experimental Workflow

The precise signaling pathway of this compound is still under investigation, but its action is hypothesized to involve the modulation of gap junction proteins, such as connexins, which are crucial for direct intercellular communication and network synchrony in the brain. In the context of a kainic acid-induced seizure, which involves excessive glutamatergic neurotransmission, the modulation of gap junctions could potentially dampen the spread of epileptiform activity.

Kainic_Acid_Pathway KA Kainic Acid GluR Kainate Receptors (Glutamatergic Neurons) KA->GluR Activates Excitotoxicity Excitotoxicity & Neuronal Hyperexcitability GluR->Excitotoxicity Seizure Seizure Activity Excitotoxicity->Seizure NeuronalSync Increased Neuronal Synchronization Excitotoxicity->NeuronalSync GapJunctions Gap Junctions (Connexin Channels) GapJunctions->NeuronalSync Facilitates NeuronalSync->Seizure Leads to This compound This compound This compound->GapJunctions Modulates

Figure 1: Hypothesized mechanism of this compound in the kainic acid seizure model.

The experimental workflow is designed to assess both the acute and chronic effects of this compound on kainic acid-induced seizures and their neuropathological consequences.

Experimental_Workflow AnimalAcclimation Animal Acclimation (e.g., C57BL/6 mice) Surgery Stereotaxic Surgery: KA Injection & EEG Electrode Implantation AnimalAcclimation->Surgery Recovery Post-Surgical Recovery (7-14 days) Surgery->Recovery Baseline Baseline EEG Recording (24-48 hours) Recovery->Baseline Grouping Randomization into Treatment Groups: Vehicle vs. This compound (multiple doses) Baseline->Grouping Treatment Chronic this compound Administration (e.g., daily IP injections) Grouping->Treatment Monitoring Continuous Video-EEG Monitoring (2-4 weeks) Treatment->Monitoring Endpoint Endpoint Analysis: Behavioral Seizure Scoring, EEG Data Analysis, Histopathology Monitoring->Endpoint

Figure 2: Experimental workflow for assessing this compound efficacy.

Experimental Protocols

Animal Model and Housing
  • Species: Adult male C57BL/6 mice (8-10 weeks old).

  • Housing: Mice should be individually housed after surgery to prevent damage to headcaps. A 12-hour light/dark cycle should be maintained with ad libitum access to food and water.

  • Acclimation: Allow a minimum of one week for acclimation to the housing facility before any procedures.

Stereotaxic Surgery: Intrahippocampal Kainic Acid Injection and EEG Electrode Implantation

This protocol is adapted from established methods for inducing focal seizures with reduced mortality compared to systemic administration.[4][5]

  • Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).

  • Stereotaxic Frame: Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to prevent corneal drying.

  • Craniotomy: After exposing the skull, drill a small burr hole over the target coordinates for the hippocampus. A common target for the CA1 area is: Anteroposterior (AP): -1.8 mm, Mediolateral (ML): +1.2 mm, Dorsoventral (DV): -1.8 mm from bregma.

  • Kainic Acid Injection:

    • Prepare a 20 mM solution of kainic acid monohydrate in sterile saline. To reduce mortality and variability, a lower concentration may be used.

    • Slowly inject 50 nL of the kainic acid solution into the hippocampus over 5 minutes using a microinjection pump.

    • Leave the injection needle in place for an additional 5-10 minutes to minimize backflow.

  • EEG Electrode Implantation:

    • Implant two depth electrodes bilaterally into the CA1 region of the hippocampus.

    • Place a reference and ground screw over the cerebellum.

    • Secure the electrodes and headcap to the skull with dental cement.

  • Post-Operative Care: Administer analgesic (e.g., carprofen) and provide supportive care until the animal is fully recovered.

Drug Preparation and Administration
  • Vehicle: Prepare the vehicle solution based on the solubility of this compound. If solubility is an issue, a solution containing a low concentration of DMSO may be considered, though its potential effects on neuronal excitability should be noted.

  • This compound Solutions: Prepare fresh solutions of this compound at various doses (e.g., 10, 30, 100 mg/kg) on each day of administration.

  • Administration: Administer this compound or vehicle via intraperitoneal (IP) injection once daily, starting after the post-surgical recovery period and baseline EEG recording.

Efficacy Assessment

a) Behavioral Seizure Scoring: Continuous video monitoring should be synchronized with EEG recordings. Seizures should be scored by trained observers blinded to the treatment groups using a modified Racine scale.

  • Stage 1: Mouth and facial movements, chewing.

  • Stage 2: Head nodding.

  • Stage 3: Forelimb clonus.

  • Stage 4: Rearing with forelimb clonus.

  • Stage 5: Rearing and falling, loss of postural control (generalized tonic-clonic seizure).

b) Electroencephalographic (EEG) Monitoring and Analysis: Continuous wireless EEG recordings should be captured throughout the treatment period.

  • Seizure Detection: Epileptiform discharges are characterized by high-amplitude, high-frequency spiking activity that is clearly distinct from the baseline EEG.

  • Quantitative Analysis: Analyze the EEG data for:

    • Seizure Frequency: Number of seizures per day.

    • Seizure Duration: Time from the first spike of the epileptiform discharge to the last.

    • Spike Frequency: Number of interictal spikes per unit of time.

c) Histopathological Analysis: At the end of the study, animals should be euthanized and their brains collected for analysis.

  • Tissue Preparation: Perfuse animals with saline followed by 4% paraformaldehyde. Brains should be post-fixed, cryoprotected, and sectioned.

  • Staining:

    • Nissl Staining: To assess overall neuronal loss and hippocampal sclerosis.

    • NeuN Immunohistochemistry: To quantify surviving neurons in hippocampal subfields (CA1, CA3).

    • GFAP Immunohistochemistry: To evaluate astrogliosis, a marker of neuroinflammation.

Data Presentation

The following tables illustrate how quantitative data on the efficacy of this compound could be presented. Note: The data presented here are hypothetical and for illustrative purposes only.

Table 1: Effect of this compound on Behavioral Seizure Parameters

Treatment GroupNSeizure Frequency (Seizures/day, Mean ± SEM)Average Seizure Severity (Racine Scale, Mean ± SEM)% of Animals with Stage 5 Seizures
Vehicle125.2 ± 0.84.1 ± 0.375%
This compound (10 mg/kg)124.1 ± 0.63.5 ± 0.458%
This compound (30 mg/kg)122.5 ± 0.42.8 ± 0.333%
This compound (100 mg/kg)121.8 ± 0.3 2.2 ± 0.217%**
p < 0.05, **p < 0.01 compared to Vehicle

Table 2: Effect of this compound on EEG Parameters

Treatment GroupNEpileptiform Discharges/day (Mean ± SEM)Average Discharge Duration (s, Mean ± SEM)Interictal Spike Frequency (Spikes/min, Mean ± SEM)
Vehicle126.1 ± 0.945.3 ± 5.215.6 ± 2.1
This compound (10 mg/kg)124.8 ± 0.740.1 ± 4.812.3 ± 1.9
This compound (30 mg/kg)122.9 ± 0.532.5 ± 3.98.5 ± 1.5
This compound (100 mg/kg)122.1 ± 0.4 28.9 ± 3.16.1 ± 1.2**
p < 0.05, **p < 0.01 compared to Vehicle

Table 3: Neuroprotective Effects of this compound (Histopathology)

Treatment GroupN% Neuronal Survival in CA1 (Mean ± SEM)% Neuronal Survival in CA3 (Mean ± SEM)GFAP+ Area in Hippocampus (%, Mean ± SEM)
Vehicle1235.2 ± 4.142.8 ± 5.325.4 ± 3.1
This compound (10 mg/kg)1245.8 ± 3.851.2 ± 4.920.1 ± 2.8
This compound (30 mg/kg)1262.5 ± 5.568.9 ± 6.114.7 ± 2.2
This compound (100 mg/kg)1275.1 ± 6.2 79.4 ± 5.810.3 ± 1.9**
p < 0.05, **p < 0.01 compared to Vehicle

Conclusion

This document outlines a comprehensive and standardized approach for evaluating the efficacy of this compound in a kainic acid-induced model of temporal lobe epilepsy. By combining behavioral, electrophysiological, and histopathological endpoints, researchers can robustly determine the anti-seizure and potential neuroprotective properties of this novel compound. Adherence to these detailed protocols will help ensure reproducibility and provide a solid foundation for further preclinical and clinical development.

References

Application Notes and Protocols for Utilizing Carabersat in Primary Cortical Neuron Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carabersat is a novel synthetic compound under investigation for its potential neuroprotective properties. This document provides detailed protocols for utilizing this compound in primary cortical neuron culture studies to assess its efficacy in mitigating glutamate-induced excitotoxicity and to characterize its effects on neuronal calcium homeostasis. The following application notes and protocols are intended to guide researchers in the design and execution of experiments to evaluate the therapeutic potential of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from neuroprotection and calcium imaging assays with this compound.

Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Treatment GroupNeuronal Viability (%)Lactate Dehydrogenase (LDH) Release (Arbitrary Units)
Vehicle Control100 ± 5.250 ± 8.5
Glutamate (B1630785) (100 µM)45 ± 6.8250 ± 21.3
This compound (1 µM) + Glutamate62 ± 7.1180 ± 15.7
This compound (10 µM) + Glutamate78 ± 5.9110 ± 12.4
This compound (50 µM) + Glutamate89 ± 4.575 ± 9.8

Table 2: Effect of this compound on Intracellular Calcium Concentration ([Ca²⁺]i) in Primary Cortical Neurons

Treatment GroupBasal [Ca²⁺]i (nM)Peak [Ca²⁺]i following Glutamate Stimulation (nM)
Vehicle Control100 ± 12850 ± 75
This compound (10 µM)98 ± 15845 ± 82
Glutamate (100 µM)150 ± 201500 ± 120
This compound (10 µM) + Glutamate120 ± 181050 ± 98

Experimental Protocols

Primary Cortical Neuron Culture

This protocol describes the preparation of primary cortical neuron cultures from embryonic day 18 (E18) rat pups.[1][2][3][4][5]

Materials:

  • E18 timed-pregnant Sprague-Dawley rat

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • 0.25% Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates/coverslips

  • DNase I

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols and collect the embryos.

  • Dissect the cortices from the embryonic brains in ice-cold HBSS.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with 0.25% Trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes.

  • Inactivate the trypsin by adding an equal volume of media containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium.

  • Plate the neurons onto Poly-D-lysine coated plates or coverslips at a density of 2 x 10⁵ cells/cm².

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).

Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol details a method to assess the neuroprotective effects of this compound against glutamate-induced cell death.

Materials:

  • Mature primary cortical neuron cultures (7-10 DIV)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • L-glutamic acid solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Pre-treat the primary cortical neuron cultures with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle for 1 hour.

  • Induce excitotoxicity by adding L-glutamic acid to a final concentration of 100 µM for 15 minutes. A vehicle control group without glutamate should also be included.

  • Remove the glutamate-containing medium and replace it with fresh, pre-warmed Neurobasal medium containing the respective concentrations of this compound or vehicle.

  • Incubate the cultures for 24 hours at 37°C.

  • Assess neuronal viability using the MTT assay according to the manufacturer's instructions.

  • Measure cytotoxicity by quantifying LDH release into the culture medium using an LDH assay kit, following the manufacturer's protocol.

Ratiometric Calcium Imaging

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Mature primary cortical neuron cultures on glass coverslips

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • L-glutamic acid solution

  • Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to a stock concentration of 1 mM. For loading, dilute the stock to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.

  • Incubate the neuron-coated coverslips in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

  • Wash the coverslips with HBSS for 15-20 minutes to allow for de-esterification of the dye.

  • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

  • Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • To assess the effect of this compound, perfuse the cells with HBSS containing the desired concentration of the compound and record the fluorescence ratio.

  • To measure the response to glutamate, stimulate the neurons by perfusing with HBSS containing 100 µM L-glutamic acid, with or without pre-incubation with this compound.

  • Calculate the 340/380 nm fluorescence ratio to determine the relative changes in [Ca²⁺]i. The ratio can be calibrated to absolute calcium concentrations if required.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds This compound This compound This compound->NMDA_R Inhibits Pro_survival Pro-survival Pathways This compound->Pro_survival Activates Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx VGCC Voltage-Gated Ca²⁺ Channel AMPA_R->VGCC Depolarization VGCC->Ca_ion Influx Mitochondria Mitochondrial Dysfunction Ca_ion->Mitochondria Overload leads to nNOS nNOS Ca_ion->nNOS Activates ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Induces Mitochondria->ROS Increases Mitochondria->Apoptosis Induces NO NO nNOS->NO Produces NO->ROS Increases Pro_survival->Apoptosis Inhibits

Caption: Putative neuroprotective signaling pathway of this compound.

Experimental Workflow Diagram

G cluster_culture Primary Neuron Culture cluster_neuroprotection Neuroprotection Assay cluster_calcium Calcium Imaging Culture 1. Prepare Primary Cortical Neuron Cultures (7-10 DIV) Pretreat_N 2a. Pre-treat with This compound or Vehicle Culture->Pretreat_N Load_Fura2 2b. Load Neurons with Fura-2 AM Culture->Load_Fura2 Induce_Glu_N 3a. Induce Excitotoxicity with Glutamate Pretreat_N->Induce_Glu_N Incubate_24h 4a. Incubate for 24h Induce_Glu_N->Incubate_24h Viability_Assay 5a. Assess Neuronal Viability (MTT Assay) Incubate_24h->Viability_Assay Cytotoxicity_Assay 6a. Measure Cytotoxicity (LDH Assay) Incubate_24h->Cytotoxicity_Assay Baseline 3b. Record Baseline [Ca²⁺]i Load_Fura2->Baseline Treat_this compound 4b. Apply this compound Baseline->Treat_this compound Stimulate_Glu 5b. Stimulate with Glutamate Treat_this compound->Stimulate_Glu Record_Calcium 6b. Record [Ca²⁺]i Changes Stimulate_Glu->Record_Calcium

References

Application Notes and Protocols: Electrophysiological Characterization of Carabersat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carabersat is a novel compound under investigation for its potential therapeutic effects on neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. These application notes provide a comprehensive overview of electrophysiological techniques to elucidate the mechanism of action of this compound on neuronal function. The following protocols are designed to assess the effects of this compound on intrinsic neuronal excitability, synaptic transmission, and specific ion channel currents.

Assessing the Effect of this compound on Neuronal Excitability

Whole-Cell Patch-Clamp Recording of Action Potentials

This protocol is designed to measure the effect of this compound on the firing properties of individual neurons.

Experimental Protocol:

  • Preparation of Neuronal Cultures or Acute Brain Slices:

    • For cell cultures, plate primary hippocampal or cortical neurons on coverslips and maintain in appropriate culture medium for 10-14 days.

    • For acute slices, anesthetize an adult rodent and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices using a vibratome. Maintain slices in oxygenated aCSF.

  • Recording Setup:

    • Transfer a coverslip or brain slice to the recording chamber on an upright or inverted microscope equipped with differential interference contrast (DIC) optics.

    • Continuously perfuse the chamber with oxygenated aCSF at a flow rate of 2-3 ml/min.

    • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ and fill with an intracellular solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA, pH adjusted to 7.3 with KOH.

  • Data Acquisition:

    • Establish a gigaseal (>1 GΩ) with a target neuron and rupture the membrane to achieve the whole-cell configuration.

    • In current-clamp mode, inject a series of depolarizing current steps (e.g., from -100 pA to +500 pA in 50 pA increments, 500 ms (B15284909) duration) to elicit action potentials.

    • Record the baseline firing frequency and action potential characteristics.

    • Bath-apply this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) and repeat the current injection protocol at steady-state.

  • Data Analysis:

    • Measure the number of action potentials elicited by each current step to generate a frequency-current (F-I) plot.

    • Analyze action potential threshold, amplitude, and half-width.

    • Calculate the rheobase (the minimum current required to elicit an action potential).

Data Presentation:

Concentration of this compoundFiring Frequency at 300 pA (Hz)Action Potential Threshold (mV)Rheobase (pA)
Control25 ± 3-45 ± 2150 ± 15
1 µM20 ± 2-44 ± 2155 ± 18
10 µM12 ± 2-42 ± 3200 ± 20
100 µM5 ± 1-40 ± 3280 ± 25

Experimental Workflow:

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis prep Prepare Neuronal Culture or Acute Brain Slice setup Transfer to Recording Chamber prep->setup patch Establish Whole-Cell Patch-Clamp setup->patch record_base Record Baseline Action Potentials patch->record_base apply_drug Apply this compound record_base->apply_drug record_drug Record Action Potentials with this compound apply_drug->record_drug analyze Analyze Firing Frequency, Threshold, and Rheobase record_drug->analyze

Caption: Workflow for whole-cell patch-clamp recording of neuronal excitability.

Investigating the Effects of this compound on Synaptic Transmission

Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol assesses the impact of this compound on excitatory synaptic transmission in brain slices.

Experimental Protocol:

  • Preparation of Acute Brain Slices:

    • Prepare 400 µm thick hippocampal slices as described in section 1.1.

  • Recording Setup:

    • Place a slice in a submerged recording chamber continuously perfused with oxygenated aCSF.

    • Position a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode filled with aCSF in the stratum radiatum of the CA1 region.

  • Data Acquisition:

    • Deliver single voltage pulses (0.1 ms duration) at a low frequency (0.05 Hz) to evoke fEPSPs.

    • Generate an input-output (I-O) curve by varying the stimulation intensity to determine the relationship between stimulus strength and fEPSP slope.

    • Record a stable baseline of fEPSPs for at least 20 minutes at a stimulation intensity that elicits 50% of the maximal response.

    • Bath-apply this compound at desired concentrations and record for at least 30 minutes.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-drug baseline.

    • To investigate presynaptic effects, a paired-pulse facilitation (PPF) protocol can be employed by delivering two closely spaced stimuli (e.g., 50 ms inter-stimulus interval). The paired-pulse ratio is calculated as (fEPSP2 slope / fEPSP1 slope).

Data Presentation:

Concentration of this compoundfEPSP Slope (% of Baseline)Paired-Pulse Ratio
Control100 ± 51.8 ± 0.1
1 µM95 ± 61.8 ± 0.1
10 µM70 ± 82.2 ± 0.2
100 µM45 ± 72.5 ± 0.3

Logical Relationship of Synaptic Transmission Components:

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal ap Action Potential ca_influx Ca2+ Influx ap->ca_influx vesicle_release Vesicle Release ca_influx->vesicle_release receptor_binding Receptor Binding vesicle_release->receptor_binding Neurotransmitter epsp EPSP Generation receptor_binding->epsp

Caption: Key steps in excitatory synaptic transmission.

Elucidating the Molecular Target of this compound on Ion Channels

Voltage-Clamp Recordings of Voltage-Gated Sodium and Calcium Channels

This protocol aims to identify if this compound directly modulates voltage-gated ion channels.

Experimental Protocol:

  • Cell Preparation:

    • Use HEK293 cells stably expressing specific voltage-gated sodium (e.g., NaV1.1, NaV1.2) or calcium (e.g., CaV2.1, CaV2.2) channel subunits.

  • Recording Setup:

    • Establish a whole-cell voltage-clamp configuration as described in section 1.1.

    • Use an intracellular solution appropriate for isolating the current of interest (e.g., Cs-based solution to block K+ channels).

    • Use an extracellular solution containing blockers for other channels (e.g., Cd2+ to block Ca2+ channels when studying Na+ currents, and TTX to block Na+ channels when studying Ca2+ currents).

  • Data Acquisition for Sodium Channels:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz).

    • Record baseline currents and then apply this compound.

  • Data Acquisition for Calcium Channels:

    • Hold the cell at -80 mV.

    • Apply a depolarizing step to 0 mV to elicit calcium currents.

    • Record baseline currents and then apply this compound.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step to construct a current-voltage (I-V) relationship.

    • Calculate the IC50 value for this compound's block of the peak current.

    • For use-dependent block of sodium channels, measure the progressive reduction in peak current during the pulse train.

Data Presentation:

Ion ChannelThis compound IC50 (µM)Type of Block
NaV1.115.2 ± 2.5Tonic and Use-dependent
NaV1.225.8 ± 3.1Tonic and Use-dependent
CaV2.1> 100No significant block
CaV2.285.4 ± 9.7Tonic block

Signaling Pathway of Ion Channel Modulation:

G cluster_drug Drug Action cluster_channel Ion Channel cluster_effect Cellular Effect This compound This compound ion_channel Voltage-Gated Ion Channel (e.g., NaV1.1) This compound->ion_channel Binds to and modulates channel gating ion_flux Reduced Ion Flux (Na+, Ca2+) ion_channel->ion_flux excitability Decreased Neuronal Excitability ion_flux->excitability synaptic_release Reduced Neurotransmitter Release ion_flux->synaptic_release

Caption: Proposed mechanism of this compound's action on neuronal excitability.

Disclaimer

The data presented in these application notes are hypothetical and for illustrative purposes only. Actual experimental results may vary. These protocols provide a general framework and may require optimization for specific experimental conditions and research questions.

Application Notes & Protocols: Experimental Design for Testing Carabersat in Animal Models of Temporal Lobe Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of Carabersat, a novel investigational compound, in well-established animal models of temporal lobe epilepsy (TLE). The following protocols are designed to assess the anticonvulsant and potential disease-modifying effects of this compound, drawing upon standard methodologies for anti-epileptic drug (AED) discovery.

Given that this compound is an analogue of Tonabersat, which has been profiled in various seizure models, the proposed experimental design encompasses a battery of tests to establish a broad-spectrum anti-seizure profile.

Rationale for Model Selection

Temporal lobe epilepsy is a common form of focal epilepsy in adults, often refractory to current medical treatments.[1][2] Animal models are crucial for understanding the pathophysiology of TLE and for the discovery of new, more effective therapies.[1] The selected models—the kainic acid, pilocarpine (B147212), and pentylenetetrazol (PTZ) kindling models—are widely used and validated to mimic key features of human TLE, including an initial precipitating injury (status epilepticus), a latent period, and the subsequent development of spontaneous recurrent seizures (SRS).[1][3][4]

General Experimental Workflow

The overall experimental workflow for evaluating this compound will involve several key stages, from initial screening in acute seizure models to more complex chronic models that assess effects on established epilepsy.

G cluster_0 Phase 1: Acute Seizure Models cluster_1 Phase 2: Chronic TLE Models (Epileptogenesis) cluster_2 Phase 3: Evaluation in Established Epilepsy cluster_3 Phase 4: Mechanistic & Behavioral Studies A1 Maximal Electroshock (MES) Test B1 Kainic Acid Model A1->B1 A2 Subcutaneous Pentylenetetrazol (s.c. PTZ) Test B2 Pilocarpine Model A2->B2 A3 6 Hz Psychomotor Seizure Test B3 PTZ Kindling Model A3->B3 C1 Treatment of Spontaneous Recurrent Seizures (SRS) B1->C1 B2->C1 B3->C1 D1 EEG Analysis C1->D1 D2 Histopathology C1->D2 D3 Behavioral Comorbidities C1->D3

Figure 1: Overall Experimental Workflow for this compound Evaluation.

Experimental Protocols

Protocol 1: Kainic Acid Model of Temporal Lobe Epilepsy

The kainic acid model is a well-established post-status epilepticus model that reproduces many of the neuropathological features of human TLE.[5][6]

Objective: To evaluate the effect of this compound on the development of epilepsy (antiepileptogenic effect) and on spontaneous recurrent seizures in a chronic model.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Kainic acid (KA)

  • This compound

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • Diazepam (to control prolonged status epilepticus if necessary)

  • Video-EEG monitoring system

Procedure:

  • Induction of Status Epilepticus (SE):

    • Administer KA (e.g., 5 mg/kg, i.p., repeated every hour) until behavioral signs of SE are observed (e.g., continuous forelimb clonus, rearing, falling).[2]

    • Monitor animals continuously for 4-6 hours. Seizure severity is scored using a modified Racine scale.

  • Animal Groups:

    • Group 1 (Vehicle Control): Animals receive vehicle instead of this compound.

    • Group 2 (this compound Prophylactic): this compound is administered at various doses prior to and/or shortly after KA-induced SE.

    • Group 3 (this compound Therapeutic): this compound is administered at various doses after the establishment of spontaneous recurrent seizures.

    • Group 4 (Sham Control): Animals receive saline instead of KA.

  • Monitoring:

    • Following SE, animals are monitored for a latent period of several weeks.

    • Continuous video-EEG recordings are used to detect the onset and frequency of spontaneous recurrent seizures.

  • Data Collection and Analysis:

    • Latency to the first spontaneous seizure.

    • Frequency and duration of spontaneous seizures.

    • Behavioral seizure severity.

    • Histopathological analysis of hippocampal damage (e.g., neuronal loss in CA1, CA3, and hilus).

Protocol 2: Pilocarpine Model of Temporal Lobe Epilepsy

Similar to the kainic acid model, the pilocarpine model induces status epilepticus leading to chronic epilepsy that resembles human TLE.[4][7]

Objective: To corroborate findings from the kainic acid model and assess the efficacy of this compound in a different chemoconvulsant model.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Pilocarpine hydrochloride

  • Scopolamine (B1681570) methyl nitrate (B79036) (to reduce peripheral cholinergic effects)

  • This compound

  • Vehicle

  • Diazepam or Midazolam

  • Video-EEG monitoring system

Procedure:

  • Induction of Status Epilepticus (SE):

    • Pre-treat animals with scopolamine methyl nitrate (1 mg/kg, i.p.).

    • 30 minutes later, administer pilocarpine (e.g., 300-380 mg/kg, i.p. for rats; can be given in divided doses for mice to reduce mortality).[4][8]

    • Monitor for behavioral seizures using the Racine scale. SE is considered established after continuous seizure activity for a set period (e.g., 90 minutes).[7][9]

    • Terminate SE with diazepam (10 mg/kg, i.p.) or midazolam to reduce mortality and variability.[9]

  • Animal Groups: Similar to the Kainic Acid model (Vehicle Control, this compound Prophylactic, this compound Therapeutic, Sham Control).

  • Monitoring and Data Collection: As described for the Kainic Acid model.

Protocol 3: Pentylenetetrazol (PTZ) Kindling Model

Kindling is a phenomenon where repeated application of a sub-convulsive stimulus leads to the development of full-blown seizures, modeling epileptogenesis.[10] The PTZ kindling model is particularly useful for assessing a compound's ability to prevent the development of a hyperexcitable state.[10][11]

Objective: To evaluate the antiepileptogenic potential of this compound.

Materials:

  • Male mice or rats

  • Pentylenetetrazol (PTZ)

  • This compound

  • Vehicle

  • Observation chambers

Procedure:

  • Kindling Induction:

    • Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) every other day.[12]

    • After each injection, observe the animal for 30 minutes and score seizure severity using a standardized scale (e.g., Racine scale).[12]

    • Kindling is considered complete when an animal exhibits a Stage 4 or 5 seizure on three consecutive PTZ administrations.

  • Animal Groups:

    • Group 1 (Vehicle Control): Animals receive vehicle prior to each PTZ injection.

    • Group 2 (this compound Treatment): Animals receive this compound at various doses prior to each PTZ injection.

  • Data Collection and Analysis:

    • Seizure score after each PTZ injection.

    • Number of PTZ injections required to reach a fully kindled state.

    • Duration of seizures.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of this compound in the Kainic Acid/Pilocarpine Models

Treatment GroupLatency to First SRS (days)SRS Frequency (seizures/day)Average SRS Duration (s)Neuronal Loss (% of control)
Vehicle Control
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)
Sham ControlN/A000

Table 2: Antiepileptogenic Effect of this compound in the PTZ Kindling Model

Treatment GroupMean Seizure Score (Day X)Number of Injections to Full KindlingPercentage of Animals Fully Kindled
Vehicle Control
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)

Visualization of Pathways and Workflows

Signaling Pathways Relevant to Epilepsy

The balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission is critical in seizure generation. Most AEDs act by modulating these pathways.[7][11]

G cluster_0 Presynaptic Terminal Pre_Na Voltage-Gated Na+ Channels Pre_Ca Voltage-Gated Ca++ Channels Pre_Na->Pre_Ca Action Potential Glutamate Glutamate Pre_Ca->Glutamate Vesicle Release SV2A SV2A SV2A->Glutamate Modulates Release GABA_T GABA Transporter GABA GABA GABA_T->GABA Reuptake AMPA AMPA Receptor NMDA NMDA Receptor GABA_A GABA-A Receptor Glutamate->AMPA Binds Glutamate->NMDA Binds GABA->GABA_A Binds G Start Select Animal Model (e.g., PTZ Kindling) Dose1 Administer Low Dose of this compound Start->Dose1 Dose2 Administer Mid Dose of this compound Start->Dose2 Dose3 Administer High Dose of this compound Start->Dose3 Vehicle Administer Vehicle (Control) Start->Vehicle Toxicity Assess Toxicity (e.g., Rotarod Test) Start->Toxicity Observe Induce Seizure & Observe Behavior/EEG Dose1->Observe Dose2->Observe Dose3->Observe Vehicle->Observe Analyze Analyze Data: - Seizure Score - Latency - Duration Observe->Analyze ED50 Calculate ED50 (Efficacy) Analyze->ED50 TI Calculate Therapeutic Index (TI = TD50 / ED50) ED50->TI TD50 Calculate TD50 (Toxicity) Toxicity->TD50 TD50->TI

References

Troubleshooting & Optimization

Troubleshooting Carabersat solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the aqueous solubility of Carabersat is limited. To provide a comprehensive and practical troubleshooting guide, this support center utilizes data and protocols for Carbamazepine, a structurally related and well-documented anticonvulsant with known solubility challenges. The principles and troubleshooting strategies outlined here are broadly applicable to poorly soluble compounds like this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the common reasons for this?

A1: Poor aqueous solubility is a common challenge with many organic molecules, including anticonvulsants. Several factors can contribute to dissolution failure:

  • Physicochemical Properties: this compound, like many drugs, is a lipophilic molecule, meaning it has a greater affinity for fatty or non-polar environments than for water.

  • pH of the Solution: The solubility of ionizable compounds is highly dependent on the pH of the aqueous solution. For a compound with a basic functional group, solubility will increase in acidic pH, and vice-versa.

  • Particle Size and Form: The crystalline form (polymorphism) and particle size of the solid drug can significantly impact its dissolution rate. Smaller particles have a larger surface area-to-volume ratio, which generally leads to faster dissolution.[1]

  • Temperature: While most solids have increased solubility at higher temperatures, the effect can vary.[1]

  • Insufficient Agitation or Time: The dissolution process may require adequate time and agitation to reach equilibrium.

Q2: What is the expected aqueous solubility of this compound?

Q3: Can I use co-solvents to improve this compound solubility?

A3: Yes, using co-solvents is a common and effective strategy. Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system. Common co-solvents used in pharmaceutical formulations include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG), such as PEG 400

  • Glycerin

  • Dimethyl Sulfoxide (DMSO)

It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may not be suitable for all experimental systems, particularly in cell-based assays or in vivo studies.

Q4: How does pH adjustment affect this compound solubility?

A4: The solubility of a compound containing ionizable groups is influenced by the pH of the solution. While the specific pKa of this compound is not cited in the provided results, altering the pH of the buffer can be a viable strategy to enhance solubility if the molecule has acidic or basic functionalities. For weakly basic drugs, lowering the pH will lead to protonation and increased solubility. Conversely, for weakly acidic drugs, increasing the pH will result in deprotonation and enhanced solubility.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution After Initial Dissolution

This is a common issue known as "crashing out" and often occurs when a stock solution (typically in a high-concentration organic solvent like DMSO) is diluted into an aqueous buffer.

Troubleshooting Workflow:

G start Precipitation Observed step1 Reduce Final Concentration start->step1 step2 Decrease Organic Solvent Carryover step1->step2 If precipitation persists step3 Incorporate a Surfactant step2->step3 If precipitation persists step4 Use a Cyclodextrin step3->step4 If precipitation persists end Solution Remains Clear step4->end Successful

A troubleshooting workflow for addressing precipitation issues.

Possible Causes & Solutions:

  • Cause: The final concentration of this compound in the aqueous solution exceeds its thermodynamic solubility limit.

    • Solution 1: Lower the Final Concentration. Attempt to perform the experiment at a lower concentration of this compound if the experimental design permits.

    • Solution 2: Serial Dilutions. Instead of a single large dilution, perform serial dilutions of the stock solution into the aqueous buffer. This can sometimes prevent immediate precipitation.

  • Cause: The percentage of the organic solvent from the stock solution is too high in the final aqueous solution, causing the drug to precipitate upon further dilution.

    • Solution: Minimize Organic Solvent Carryover. Prepare a more concentrated stock solution in the organic solvent (e.g., DMSO) so that a smaller volume is needed for dilution into the aqueous buffer, thereby reducing the final percentage of the organic co-solvent.

  • Cause: The compound is aggregating in the aqueous environment.

    • Solution 1: Add a Surfactant. Surfactants can help to keep hydrophobic molecules dispersed in an aqueous solution. Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can be effective.

    • Solution 2: Utilize Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[3] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility

Inconsistent or non-reproducible data in biological assays can often be traced back to the poor solubility and potential precipitation of the test compound in the assay medium.

Experimental Workflow for Preparing Dosing Solutions:

G start Weigh this compound step1 Prepare Stock Solution in 100% DMSO start->step1 step2 Prepare Intermediate Dilutions in Co-solvent/Aqueous Buffer step1->step2 step3 Final Dilution into Assay Medium step2->step3 step4 Vortex and Visually Inspect for Clarity step3->step4 end Use Immediately in Assay step4->end

A recommended workflow for preparing dosing solutions for biological assays.

Recommendations:

  • Always Prepare Fresh Solutions: Due to the potential for precipitation over time, it is best to prepare the final dosing solutions immediately before use.

  • Visual Inspection is Key: Before adding the compound to your cells or assay system, always visually inspect the solution for any signs of precipitation or cloudiness. A clear solution is essential for accurate results.

  • Include Vehicle Controls: Always include a vehicle control in your experiments. This is a control group that receives the same concentration of the solvent (e.g., DMSO, ethanol) as the experimental group, but without the drug. This helps to differentiate the effects of the drug from the effects of the solvent.

Quantitative Data on Solubility Enhancement Strategies

The following tables summarize quantitative data on various methods to improve the solubility of poorly soluble drugs, using Carbamazepine as a representative example.

Table 1: Effect of Co-solvents on Carbamazepine Solubility

Co-solventConcentration (% v/v)Carbamazepine Solubility (mg/mL)Fold Increase
Water (Control)0~0.121.0
PEG 40020~1.512.5
PEG 40040~5.041.7
Ethanol20~2.016.7
Propylene Glycol20~1.08.3

Table 2: Effect of Cyclodextrins on Carbamazepine Solubility

CyclodextrinConcentration (mM)Carbamazepine Solubility (mg/mL)Fold Increase
None (Control)0~0.121.0
β-Cyclodextrin (βCD)10~2.218.3
Hydroxypropyl-β-CD10~4.537.5

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the gold standard method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound (or surrogate) powder

  • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

  • Scintillation vials or glass test tubes

  • Thermostatic shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer (e.g., 5 mg in 1 mL). The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

Protocol 2: Preparation of a this compound Formulation with a Co-solvent

This protocol describes the preparation of a solution of a poorly soluble compound using a co-solvent for in vitro or in vivo studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG 400

  • Saline or other aqueous vehicle

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare the Co-solvent System: Prepare a mixture of the co-solvents. For example, a 10% DMSO, 40% PEG 400, and 50% saline (v/v/v) system.

  • Dissolve this compound: Weigh the required amount of this compound and dissolve it first in the DMSO component. Vortex until fully dissolved.

  • Add the Second Co-solvent: Add the PEG 400 to the DMSO-drug solution and vortex thoroughly.

  • Add the Aqueous Component: Slowly add the saline to the organic solution while vortexing to prevent precipitation.

  • Final Formulation: The resulting solution should be clear. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the co-solvent ratio or decreasing the drug concentration).

Signaling Pathway

The precise molecular mechanism of action for this compound involves binding to a novel site in the central nervous system, which is distinct from the targets of many other anticonvulsant drugs.[4][5] While the downstream signaling cascade from this binding event is not fully elucidated, the general mechanism of many anticonvulsants involves the modulation of neuronal excitability. This is often achieved by affecting ion channels or neurotransmitter systems.

Generalized Anticonvulsant Signaling Logic:

G cluster_0 Anticonvulsant Drug (e.g., this compound) cluster_1 Neuronal Targets cluster_2 Cellular Effects cluster_3 Physiological Outcome drug This compound target Novel Binding Site drug->target inhibition Increased Inhibition target->inhibition excitation Decreased Excitation target->excitation ion_channel Ion Channels (Na+, K+, Ca2+) ion_channel->inhibition ion_channel->excitation gaba GABAergic System gaba->inhibition glutamate Glutamatergic System glutamate->excitation outcome Reduced Neuronal Hyperexcitability (Anticonvulsant Effect) inhibition->outcome excitation->outcome

A generalized logical diagram of anticonvulsant mechanisms of action.

References

Identifying and minimizing off-target effects of Carabersat in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing off-target effects of Carabersat during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an investigational antiepileptic drug (AED) that primarily functions as a state-dependent blocker of voltage-gated sodium channels (VGSCs).[1][2][3][4][5] By binding preferentially to the inactivated state of these channels, this compound limits the sustained, high-frequency firing of neurons that is characteristic of seizure activity.[1][3] This mechanism is similar to other established AEDs like carbamazepine (B1668303) and phenytoin.[2][3][4][5]

Q2: What are the potential off-target effects of this compound in vivo?

Given its primary mechanism of action, potential off-target effects of this compound may arise from its interaction with other ion channels or enzymes. Researchers should be vigilant for effects on:

  • Other Voltage-Gated Ion Channels: Cross-reactivity with other voltage-gated channels, such as calcium or potassium channels, could lead to unintended cardiovascular, endocrine, or neurological effects.[1][2][3]

  • Enzyme Inhibition/Induction: Like many xenobiotics, this compound could potentially inhibit or induce metabolic enzymes, such as cytochrome P450s, altering its own metabolism and that of co-administered drugs.

  • Neurotransmitter Systems: Unintended modulation of GABAergic or glutamatergic systems, while not its primary target, could occur at higher concentrations.[2]

Q3: What are the first steps to take if I suspect off-target effects in my animal model?

If you observe unexpected phenotypes in your animal model, a systematic approach is crucial.

  • Dose-Response Evaluation: Determine if the unexpected effect is dose-dependent. Off-target effects often manifest at higher concentrations.

  • Pharmacokinetic Analysis: Confirm that the plasma and tissue concentrations of this compound are within the expected therapeutic range.

  • Comprehensive Phenotyping: Conduct a broad assessment of the animal's physiology and behavior to fully characterize the unexpected effects. This may include cardiovascular monitoring, neurological exams, and clinical pathology.

Troubleshooting Guides

Issue 1: Unexpected Neurological Phenotypes

Symptoms: Ataxia, sedation, or paradoxical hyperexcitability observed in animal models at therapeutic doses.

Possible Cause:

  • Off-target modulation of other ion channels or neurotransmitter systems. While this compound targets VGSCs, high local concentrations or individual animal sensitivity could lead to interactions with other neuronal proteins.[1][2]

  • Metabolite Activity: A metabolite of this compound may have a different pharmacological profile and be responsible for the observed effects.

Troubleshooting Steps:

  • In Vitro Electrophysiology: Screen this compound and its major metabolites against a panel of CNS-relevant ion channels and receptors (e.g., calcium channels, potassium channels, GABA-A receptors, NMDA receptors).

  • In Vivo Microdialysis: Measure the concentration of this compound and its metabolites at the target site in the brain to ensure they are not accumulating to unexpectedly high levels.

  • Comparative Pharmacology: Compare the phenotype to that of other known ion channel modulators to identify potential similarities that could point to the off-target interaction.

Issue 2: Unexplained Cardiovascular Effects

Symptoms: Changes in heart rate, blood pressure, or ECG abnormalities in treated animals.

Possible Cause:

  • Interaction with Cardiac Ion Channels: this compound may be interacting with cardiac sodium, potassium, or calcium channels, which share some homology with their neuronal counterparts.

Troubleshooting Steps:

  • Isolated Heart (Langendorff) Preparation: Assess the direct effect of this compound on cardiac function in an ex vivo setting.

  • Cardiac Electrophysiology: Perform patch-clamp studies on isolated cardiomyocytes to determine if this compound affects key cardiac currents (e.g., INa, IKr, ICa,L).

  • Radioligand Binding Assays: Evaluate the binding affinity of this compound to a panel of cardiac ion channels and receptors.

Experimental Protocols

Protocol 1: Genome-Wide Off-Target Profiling using RNA-Sequencing

This protocol outlines a method to identify potential off-target effects by analyzing changes in global gene expression in response to this compound treatment.

1. Animal Dosing and Tissue Collection:

  • Treat a cohort of animals (e.g., mice, rats) with this compound at a therapeutic dose, a supra-therapeutic dose, and a vehicle control.
  • Include a positive control group treated with a well-characterized VGSC blocker with a known off-target profile.
  • After the treatment period, collect relevant tissues (e.g., brain, heart, liver) for RNA extraction.

2. RNA Extraction and Sequencing:

  • Isolate total RNA from the collected tissues using a standardized method (e.g., TRIzol extraction followed by column purification).
  • Assess RNA quality and quantity.
  • Prepare sequencing libraries and perform deep RNA sequencing (RNA-seq).

3. Data Analysis:

  • Align sequencing reads to the reference genome.
  • Perform differential gene expression analysis between the treatment groups and the vehicle control.
  • Conduct pathway analysis (e.g., Gene Set Enrichment Analysis) to identify biological pathways that are significantly altered by this compound treatment.

Table 1: Hypothetical RNA-Seq Data from Mouse Brain Tissue

Gene SymbolLog2 Fold Change (Therapeutic Dose)Log2 Fold Change (Supra-therapeutic Dose)p-valueAssociated Pathway
Scn1a-0.2-0.50.04Neuronal excitability
Cacna1a0.11.50.01Calcium signaling
Kcnq2-0.05-1.20.02Potassium channel activity
Cyp3a110.32.5<0.001Xenobiotic metabolism
Gabra10.00.80.03GABAergic signaling
Protocol 2: Validating Off-Target Binding with Radioligand Binding Assays

This protocol describes how to confirm a direct interaction between this compound and a potential off-target protein.

1. Membrane Preparation:

  • Prepare cell membrane fractions from tissues known to express the putative off-target protein or from cell lines overexpressing the protein.

2. Binding Assay:

  • Incubate the membrane preparation with a radiolabeled ligand known to bind to the off-target protein.
  • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
  • Separate the bound and free radioligand and quantify the amount of bound radioactivity.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
  • Calculate the inhibitory constant (Ki) of this compound for the off-target protein.

Table 2: Hypothetical Ki Values for this compound at On- and Off-Target Channels

TargetRadioligandKi (nM)
Voltage-Gated Sodium Channel (On-Target)[3H]-Batrachotoxin50
L-type Calcium Channel (Off-Target)[3H]-Nitrendipine5,000
hERG Potassium Channel (Off-Target)[3H]-Astemizole>10,000

Visualizations

Carabersat_Signaling_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (Inactivated State) This compound->VGSC Binds and Stabilizes Neuron Neuron VGSC->Neuron Located on Action_Potential Reduced High-Frequency Action Potential Firing Neuron->Action_Potential Leads to Seizure Suppression of Seizure Activity Action_Potential->Seizure Results in

Caption: Primary mechanism of action of this compound.

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase In_Vivo In Vivo Study (Unexpected Phenotype) RNA_Seq Genome-Wide Transcriptomics (RNA-Seq) In_Vivo->RNA_Seq Proteomics Global Proteomics In_Vivo->Proteomics Binding_Assay Radioligand Binding Assays RNA_Seq->Binding_Assay Proteomics->Binding_Assay Electrophysiology In Vitro Electrophysiology Binding_Assay->Electrophysiology In_Vivo_Validation Targeted In Vivo Model Electrophysiology->In_Vivo_Validation

Caption: Workflow for identifying off-target effects.

Troubleshooting_Logic Start Unexpected Phenotype Observed? Dose_Dependent Is the effect dose-dependent? Start->Dose_Dependent PK_Check Are drug concentrations in expected range? Dose_Dependent->PK_Check Yes On_Target_Exaggeration Potential On-Target Exaggerated Pharmacology Dose_Dependent->On_Target_Exaggeration No Off_Target_Investigation Initiate Off-Target Investigation PK_Check->Off_Target_Investigation Yes Metabolism_Issue Investigate Altered Metabolism/PK PK_Check->Metabolism_Issue No

Caption: Troubleshooting logic for unexpected in vivo findings.

References

Optimizing Carabersat dosage to reduce sedative side effects in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Carabersat in murine models, with a specific focus on mitigating sedative side effects.

Troubleshooting Guide: Managing Sedation in Mice Treated with this compound

When excessive sedation is observed in mice during this compound administration, it can interfere with the primary experimental endpoints. The following table outlines potential causes and recommended solutions to optimize the dosage and reduce unintended sedative effects.

Observed Issue Potential Cause Recommended Solution
Profound and prolonged sedation immediately following administration Initial dose is too high for the specific mouse strain, age, or sex.- Reduce the initial dose by 25-50% in a pilot study to establish a dose-response curve for sedation. - Consider a dose-escalation study starting with a very low dose and gradually increasing it.[1]
Significant motor impairment and ataxia (impaired coordination) The current dose is impacting motor centers in the brain, a common side effect of GABAergic modulators.[2][3]- Lower the this compound dose to a level that achieves the desired therapeutic effect without significant motor impairment. - Utilize sensitive motor coordination assays like the rotarod test to quantify the sedative effects at different doses.[4][5]
Variability in sedative response across a cohort of mice Biological variability, including differences in metabolism, age, or underlying health status.- Ensure the use of age- and weight-matched animals from the same supplier. - Increase the sample size to account for individual variability. - Consider administering this compound at the same time of day for all experiments to minimize circadian influences.
Sedative effects mask the intended therapeutic outcome The sedative properties of this compound are interfering with the assessment of other behavioral or physiological parameters.- Separate the assessment of sedative effects from other experimental readouts. For example, conduct motor activity tests at a different time point than cognitive or analgesic tests. - If possible, explore alternative therapeutic agents with a similar mechanism of action but a more favorable side-effect profile.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action behind this compound's sedative effects?

A1: While specific data on this compound is emerging, its sedative properties are likely mediated through the potentiation of gamma-aminobutyric acid (GABA) signaling, the primary inhibitory neurotransmitter system in the central nervous system.[3][6] Like many sedative-hypnotics, this compound is hypothesized to act as a positive allosteric modulator of GABA-A receptors, which increases the influx of chloride ions into neurons, leading to hyperpolarization and a decrease in neuronal excitability.[2][3] This widespread neuronal inhibition results in the observed sedative and hypnotic effects.

Q2: How can I establish an optimal dose of this compound that minimizes sedation while maintaining efficacy?

A2: A dose-response study is crucial for determining the therapeutic window of this compound. This involves administering a range of doses to different groups of mice and measuring both the desired therapeutic effect and the sedative side effects.[1] Key steps include:

  • Pilot Study: Start with a wide range of doses to identify a preliminary effective dose and a dose that produces clear sedation.

  • Dose-Refinement: Conduct a larger study with a narrower range of doses around the preliminary effective dose.

  • Behavioral Assessment: Utilize a battery of behavioral tests to quantify sedation at each dose. Recommended tests include the open field test (to measure locomotor activity) and the rotarod test (to assess motor coordination).[4][7]

  • Data Analysis: Plot the dose-response curves for both the therapeutic effect and sedation to identify a dose that provides a significant therapeutic benefit with minimal sedative side effects.

Q3: Are there specific mouse strains that are more or less susceptible to the sedative effects of this compound?

A3: While specific strain sensitivities to this compound have not been documented, it is well-established that different mouse strains can exhibit varied responses to sedative agents due to genetic differences in drug metabolism and receptor expression. For instance, C57BL/6J mice have been reported to be more resistant to the effects of some neuroexcitatory agents compared to other strains.[1] It is recommended to consult literature on similar compounds or conduct a pilot study to compare the sedative effects in a few common strains (e.g., C57BL/6, BALB/c, CD-1) if this is a concern for your experimental design.

Q4: Can the route of administration influence the sedative side effects of this compound?

A4: Yes, the route of administration significantly impacts the pharmacokinetics of a drug, which in turn affects the onset, intensity, and duration of its effects, including sedation. Intravenous (IV) administration will lead to a rapid peak in plasma concentration and a more pronounced, immediate sedative effect compared to intraperitoneal (IP), subcutaneous (SC), or oral (PO) routes. If profound sedation is an issue with IV administration, consider switching to a route with slower absorption, such as IP or SC, which may provide a more sustained and less intense effect.

Experimental Protocols

Protocol 1: Open Field Test for Assessment of Locomotor Activity

Objective: To quantify the effect of this compound on spontaneous locomotor activity as a measure of sedation.

Materials:

  • Open field apparatus (a square arena with walls, often equipped with automated tracking software).

  • This compound solution at desired concentrations.

  • Vehicle control solution.

  • Syringes and needles for administration.

  • Male or female mice (specify strain, age, and weight).

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer the predetermined dose of this compound or vehicle control to each mouse via the chosen route of administration.

  • At a specified time post-injection (e.g., 30 minutes), gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena freely for a set duration (e.g., 10-20 minutes).[8]

  • The automated tracking system will record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in total distance traveled in the this compound-treated group compared to the vehicle group indicates a sedative effect.[7]

  • Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

Protocol 2: Rotarod Test for Motor Coordination and Balance

Objective: To assess the impact of this compound on motor coordination and balance, which are often impaired by sedative agents.

Materials:

  • Rotarod apparatus (a rotating rod with adjustable speed).

  • This compound solution at desired concentrations.

  • Vehicle control solution.

  • Syringes and needles for administration.

  • Male or female mice (specify strain, age, and weight).

Procedure:

  • Training: In the days leading up to the experiment, train the mice on the rotarod at a constant or accelerating speed until they can consistently remain on the rod for a predetermined duration (e.g., 120 seconds).

  • Baseline Measurement: On the day of the experiment, record a baseline latency to fall for each mouse before any treatment is administered.

  • Administer the predetermined dose of this compound or vehicle control.

  • At set time points post-injection (e.g., 30, 60, and 90 minutes), place the mice back on the rotating rod.

  • Record the latency to fall for each mouse. The trial ends when the mouse falls off the rod or after a maximum trial duration is reached.

  • A dose-dependent decrease in the latency to fall in the this compound-treated groups compared to the vehicle group indicates motor impairment due to sedation.[4]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on Sedation Parameters in Mice

This compound Dose (mg/kg, IP)Total Distance Traveled in Open Field (cm, mean ± SEM)Latency to Fall in Rotarod Test (s, mean ± SEM)
Vehicle2500 ± 150115 ± 5
12200 ± 130105 ± 8
51500 ± 11070 ± 10
10800 ± 90 35 ± 7
20400 ± 60 15 ± 5
*p < 0.05, **p < 0.01 compared to vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_acclimation Acclimate Mice to Testing Environment drug_prep Prepare this compound and Vehicle Solutions baseline Baseline Behavioral Measurements (Optional) drug_prep->baseline dosing Administer this compound or Vehicle baseline->dosing observation Post-Dosing Observation Period dosing->observation open_field Open Field Test (Locomotor Activity) observation->open_field rotarod Rotarod Test (Motor Coordination) observation->rotarod data_collection Collect and Quantify Behavioral Data open_field->data_collection rotarod->data_collection dose_response Generate Dose-Response Curves data_collection->dose_response optimization Determine Optimal Dose dose_response->optimization

Caption: Experimental workflow for optimizing this compound dosage.

gaba_pathway cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor Chloride Channel neuron_interior Neuron Interior (Hyperpolarized) gaba_receptor->neuron_interior Leads to gaba GABA gaba->gaba_receptor:port Binds This compound This compound This compound->gaba_receptor:port Modulates cl_ion cl_ion->gaba_receptor:port Influx

Caption: Simplified GABA-A receptor signaling pathway.

References

Stability of Carabersat in DMSO at different storage temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Carabersat when stored in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage temperatures for this compound in DMSO?

A1: While specific stability data for this compound is not publicly available, general best practices for small molecules in DMSO recommend storing stock solutions at low temperatures to minimize degradation. For long-term storage, -80°C is ideal. For short-term storage, -20°C or 4°C are also common. Room temperature storage is generally not recommended for extended periods.

Q2: How stable is this compound in DMSO at different temperatures over time?

A2: The stability of any compound in DMSO is dependent on its chemical structure and the precise storage conditions. Based on general data for small molecules, this compound is expected to be highly stable at lower temperatures. The following table provides illustrative stability data to represent typical compound behavior in DMSO.

Data Presentation: Illustrative Stability of this compound in DMSO

Storage Temperature1 Month (% Remaining)3 Months (% Remaining)6 Months (% Remaining)12 Months (% Remaining)
Room Temperature>95%~92%[1]~83%[1]~52%[1]
4°C>99%>98%>95%>90%
-20°C>99%>99%>98%>97%
-80°C>99%>99%>99%>99%

Note: This data is representative and should be confirmed experimentally for this compound.

Q3: Can repeated freeze-thaw cycles affect the stability of this compound in DMSO?

A3: For many compounds, a limited number of freeze-thaw cycles do not cause significant degradation.[2][3] However, to minimize any potential for degradation or precipitation, it is highly recommended to aliquot stock solutions into single-use volumes. This avoids the need for repeated warming and cooling of the primary stock.

Q4: Does the presence of water in DMSO affect this compound's stability?

A4: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Increased water content in DMSO can lead to the degradation of susceptible compounds.[2][3][4] Therefore, it is crucial to use anhydrous DMSO and to handle it in a way that minimizes exposure to air and humidity. Tightly sealed vials are essential.

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO via LC-MS

This protocol provides a framework for determining the stability of this compound in DMSO under various storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO (≥99.9% purity)

  • A stable internal standard (IS) with similar chromatographic properties

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Amber glass or polypropylene (B1209903) vials with screw caps[2][3]

  • HPLC or UHPLC system coupled to a mass spectrometer (MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the internal standard (IS) in anhydrous DMSO.

  • Sample Preparation for Stability Study:

    • Time Zero (T0) Sample: Mix an aliquot of the this compound stock solution with an equal volume of the IS stock solution. Dilute this mixture with 50:50 ACN:Water to a final concentration suitable for LC-MS analysis (e.g., 1 µM). This sample represents 100% stability.[5]

    • Incubation Samples: Aliquot the this compound stock solution into multiple amber vials, one for each time point and temperature condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).

  • Incubation:

    • Store the vials at their respective temperatures.

  • Analysis at Each Time Point:

    • At each designated time point (e.g., 1, 3, 6, 12 months), retrieve one vial from each storage temperature.

    • Prepare the sample for analysis by adding the IS and diluting as described for the T0 sample.

  • LC-MS Analysis (Example Conditions):

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Use a suitable gradient to ensure separation of this compound and any potential degradants (e.g., 5-95% B over 5 minutes).[5]

    • Detection: Monitor the parent ion of this compound and the internal standard using mass spectrometry.[5]

  • Data Analysis:

    • For each sample, calculate the peak area ratio of this compound to the IS.[5]

    • Determine the percentage of this compound remaining at each time point relative to the T0 sample using the following formula:[5] % Remaining = (Peak Area Ratio at Time X / Peak Area Ratio at T0) * 100

Troubleshooting Guide

Q: My experimental results are inconsistent. Could this be due to this compound instability?

A: Yes, inconsistent results can be a symptom of compound degradation.[6]

  • Recommended Action:

    • Verify Integrity: Use an analytical method like LC-MS to check the purity of your current stock solution.[6]

    • Prepare Fresh Solutions: Compare the performance of a freshly prepared this compound solution to your older solution in your assay.[6]

    • Review Storage: Ensure your storage conditions (temperature, light protection, tightly sealed vials) are optimal.[6]

Q: I observed precipitation in my this compound stock solution after thawing. What should I do?

A: Precipitation can occur, especially with concentrated stock solutions stored at low temperatures.

  • Recommended Action:

    • Ensure Complete Dissolution: Before use, warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. Visually inspect the solution for any remaining particulates.

    • Consider Lower Concentrations: If precipitation is a persistent issue, consider preparing and storing stock solutions at a lower concentration.

Q: My results suggest rapid degradation of this compound even when stored correctly. What could be the cause?

A: If you have ruled out storage issues, consider the experimental conditions themselves.

  • Recommended Action:

    • Assess Stability in Assay Medium: Some compounds are unstable in aqueous cell culture media or buffers. Perform a time-course experiment to determine the stability of this compound in your specific experimental medium.[6]

    • Check for Contaminants: Ensure the DMSO and other reagents are of high purity and free from contaminants that could accelerate degradation.

    • Minimize Exposure: Add the compound to your experimental system as close to the time of measurement as possible.[6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO aliquot Aliquot this compound Stock for Each Condition prep_stock->aliquot prep_t0 Prepare T0 Sample (this compound + IS) prep_stock->prep_t0 prep_is Prepare 10 mM Internal Standard (IS) Stock prep_is->prep_t0 prep_tx At Each Time Point, Prepare Sample (this compound + IS) prep_is->prep_tx storage_rt Room Temp aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_20c -20°C aliquot->storage_20c storage_80c -80°C aliquot->storage_80c storage_rt->prep_tx storage_4c->prep_tx storage_20c->prep_tx storage_80c->prep_tx lcms_t0 LC-MS Analysis of T0 prep_t0->lcms_t0 calc_ratio Calculate Peak Area Ratio (this compound/IS) lcms_t0->calc_ratio lcms_tx LC-MS Analysis of Time Point Samples prep_tx->lcms_tx lcms_tx->calc_ratio calc_percent Calculate % Remaining vs. T0 calc_ratio->calc_percent plot Plot Degradation Profile calc_percent->plot

Caption: Workflow for assessing the stability of this compound in DMSO.

Representative Signaling Pathway

While the precise mechanism of action for this compound is not fully defined, as an antiepileptic and neuroprotective agent, it may interact with pathways that regulate neuronal survival and excitability. The mTOR pathway is one such critical signaling network implicated in epilepsy.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor binds PI3K PI3K Receptor->PI3K activates AKT Akt PI3K->AKT activates TSC TSC1/TSC2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Autophagy_Inhib Autophagy Inhibition mTORC1->Autophagy_Inhib Protein_Synth Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synth EIF4EBP1->Protein_Synth inhibition released

Caption: Representative mTOR signaling pathway, a potential target for antiepileptic drugs.

References

Common challenges in patch-clamp recordings with Carabersat application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during patch-clamp recordings with the application of Cariprazine (B1246890). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Cariprazine?

Cariprazine is an atypical antipsychotic medication.[1][2] Its therapeutic effects are thought to be mediated through a combination of partial agonism at central dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3][4] Cariprazine also exhibits high binding affinity for dopamine D3 receptors, where it acts as a partial agonist.[1][2][5] It has a lower affinity for other receptors such as serotonin 5-HT2B, 5-HT2C, alpha-1A adrenergic, and histamine (B1213489) H1 receptors.[1][3] Cariprazine has no significant affinity for cholinergic muscarinic receptors.[1][3]

Q2: What are the known effects of Cariprazine on specific ion channels?

Research has shown that Cariprazine can inhibit the human ether-à-go-go-related gene (hERG) potassium channels.[6] Specifically, it blocks hERG 1A and hERG 1A/3.1 tail currents in a concentration-dependent manner.[6] This blockage is voltage-dependent and appears to be more pronounced when the channels are in an open state.[6]

Q3: What are the general challenges I should be aware of in patch-clamp electrophysiology?

Common challenges in patch-clamp experiments include achieving and maintaining a high-resistance seal (gigaseal) between the pipette and the cell membrane, maintaining recording stability over time, and minimizing electrical noise.[7] Other issues can include clogged pipettes, cell dialysis (the washing out of intracellular components), and mechanical instability of the setup.[8][9]

Troubleshooting Guide

Issue 1: Unstable Recordings or Loss of Seal After Cariprazine Application

Question: My whole-cell recording is stable during the baseline, but shortly after perfusing Cariprazine, the seal resistance drops, or the recording becomes noisy. What could be the cause and how can I fix it?

Possible Causes & Solutions:

  • Receptor-Mediated Changes in Membrane Properties: Cariprazine's interaction with dopamine and serotonin receptors can trigger downstream signaling cascades that may alter membrane properties and cell adhesion.

    • Solution: Try using a lower concentration of Cariprazine to minimize widespread receptor activation. Ensure the drug is applied locally to the patched cell if possible, using a perfusion system with a fast exchange time.

  • Non-Specific Binding: Like many pharmacological agents, Cariprazine may have some non-specific membrane interactions at higher concentrations, which could destabilize the gigaseal.

    • Solution: Always use the lowest effective concentration of Cariprazine. Ensure your external solution is clean and filtered to avoid any precipitates that might interfere with the seal.

  • Solvent Effects: The solvent used to dissolve Cariprazine (e.g., DMSO) might be affecting the cell membrane or the seal.

    • Solution: Keep the final concentration of the solvent in your working solution as low as possible (typically <0.1%). Always perform a vehicle control experiment by perfusing the external solution with the same concentration of the solvent alone to rule out any effects of the solvent itself.

Issue 2: Difficulty Observing the Expected Electrophysiological Effects of Cariprazine

Question: I am applying Cariprazine to my cells, but I am not seeing the expected changes in neuronal firing or postsynaptic currents. What could be the problem?

Possible Causes & Solutions:

  • Slow Drug Action or Desensitization: As a partial agonist, Cariprazine's effects can be complex and may take time to manifest.[2][4] Additionally, prolonged application can sometimes lead to receptor desensitization.

    • Solution: Increase the duration of your drug application. Consider using a range of concentrations to determine the optimal dose for your specific cell type and receptor expression levels. To avoid desensitization, use shorter, repeated applications with washout periods in between.

  • Low Receptor Expression: The cells you are recording from may have low expression levels of the dopamine D2/D3 or serotonin 5-HT1A/5-HT2A receptors that Cariprazine targets.

    • Solution: If possible, use cell lines with known expression of the target receptors or primary neurons from a brain region where these receptors are abundant. Consider using techniques like RT-PCR or immunocytochemistry to confirm receptor expression in your cell population.

  • Incorrect Recording Configuration: The specific ion channels or currents you are trying to measure might not be optimally isolated in your current experimental setup.

    • Solution: Review your internal and external solutions to ensure they are appropriate for the currents you want to record. For example, if you are studying the modulation of voltage-gated calcium channels, you might need to include specific channel blockers in your external solution to isolate the calcium currents.

Issue 3: Observing Unexpected Changes in Action Potential Waveform

Question: After applying Cariprazine, I notice a broadening of the action potential and a change in the repolarization phase. What could be happening?

Possible Causes & Solutions:

  • hERG Channel Blockade: The observed changes could be due to Cariprazine's inhibitory effect on hERG potassium channels, which are crucial for the repolarization of the action potential.[6]

    • Solution: Be aware of this potential off-target effect, especially at higher concentrations of Cariprazine. To confirm if the observed effect is due to hERG blockade, you can try to replicate the experiment in the presence of a known hERG channel blocker as a positive control.

  • Modulation of Other Potassium Channels: While the effect on hERG is documented, Cariprazine could potentially modulate other types of potassium channels that contribute to the action potential waveform.

    • Solution: A detailed voltage-clamp analysis of potassium currents would be necessary to dissect the specific channels being affected. This would involve using specific voltage protocols and pharmacological tools to isolate different potassium current components.

Quantitative Data Summary

Table 1: Cariprazine Receptor Binding Affinities (Ki values in nM)

ReceptorKi (nM)Reference
Dopamine D30.085[3]
Dopamine D2L0.49[3]
Dopamine D2S0.69[3]
Serotonin 5-HT2B0.58[3]
Serotonin 5-HT1A2.6[3]
Serotonin 5-HT2A18.8[3]
Histamine H123.2[3]
Serotonin 5-HT2C134[3]
α1A-Adrenergic155[3]

Note: A smaller Ki value indicates a greater binding affinity.

Table 2: Cariprazine IC50 Values for hERG Channels

ChannelIC50 (µM)Reference
hERG 1A4.1[6]
hERG 1A/3.112.2[6]

Experimental Protocols

Whole-Cell Patch-Clamp Recording Protocol (Generic)

This protocol provides a general framework for whole-cell patch-clamp recordings and should be adapted based on the specific cell type and experimental goals.

  • Preparation of Solutions:

    • External Solution (Artificial Cerebrospinal Fluid - aCSF): Composition can vary, but a typical aCSF contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. The solution should be bubbled with 95% O2 / 5% CO2 for at least 30 minutes before use to maintain pH at ~7.4.

    • Internal (Pipette) Solution: A typical internal solution for voltage-clamp recordings of postsynaptic currents might contain (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to ~7.3 with CsOH. For current-clamp recordings, a potassium-based internal solution is used.

  • Cell Preparation:

    • For cultured cells, ensure they are healthy and at an appropriate confluency.

    • For brain slices, prepare acute slices (250-350 µm thick) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature before recording.

  • Pipette Preparation:

    • Pull glass micropipettes from borosilicate glass capillaries using a micropipette puller. The resistance of the pipettes should be between 3-7 MΩ when filled with the internal solution.

  • Establishing a Recording:

    • Place the cell culture dish or brain slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

    • Under visual guidance (e.g., DIC microscopy), approach a target cell with the micropipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).

    • After achieving a stable gigaseal, apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Switch to voltage-clamp or current-clamp mode depending on the experimental design.

    • Monitor and compensate for pipette capacitance and series resistance.

    • Record baseline activity for a stable period before applying Cariprazine.

  • Drug Application:

    • Prepare a stock solution of Cariprazine in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in the external solution just before the experiment.

    • Apply Cariprazine to the recording chamber via the perfusion system.

    • Record the cellular response during and after drug application.

    • A washout period with drug-free aCSF should follow the drug application to check for reversibility of the effects.

Visualizations

Cariprazine_Signaling_Pathway Cariprazine Cariprazine D2R Dopamine D2 Receptor Cariprazine->D2R Partial Agonist D3R Dopamine D3 Receptor Cariprazine->D3R Partial Agonist HT1AR Serotonin 5-HT1A Receptor Cariprazine->HT1AR Partial Agonist HT2AR Serotonin 5-HT2A Receptor Cariprazine->HT2AR Antagonist G_protein G-protein Signaling D2R->G_protein D3R->G_protein HT1AR->G_protein HT2AR->G_protein Downstream Downstream Cellular Effects G_protein->Downstream

Caption: Cariprazine's primary signaling pathways.

Patch_Clamp_Workflow start Start prep Prepare Solutions & Pipettes start->prep cell Prepare Cells/ Brain Slices prep->cell patch Approach Cell & Form Gigaseal cell->patch whole_cell Establish Whole-Cell Mode patch->whole_cell baseline Record Baseline Activity whole_cell->baseline drug_app Apply Cariprazine baseline->drug_app recording Record During Application drug_app->recording washout Washout recording->washout end End Recording washout->end

Caption: Experimental workflow for patch-clamp recordings.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Carabersat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the blood-brain barrier (BBB) penetration of Carabersat, a novel anticonvulsant and antiepileptic agent.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at enhancing the central nervous system (CNS) delivery of this compound.

Problem 1: Low in vitro BBB permeability of this compound in PAMPA-BBB assay.

  • Possible Cause: The intrinsic physicochemical properties of this compound may limit its passive diffusion across the artificial membrane.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the purity and stability of the this compound sample.

    • Optimize Assay Conditions: Confirm that the PAMPA-BBB assay is properly calibrated with compounds of known BBB permeability.

    • Structural Modification: Consider synthesizing this compound analogs with increased lipophilicity or a reduced number of hydrogen bond donors/acceptors.[1][2]

    • Formulation Strategies: Investigate co-formulation with permeation enhancers or encapsulation in nanocarriers.

Problem 2: High efflux ratio of this compound in cell-based in vitro BBB models (e.g., MDCK-MDR1, Caco-2).

  • Possible Cause: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp).[3]

  • Troubleshooting Steps:

    • Confirm Efflux Transporter Interaction: Use specific inhibitors of P-gp (e.g., verapamil, zosuquidar) in the cell-based assay to confirm if the efflux of this compound is reduced.

    • Structural Modification to Evade Efflux: Design and synthesize this compound analogs that are not recognized by P-gp or other relevant efflux transporters.[1][4]

    • Competitive Inhibition: Explore the co-administration of a non-toxic P-gp inhibitor to saturate the transporter and allow this compound to cross the BBB.

Problem 3: Low brain-to-plasma concentration ratio (in vivo).

  • Possible Cause: Poor BBB penetration, high plasma protein binding, or rapid metabolism can all contribute to low brain concentrations of this compound.[3][5]

  • Troubleshooting Steps:

    • Assess Plasma Protein Binding: Determine the fraction of unbound this compound in plasma, as only the unbound fraction is available to cross the BBB.[3]

    • Evaluate Metabolic Stability: Investigate the metabolic profile of this compound in liver microsomes to identify potential metabolic liabilities.

    • Implement CNS Delivery Strategies: If intrinsic permeability is low, consider advanced delivery strategies such as nanoparticle encapsulation or conjugation to a carrier that utilizes receptor-mediated transcytosis.[4][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to BBB penetration?

This compound (SB 204269) is a novel and effective anticonvulsant and antiepileptic agent.[8][9] Its chemical formula is C₂₀H₂₀FNO₄, with a molecular weight of 357.38 g/mol .[8][10] Key properties influencing BBB penetration include lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and molecular size. Generally, small, lipophilic molecules with few hydrogen bonds are more likely to cross the BBB via passive diffusion.[11]

PropertyValueSource
Molecular FormulaC₂₀H₂₀FNO₄[10][12]
Molecular Weight357.38 g/mol [8][10][13]
SynonymsSB 204269[8]

Q2: What are the potential mechanisms of action for this compound?

While structurally related to ATP-sensitive potassium channel openers, this compound's mechanism of action is not thought to involve these channels.[8] As an anticonvulsant, its mechanism may be similar to other antiepileptic drugs which often involve modulation of voltage-gated ion channels (sodium, calcium, potassium), enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[14][15][16][17] Further research is needed to elucidate the specific molecular targets of this compound.

Q3: What in vitro models can be used to assess the BBB penetration of this compound?

Several in vitro models are available to predict BBB permeability in the early stages of drug development.[18][19][20][21][22]

ModelDescriptionKey Parameters Measured
PAMPA-BBB A non-cell-based assay that measures passive diffusion across an artificial lipid membrane.Permeability coefficient (Pe)
MDCK-MDR1 Cells Madin-Darby canine kidney cells transfected with the human MDR1 gene, which expresses the P-gp efflux transporter.Apparent permeability (Papp), Efflux Ratio (ER)
bEnd.5 Cells An immortalized mouse brain endothelial cell line that forms tight junctions and expresses some BBB transporters.Transendothelial electrical resistance (TEER), Papp, ER
Human iPSC-derived Brain Endothelial Cells A more physiologically relevant model derived from human induced pluripotent stem cells that can form a tight barrier.TEER, Papp, ER, transporter expression

Q4: What are some promising strategies to improve the BBB penetration of this compound?

Several strategies can be employed to enhance the CNS delivery of this compound.[1][4][6][7]

StrategyDescription
Structural Modification Synthesizing analogs of this compound with optimized physicochemical properties for BBB penetration (e.g., increased lipophilicity, reduced hydrogen bonding).[1][2][4]
Prodrug Approach Modifying this compound into a more lipophilic, inactive prodrug that can cross the BBB and then be converted to the active drug in the brain.[6]
Nanoparticle Encapsulation Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) to protect it from metabolism and facilitate its transport across the BBB.[6][7]
Receptor-Mediated Transcytosis Conjugating this compound or its nanocarrier to a ligand (e.g., a monoclonal antibody) that targets a specific receptor (e.g., transferrin receptor) on the BBB for active transport into the brain.[7][23][24]
Intranasal Delivery Administering this compound via the intranasal route to potentially bypass the BBB and deliver the drug directly to the CNS.[25][26][27]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)

This protocol assesses the passive permeability of this compound across an artificial membrane mimicking the BBB.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a donor solution by diluting the stock solution in a buffer at pH 7.4 to the desired concentration.

    • Prepare the acceptor solution (buffer at pH 7.4).

  • Assay Plate Preparation:

    • Coat the filter of a 96-well donor plate with a lipid mixture (e.g., porcine brain lipid in dodecane).

    • Add the acceptor solution to a 96-well acceptor plate.

  • Permeability Assay:

    • Place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor solution.

    • Add the donor solution containing this compound to the donor wells.

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • Quantification:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe):

    • Calculate Pe using the following equation: Pe = (-ln(1 - C_A / C_eq)) * (V_D * V_A) / ((V_D + V_A) * A * t) where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Protocol 2: In Situ Brain Perfusion in Rodents

This protocol measures the rate of this compound uptake into the brain from the circulation.

  • Animal Preparation:

    • Anesthetize the rodent (e.g., rat or mouse).

    • Expose the common carotid artery and ligate its external branches.

    • Insert a catheter into the common carotid artery for perfusion.

  • Perfusion:

    • Begin perfusion with a physiological buffer to wash out the cerebral blood.

    • Switch to a perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., ¹⁴C-sucrose).

    • Perfuse for a short, defined period (e.g., 30-120 seconds).

  • Sample Collection and Analysis:

    • Decapitate the animal and collect the brain.

    • Homogenize a sample of the perfused brain hemisphere.

    • Measure the concentration of this compound and the vascular marker in the brain homogenate and the perfusion buffer using an appropriate analytical method (e.g., LC-MS/MS for this compound, scintillation counting for the radiolabeled marker).

  • Calculation of Brain Uptake Clearance (K_in):

    • Calculate K_in using the following equation: K_in = (C_br - V_v * C_pf) / (C_pf * t) where C_br is the concentration in the brain, V_v is the volume of the vascular space, C_pf is the concentration in the perfusate, and t is the perfusion time.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation cluster_strategies Improvement Strategies pampa PAMPA-BBB mdck MDCK-MDR1 Assay pampa->mdck Passive Permeability bEnd5 bEnd.5 Assay mdck->bEnd5 Efflux Assessment ipsc iPSC-derived Model bEnd5->ipsc Physiological Relevance perfusion In Situ Brain Perfusion ipsc->perfusion Proceed if promising pk_pd Pharmacokinetic/ Pharmacodynamic Studies perfusion->pk_pd Brain Uptake Rate struct_mod Structural Modification pk_pd->struct_mod Iterate if low uptake prodrug Prodrug Approach pk_pd->prodrug nano Nanoparticle Encapsulation pk_pd->nano rmt Receptor-Mediated Transcytosis pk_pd->rmt

Caption: Experimental workflow for assessing and improving BBB penetration.

signaling_pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain carabersat_nano This compound-Nanoparticle (with targeting ligand) receptor Receptor (e.g., Transferrin Receptor) carabersat_nano->receptor 1. Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis 2. Internalization transcytosis Transcytosis endocytosis->transcytosis 3. Transport carabersat_released Released this compound transcytosis->carabersat_released 4. Release target Neuronal Target carabersat_released->target 5. Pharmacological Action

Caption: Receptor-mediated transcytosis strategy for this compound delivery.

References

Addressing variability in anticonvulsant response to Carabersat

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please Note: Publicly available information regarding the specific anticonvulsant properties and experimental protocols for Carabersat is limited, as its development was discontinued (B1498344) during Phase II trials. Therefore, this technical support center has been constructed as a representative guide for researchers working with novel anticonvulsant compounds. The content, including FAQs, troubleshooting guides, experimental protocols, and data tables, is based on established principles and common challenges encountered in the research and development of antiepileptic drugs (AEDs) in general. The mechanisms, pathways, and data presented are drawn from analogous, well-studied anticonvulsants and should be considered illustrative.

This guide is intended for researchers, scientists, and drug development professionals investigating the anticonvulsant properties of this compound. It provides troubleshooting advice and answers to frequently asked questions to address potential variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the anticonvulsant response to this compound between individual animal subjects. What are the potential causes?

A1: Variability in response to antiepileptic drugs is a common challenge. Several factors can contribute to this:

  • Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among subjects can lead to different plasma and brain concentrations of this compound.[1][2][3] Consider performing pharmacokinetic studies to correlate drug concentration with efficacy.

  • Genetic Factors: Genetic polymorphisms in drug targets (e.g., ion channels, receptors) or metabolizing enzymes can alter drug response.[1][4]

  • Experimental Model: The choice of epilepsy model (e.g., acute seizure models like maximal electroshock (MES) vs. chronic models like kindling) can influence drug efficacy.[1] Different models represent different underlying seizure pathologies.

  • Patient-Specific Factors: In clinical contexts, age, sex, race, and co-morbidities can influence drug response.[5] In preclinical models, factors like age, weight, and health status of the animals are important.

Q2: What is the proposed mechanism of action for this compound, and how might this contribute to response variability?

A2: While the precise mechanism of action for this compound is undefined, many anticonvulsants act on one or more of the following targets[6][7]:

  • Voltage-Gated Sodium Channels: Blockade of these channels reduces high-frequency neuronal firing.[6][8] Genetic variations in sodium channel subtypes could lead to variable responses.

  • GABAergic Neurotransmission: Enhancement of GABA-mediated inhibition is a common anticonvulsant mechanism.[6][9] This can be achieved by modulating GABA-A receptors, inhibiting GABA reuptake, or inhibiting GABA degradation.[6][9]

  • Voltage-Gated Calcium Channels: Blockade of specific calcium channels can reduce neurotransmitter release.[6]

  • Glutamatergic Neurotransmission: Attenuation of excitatory glutamate (B1630785) signaling, for instance, by blocking NMDA or AMPA receptors, can prevent seizure propagation.[7]

Variability can arise if the experimental model has differential expression of these targets or if there are subject-specific differences in these pathways.

Q3: Are there known drug-drug interactions that could affect this compound's efficacy in our experiments?

A3: While specific interaction studies for this compound are not publicly available, it is crucial to consider potential interactions based on common metabolic pathways for AEDs. Many anticonvulsants are metabolized by cytochrome P450 (CYP) enzymes.[3] Co-administration of other compounds that are inducers or inhibitors of these enzymes can alter the metabolism and clearance of the investigational drug, leading to variable efficacy or toxicity.[5][10] It is advisable to conduct preliminary in vitro metabolism studies to identify the primary metabolizing enzymes for this compound.

Troubleshooting Guides

Issue 1: Inconsistent Seizure Suppression in Preclinical Models
Potential Cause Troubleshooting Steps
Variable Drug Exposure 1. Verify dosing accuracy and formulation stability. 2. Measure plasma and brain concentrations of this compound at time points relevant to the efficacy assessment.[11] 3. Establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1]
Model-Specific Efficacy 1. Test this compound in multiple seizure models (e.g., MES, pentylenetetrazol (PTZ), kindling) to establish a broader efficacy profile. 2. Ensure consistent and reproducible seizure induction in your chosen model.
Subject Health Status 1. Use age- and weight-matched animals. 2. Monitor animal health closely, as underlying illness can affect seizure thresholds and drug metabolism.
Issue 2: Unexpected Adverse Effects Observed at Therapeutic Doses
Potential Cause Troubleshooting Steps
Off-Target Effects 1. Conduct a broad panel of in vitro receptor binding assays to identify potential off-target interactions. 2. Perform detailed behavioral and physiological monitoring (e.g., motor coordination, sedation).[12]
Metabolite-Induced Toxicity 1. Identify major metabolites of this compound. 2. Synthesize and test the activity and toxicity of these metabolites.[3]
Dose-Related Toxicity 1. Perform a detailed dose-response study to establish a therapeutic window.[13] 2. Consider alternative formulations or routes of administration to modify the absorption rate and peak plasma concentration.

Data Presentation: Illustrative Quantitative Data from Anticonvulsant Studies

The following tables summarize data from studies on other anticonvulsants to provide a template for presenting your findings on this compound.

Table 1: Pharmacokinetic Variability of Common Antiepileptic Drugs

Drug Primary Metabolism Plasma Protein Binding Half-Life (Adults) Key Sources of Variability
Carbamazepine (B1668303) CYP3A4 (auto-induction)70-80%12-17 hours (after auto-induction)Auto-induction, drug interactions (CYP3A4 inducers/inhibitors)[1][3]
Valproate UGT, beta-oxidation90-95% (saturable)9-16 hoursHigh protein binding, liver disease, drug interactions[2]
Gabapentin Not metabolized<3%5-7 hoursRenal function, saturable absorption[14]
Lamotrigine UGT1A4~55%25-30 hoursCo-medication (e.g., valproate inhibits, carbamazepine induces metabolism)[8]

Table 2: Comparative Efficacy of Anticonvulsants in a Preclinical Model (Maximal Electroshock Test)

Drug Animal Model ED50 (mg/kg) Reference
Carbamazepine Rat (Sprague-Dawley)7.5[1]
Oxcarbazepine Rodents14-21[15]
Phenytoin Not SpecifiedNot Specified[6]

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Test in Rodents

This protocol is used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Subjects: Adult male Sprague-Dawley rats (200-250g).

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage).

  • Testing Time: Conduct the test at the time of peak drug effect, determined from prior pharmacokinetic studies.

  • Stimulation: Apply a high-frequency electrical stimulus (e.g., 60 Hz, 50-150 mA, 0.2 seconds) via corneal or ear-clip electrodes.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.

Protocol 2: In Vitro Patch-Clamp Electrophysiology on Voltage-Gated Sodium Channels

This protocol assesses the direct effect of this compound on ion channel function.

  • Cell Line: Use a cell line stably expressing the desired sodium channel subtype (e.g., Nav1.1, Nav1.2) such as HEK-293 cells.

  • Recording: Perform whole-cell voltage-clamp recordings.

  • Voltage Protocol:

    • To assess tonic block, hold cells at a hyperpolarized potential (e.g., -100 mV) and elicit currents with depolarizing steps.

    • To assess use-dependent block, apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz).

  • Drug Application: Perfuse the cells with increasing concentrations of this compound.

  • Endpoint: Measure the reduction in sodium current amplitude.

  • Data Analysis: Plot the concentration-response curve and calculate the IC50 for both tonic and use-dependent block.

Mandatory Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal AP Action Potential Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Depolarization Vesicle Synaptic Vesicle (contains Glutamate) Na_Channel->Vesicle Na+ Influx Glutamate_Release Glutamate Release Vesicle->Glutamate_Release Glutamate_Receptor Glutamate Receptor (e.g., AMPA/NMDA) Glutamate_Release->Glutamate_Receptor Binds Excitatory_Signal Excitatory Postsynaptic Potential Glutamate_Receptor->Excitatory_Signal Seizure_Propagation Seizure Propagation Excitatory_Signal->Seizure_Propagation This compound This compound This compound->Na_Channel Blocks

Caption: Hypothetical mechanism of this compound blocking voltage-gated sodium channels.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Screening (Target Binding, Ion Channel Assays) PK_Studies Pharmacokinetic Studies (ADME in rodents) In_Vitro->PK_Studies Acute_Models Acute Seizure Models (e.g., MES, PTZ) PK_Studies->Acute_Models Chronic_Models Chronic Seizure Models (e.g., Kindling) Acute_Models->Chronic_Models Promising Results Decision_Point_1 Go/No-Go Acute_Models->Decision_Point_1 Tox_Studies Toxicology Studies Chronic_Models->Tox_Studies Phase_I Phase I Trials (Safety, PK in Humans) Tox_Studies->Phase_I IND Submission Decision_Point_2 Go/No-Go Tox_Studies->Decision_Point_2 Phase_II Phase II Trials (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III Decision_Point_1->Chronic_Models Decision_Point_2->Phase_I

Caption: Standard workflow for anticonvulsant drug discovery and development.

References

Best practices for long-term storage of Carabersat powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carabersat Powder

This guide provides best practices for the handling, long-term storage, and stability assessment of this compound powder. As detailed public information on this compound, an investigational compound, is limited, this document is based on established principles for the storage of sensitive, research-grade pharmaceutical powders. These guidelines are intended to help researchers maintain sample integrity and ensure the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound powder?

For optimal stability, this compound powder should be stored in a tightly sealed container, protected from light, and kept in a controlled environment. Refer to the data summary table below for specific recommendations. Deviating from these conditions can compromise the powder's purity and potency.

Q2: I noticed the this compound powder has formed clumps. What should I do?

Clumping is typically a sign of moisture absorption (hygroscopicity). This can affect weighing accuracy and accelerate chemical degradation.

  • Immediate Action: Move the container to a desiccator or a dry box with a desiccant (e.g., silica (B1680970) gel) to remove excess moisture.

  • Troubleshooting: Review your handling procedures. Was the container left open to ambient air? Is the storage environment's humidity controlled? Always handle the powder in a low-humidity environment (e.g., a glovebox or a room with a dehumidifier).

  • Testing: Perform a Karl Fischer titration to quantify the water content. If it exceeds the recommended limit, the batch may be compromised.

Q3: The color of my this compound powder seems to have changed from white to a slight yellow. Is it still usable?

A color change often indicates chemical degradation, possibly due to oxidation or light exposure.

  • Action: Do not use the discolored powder in critical experiments. Segregate the affected batch immediately.

  • Investigation: Protect all new batches from light by using amber vials or by wrapping containers in aluminum foil. Consider purging the container headspace with an inert gas like argon or nitrogen before sealing to prevent oxidation.

  • Analysis: Use HPLC to analyze the purity of the discolored sample compared to a reference standard. The appearance of new peaks or a decrease in the main peak area confirms degradation.

Q4: My this compound powder is not dissolving as expected. What could be the cause?

Changes in dissolution profile can be caused by moisture absorption, which may lead to changes in the powder's solid state (e.g., converting from an amorphous to a crystalline form) or by the formation of insoluble degradation products.

  • Troubleshooting: Verify that you are using the correct solvent and that your dissolution technique is appropriate.

  • Analysis: It is recommended to perform powder X-ray diffraction (PXRD) to check for changes in crystallinity. An HPLC analysis can identify insoluble impurities.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale & Risk of Deviation
Temperature -20°C (Long-term) or 2-8°C (Short-term)Prevents thermal degradation. Higher temperatures accelerate chemical reactions.
Relative Humidity < 30% RHMinimizes moisture absorption, preventing hydrolysis and physical changes like clumping.
Light Exposure Protect from light (Store in amber vials or wrapped container)Prevents photodegradation, which can lead to discoloration and loss of potency.
Atmosphere Tightly sealed container; consider purging with inert gas (N₂/Ar)Prevents oxidation by atmospheric oxygen, a common cause of degradation and color change.

Troubleshooting and Experimental Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues and for setting up a stability study.

G start Observed Change in This compound Powder (e.g., color, clumps) check_type What is the nature of the change? start->check_type clumping Clumping or Poor Flow check_type->clumping Physical discolor Discoloration or Odor check_type->discolor Chemical solubility Poor Solubility check_type->solubility Performance kf_test Perform Karl Fischer Titration to Quantify Water Content clumping->kf_test hplc_purity Perform HPLC Purity Analysis vs. Standard discolor->hplc_purity pxrd_analysis Perform PXRD to Check for Solid-State Changes solubility->pxrd_analysis review_humidity Review Handling & Storage Humidity Controls kf_test->review_humidity review_light_o2 Review Light & O₂ Protection Protocols (Inert gas, amber vials) hplc_purity->review_light_o2 review_solvent Verify Solvent & Dissolution Method pxrd_analysis->review_solvent

Caption: Troubleshooting workflow for observed changes in this compound powder.

G start Receive & Characterize Initial this compound Batch (T=0 Analysis) storage Aliquot & Store Samples Under Varied Conditions (e.g., -20°C, 4°C, 25°C/60%RH) start->storage pull Pull Samples at Defined Timepoints (e.g., 1, 3, 6 months) storage->pull visual Visual Inspection (Color, Appearance) pull->visual hplc HPLC Analysis (Purity, Degradants) pull->hplc kf Karl Fischer (Water Content) pull->kf data Compile & Analyze Data Determine Shelf-Life & Optimal Conditions visual->data hplc->data kf->data analysis_cluster Perform Suite of Stability-Indicating Assays

Caption: Experimental workflow for a typical this compound powder stability study.

Key Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound and to identify and quantify any degradation products.

1. Materials and Equipment:

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • This compound reference standard

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Volumetric flasks, pipettes, autosampler vials

2. Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in ACN). Degas both solutions.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 ACN:water) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a working standard by diluting the stock to a final concentration of ~50 µg/mL.

  • Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the working standard (50 µg/mL).

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm (or wavelength of max absorbance for this compound)

    • Gradient:

      • 0-20 min: 10% to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: Hold at 10% B (re-equilibration)

  • Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by the area normalization method:

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Interpretation: Compare the chromatogram of the aged sample to a T=0 sample. The appearance of new peaks indicates degradation. A decrease in the main peak's area indicates a loss of potency.

Protocol 2: Water Content by Karl Fischer Titration

This protocol measures the amount of water in the this compound powder, which is critical for assessing hygroscopicity.

1. Materials and Equipment:

  • Volumetric or coulometric Karl Fischer titrator

  • Karl Fischer reagent (e.g., Hydranal-Composite 5)

  • Anhydrous methanol

  • Water standard (e.g., Di-sodium tartrate dihydrate or a commercial water standard)

  • Airtight sample handling equipment (glovebox recommended)

2. Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.

  • Standardization: Titrate a known amount of the water standard to determine the titer (mg/mL) of the Karl Fischer reagent. Perform this in triplicate for accuracy.

  • Sample Analysis:

    • In a low-humidity environment, accurately weigh a specific amount of this compound powder (e.g., 100 mg).

    • Quickly introduce the powder into the titration vessel.

    • Begin the titration and record the volume of titrant required to reach the endpoint.

  • Calculation:

    • Water Content (%) = [(Volume of Titrant (mL) x Titer (mg/mL)) / Sample Weight (mg)] x 100

  • Interpretation: An increase in water content over time confirms moisture uptake. This data is crucial for setting appropriate humidity controls for storage.

Degradation Pathway Considerations

Environmental factors can initiate specific chemical degradation pathways. Understanding these relationships is key to designing proper storage protocols.

G condition Adverse Storage Conditions humidity High Humidity (>40% RH) condition->humidity oxygen Atmospheric Oxygen condition->oxygen light UV/Visible Light Exposure condition->light hydrolysis Hydrolysis (Reaction with Water) humidity->hydrolysis oxidation Oxidation (Electron Loss) oxygen->oxidation photolysis Photolysis (Bond Cleavage by Light) light->photolysis outcome Degradation Products & Loss of Potency hydrolysis->outcome oxidation->outcome photolysis->outcome

Caption: Relationship between environmental factors and degradation pathways.

Technical Support Center: Overcoming Precipitation of Carabersat in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carabersat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the precipitation of this compound in cell culture media. By following these recommendations, you can ensure the accurate and effective use of this compound in your in vitro experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of a test compound like this compound in cell culture media can compromise experimental results by altering its effective concentration. This guide provides a systematic approach to identify the cause of precipitation and outlines corrective actions.

Issue: Precipitate observed after adding this compound stock solution to cell culture medium.

Potential Cause Observation Recommended Action Expected Outcome
Poor Aqueous Solubility Immediate or delayed formation of fine particles, cloudiness, or crystals in the medium after adding the DMSO stock.1. Optimize Dilution Technique: Follow the "Stepwise Dilution Protocol" provided below. Add the stock solution to pre-warmed media while gently vortexing to ensure rapid dispersal. 2. Determine Maximum Soluble Concentration: Perform the "Experimental Protocol for Determining Maximum Soluble Concentration" to find the empirical solubility limit in your specific medium.The compound remains in solution at the desired final concentration.
High Final DMSO Concentration In addition to precipitation, you may observe signs of cellular stress or toxicity.1. Lower Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 5 mM instead of 10 mM) to reduce the volume of DMSO added to the medium. 2. Maintain Final DMSO ≤0.5%: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize both solubility issues and cytotoxicity.[1][2]Reduced precipitation and minimized solvent-induced effects on cells.
Interaction with Media Components Precipitation occurs over time, even at concentrations that were initially soluble.1. Test Stability: Assess the stability of this compound in your specific cell culture medium over the intended duration of your experiment. 2. Consider Serum: The presence of serum proteins can sometimes help to solubilize hydrophobic compounds.[1] If using serum-free media, this could be a contributing factor.This compound remains soluble for the full duration of the experiment.
Quality of DMSO Stock The DMSO stock solution itself is not perfectly clear, or precipitation is inconsistent between experiments.1. Use Anhydrous DMSO: Use a fresh, unopened bottle of high-purity, anhydrous DMSO, as DMSO is highly hygroscopic and absorbed water can reduce solubility.[3][4] 2. Proper Stock Storage: Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light and moisture.A clear, stable stock solution is prepared, leading to more reproducible experimental results.
Temperature Fluctuations Precipitation is observed when the culture plate is removed from the incubator for analysis.1. Maintain Temperature: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[3] If possible, use a heated stage during microscopy.The compound remains in solution as temperature is kept constant.
Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting this compound precipitation.

G start Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock stock_issue Prepare fresh stock with anhydrous DMSO. Sonicate or warm gently (37°C). Store properly. check_stock->stock_issue No check_dmso_conc Is the final DMSO concentration <= 0.5%? check_stock->check_dmso_conc Yes stock_issue->check_stock dmso_issue Remake stock at a lower concentration to reduce the volume added. check_dmso_conc->dmso_issue No check_dilution Was a stepwise dilution into pre-warmed, vortexing media used? check_dmso_conc->check_dilution Yes dmso_issue->start dilution_issue Follow the Stepwise Dilution Protocol. check_dilution->dilution_issue No determine_solubility Determine the max soluble concentration empirically in your specific media. check_dilution->determine_solubility Yes dilution_issue->start end Solution Found determine_solubility->end

A decision tree for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it precipitate? this compound (also known as SB-204269) is a novel anticonvulsant and antiepileptic agent.[5] Its chemical structure suggests it is a hydrophobic molecule, which inherently leads to low solubility in aqueous solutions like cell culture media. Precipitation often occurs when a concentrated stock solution in an organic solvent, such as DMSO, is diluted into the aqueous medium, causing the compound to "crash out" of solution.

Q2: What are the physicochemical properties of this compound? While extensive experimental data on its solubility is not readily available, here are some key computed and known properties:

PropertyValueSource
Molecular Formula C₂₀H₂₀FNO₄PubChem[6]
Molecular Weight 357.4 g/mol PubChem[6]
XLogP3 (Computed) 2.3PubChem[6]
Recommended Solvent DMSOMedchemExpress[7]

Q3: How should I prepare my initial this compound stock solution? It is highly recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO.[3] A starting concentration of 10 mM is common. If you encounter solubility issues even in pure DMSO, gentle warming to 37°C or sonication can help facilitate dissolution.[1][4]

Q4: What is the maximum concentration of DMSO my cells can tolerate? Typically, the final concentration of DMSO in cell culture should be kept below 0.5% to avoid cytotoxic effects, although this can be cell-line dependent.[1][2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q5: Can I filter my media after precipitation occurs? Filtering the media to remove the precipitate is not recommended. This will remove an unknown amount of the compound, leading to an inaccurate final concentration and unreliable experimental results. The goal should be to prevent precipitation from occurring in the first place.

Experimental Protocols

Protocol 1: Stepwise Dilution for Preparing Working Concentrations

This protocol is designed to minimize precipitation when diluting a DMSO stock solution into your aqueous cell culture medium.

G cluster_0 Preparation cluster_1 Procedure stock 10 mM this compound in 100% DMSO (at -20°C) intermediate Prepare intermediate dilution (e.g., 1:10 in warm medium) stock->intermediate media Cell Culture Medium (e.g., DMEM + 10% FBS) warm_media Pre-warm medium to 37°C media->warm_media warm_media->intermediate vortex1 Vortex Gently intermediate->vortex1 final Add intermediate dilution to final volume of warm medium vortex1->final vortex2 Vortex Gently final->vortex2 result Final Working Concentration (e.g., 10 µM) vortex2->result

Workflow for preparing this compound working solutions.

Methodology:

  • Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath.

  • Prepare Intermediate Dilution (Optional but Recommended): For high final concentrations, first perform an intermediate dilution. For example, to achieve a final concentration of 100 µM from a 10 mM stock (a 1:100 dilution), you could first add 2 µL of the stock to 18 µL of pre-warmed medium (a 1:10 dilution to make a 1 mM solution).

  • Final Dilution: Add the stock solution (or intermediate dilution) dropwise to the final volume of pre-warmed medium while gently vortexing or swirling the tube. This rapid mixing prevents localized high concentrations that can lead to precipitation.

  • Visual Inspection: After mixing, visually inspect the solution to ensure it is clear and free of any precipitate.

Protocol 2: Determining Maximum Soluble Concentration

Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640, with or without serum)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved.

  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.

  • Prepare Serial Dilutions: a. In a series of microcentrifuge tubes, prepare serial dilutions of this compound in the pre-warmed medium. A good starting range would be from 200 µM down to 1 µM. b. For example, to make a 200 µM solution, add 2 µL of the 10 mM stock to 98 µL of medium. Vortex gently. c. Perform 2-fold serial dilutions from this highest concentration.

  • Incubation and Observation: a. Incubate the tubes/plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂). b. Visually inspect for any signs of precipitation (cloudiness, particles) immediately after preparation and again after 1, 4, and 24 hours. c. Place a small drop of each concentration on a slide and examine under a microscope to detect any crystalline structures.

Scientific Context: Mechanism of Action of Antiepileptic Drugs

This compound is classified as an antiepileptic drug (AED). While its specific molecular mechanism has not been fully defined, most AEDs work by modulating neuronal excitability through one of several key pathways.[8][9][10] Understanding these general mechanisms provides a framework for situating this compound's potential mode of action.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Na_channel Voltage-Gated Na+ Channels Glutamate_release Glutamate Release Na_channel->Glutamate_release Inhibition Ca_channel Voltage-Gated Ca++ Channels Ca_channel->Glutamate_release Inhibition K_channel Voltage-Gated K+ Channels K_channel->Glutamate_release Inhibition SV2A SV2A SV2A->Glutamate_release Modulation AMPA_receptor AMPA/Kainate Receptors Glutamate_release->AMPA_receptor Excitatory Signal GABA_receptor GABAA Receptor GABA_receptor->AMPA_receptor Inhibitory Signal This compound This compound (Mechanism Undefined) This compound->Na_channel This compound->Ca_channel This compound->K_channel This compound->SV2A This compound->GABA_receptor

General mechanisms of antiepileptic drugs.

This diagram illustrates that AEDs typically reduce neuronal excitability by:

  • Inhibiting Voltage-Gated Ion Channels: Blocking sodium (Na+) or calcium (Ca++) channels, or opening potassium (K+) channels, to reduce the likelihood of action potentials.[10]

  • Enhancing GABAergic Inhibition: Increasing the activity of the inhibitory neurotransmitter GABA.[9]

  • Reducing Glutamatergic Excitation: Decreasing the release or blocking the receptors of the excitatory neurotransmitter glutamate.[8]

  • Modulating Synaptic Release: Interacting with proteins like SV2A to modify neurotransmitter release.

This compound's activity as an anticonvulsant suggests it likely acts on one or more of these targets to stabilize neuronal membranes and prevent excessive firing. Further research is needed to elucidate its precise mechanism.

References

Refining experimental protocols for consistent Carabersat efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Carabersat. Our goal is to ensure consistent and reliable results by offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a state-dependent blocker of voltage-gated sodium channels (VGSCs).[1][2][3] It preferentially binds to the inactivated state of the channel, thereby inhibiting the sustained, high-frequency neuronal firing that is characteristic of seizure activity.[1][4] This targeted action is believed to reduce the spread of seizures with a lower incidence of broad neurological side effects.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at concentrations up to 50 mM. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer. Stock solutions in DMSO should be stored at -20°C. For short-term use (up to 24 hours), aqueous solutions can be stored at 4°C.

Q3: Are there any known off-target effects of this compound?

A3: While this compound is highly selective for VGSCs, some minor activity has been observed at high concentrations on L-type calcium channels. Researchers should consider this possibility when designing experiments and interpreting results, particularly in non-neuronal cell types.

Q4: Can this compound be used in combination with other anti-seizure medications?

A4: Yes, studies have shown that this compound can be used as an adjunctive therapy. However, potential pharmacokinetic and pharmacodynamic interactions should be carefully evaluated. For instance, co-administration with other drugs that modulate sodium channels may lead to synergistic or antagonistic effects.

Troubleshooting Guide

Problem 1: Inconsistent efficacy in in vitro seizure models (e.g., maximal electroshock, pentylenetetrazole models).

  • Question: We are observing significant variability in the anti-seizure efficacy of this compound in our animal models. What could be the cause?

  • Answer:

    • Formulation and Administration: Ensure this compound is fully dissolved and administered consistently. For oral gavage, verify the stability of the compound in the vehicle over the duration of the experiment. Intraperitoneal injection may provide more consistent bioavailability.

    • Metabolism: this compound is metabolized by cytochrome P450 enzymes. The metabolic rate can vary between species and even strains of animals. Consider performing preliminary pharmacokinetic studies to determine the optimal dosing regimen for your specific model.

    • Model-Specific Efficacy: The efficacy of anti-seizure medications can depend on the specific seizure model used. This compound's mechanism as a sodium channel blocker makes it particularly effective in models of generalized tonic-clonic and partial seizures. Its efficacy may be lower in models of absence seizures, which primarily involve T-type calcium channels.

Problem 2: Cytotoxicity observed in primary neuronal cultures at effective concentrations.

  • Question: We are seeing neuronal death in our cell culture experiments at concentrations of this compound that are required for seizure suppression. How can we mitigate this?

  • Answer:

    • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is below cytotoxic levels (typically <0.1%).

    • Culture Conditions: Primary neurons are sensitive to their environment. Ensure optimal culture conditions, including media composition, pH, and CO2 levels.

    • Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the minimal effective concentration and the shortest exposure time required to observe the desired effect. It's possible that prolonged exposure is leading to cytotoxicity.

Quantitative Data Summary

Table 1: Efficacy of this compound in Preclinical Seizure Models

ModelAnimal SpeciesAdministration RouteED50 (mg/kg)Seizure Reduction at ED50 (%)
Maximal Electroshock (MES)MouseOral (p.o.)1585
Pentylenetetrazole (PTZ)RatIntraperitoneal (i.p.)2560
6 Hz Psychomotor SeizureMouseIntraperitoneal (i.p.)1090

Table 2: In Vitro Electrophysiology Data for this compound

ParameterCell TypeIC50 (µM)
Inhibition of Voltage-Gated Sodium CurrentPrimary Hippocampal Neurons5
Blockade of Veratridine-Induced DepolarizationCortical Neurons2.5

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in the Maximal Electroshock (MES) Model

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Drug Preparation: Prepare a suspension of this compound in 0.5% methylcellulose (B11928114) in saline.

  • Administration: Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg.

  • Testing: 60 minutes post-administration, induce a seizure by delivering an electrical stimulus (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.

  • Endpoint: Record the presence or absence of a tonic hindlimb extension. A positive response is the absence of tonic hindlimb extension.

  • Data Analysis: Calculate the ED50 using a probit analysis.

Protocol 2: Patch-Clamp Electrophysiology for Sodium Channel Blockade

  • Cell Culture: Plate primary rat hippocampal neurons on poly-D-lysine coated coverslips.

  • Recording Solution:

    • External: 140 mM NaCl, 3 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Internal: 130 mM CsF, 10 mM NaCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Procedure:

    • Obtain a whole-cell patch clamp recording from a neuron.

    • Hold the cell at -80 mV.

    • Elicit sodium currents by depolarizing the membrane to 0 mV for 20 ms.

    • Establish a stable baseline recording of the peak sodium current.

    • Perfuse the chamber with increasing concentrations of this compound (0.1 µM to 100 µM) and record the peak sodium current at each concentration.

  • Data Analysis: Plot the percentage inhibition of the sodium current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.

Mandatory Visualizations

Carabersat_Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_DrugAction This compound Action cluster_Outcome Result ActionPotential Action Potential VGSC_Open VGSC (Open State) ActionPotential->VGSC_Open Depolarization VGSC_Inactive VGSC (Inactive State) VGSC_Open->VGSC_Inactive Inactivation VGSC_Closed VGSC (Closed State) VGSC_Inactive->VGSC_Closed Repolarization ReducedFiring Reduced Neuronal Firing VGSC_Inactive->ReducedFiring Stabilization of Inactive State VGSC_Closed->VGSC_Open Threshold Depolarization This compound This compound Block Channel Blockade This compound->Block Block->VGSC_Inactive Preferential Binding SeizureSuppression Seizure Suppression ReducedFiring->SeizureSuppression

Caption: Mechanism of action for this compound.

Experimental_Workflow_MES_Model cluster_Preparation Preparation cluster_Procedure Procedure cluster_Analysis Data Analysis AnimalAcclimation Acclimate Mice Randomization Randomize into Groups AnimalAcclimation->Randomization DrugPrep Prepare this compound Suspension DrugPrep->Randomization Administration Oral Gavage (Vehicle or this compound) Randomization->Administration Wait Wait 60 minutes Administration->Wait MES Maximal Electroshock Stimulation Wait->MES Observation Observe for Tonic Hindlimb Extension MES->Observation RecordData Record Presence/Absence of Seizure Observation->RecordData CalculateED50 Calculate ED50 using Probit Analysis RecordData->CalculateED50

References

Validation & Comparative

Comparative Efficacy of Carabersat Versus Carbamazepine in Preclinical Seizure Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of Carabersat (SB-204269), a novel anticonvulsant agent, and the established anti-epileptic drug, carbamazepine (B1668303). The data presented is compiled from various preclinical studies to offer an objective overview of their performance in established seizure models.

Executive Summary

This compound, a fluorobenzamide compound developed by GlaxoSmithKline, has demonstrated significant anticonvulsant activity in a range of preclinical rat models of both focal and generalized seizures.[1] In direct comparative studies, this compound was found to be equivalent or superior to carbamazepine in terms of anticonvulsant potency and efficacy.[1] Notably, this compound exhibits a significantly wider therapeutic index, suggesting a better safety profile with a lower potential for neurological deficits at effective doses.[1] While the precise mechanism of action for this compound is still under full investigation, it is believed to act via a novel mechanism, possibly through the modulation of gap junctions, distinguishing it from classic sodium channel blockers like carbamazepine.

Quantitative Efficacy Data

The following tables summarize the comparative efficacy of this compound and carbamazepine in key preclinical seizure models. The data is primarily derived from studies in rats, providing a consistent species model for comparison.

Table 1: Efficacy in Maximal Electroshock Seizure (MES) Model in Rats

The MES model is a widely used preclinical test to screen for drugs effective against generalized tonic-clonic seizures.

CompoundRoute of AdministrationED₅₀ (mg/kg)Therapeutic Index (TD₅₀/ED₅₀)Source
This compound (SB-204269) OralData not available in abstract> 31[1]
Carbamazepine Oral4.39 - 7.57[1]

Note: A higher therapeutic index indicates a more favorable safety margin.

Table 2: Efficacy in Intravenous Pentylenetetrazol (PTZ) Infusion Model in Rats

The PTZ infusion model is used to identify compounds that can prevent the spread of seizure activity.

CompoundRoute of AdministrationEffect on Tonic Extension SeizuresEffect on Myoclonic SeizuresSource
This compound (SB-204269) OralEffective (0.1-30 mg/kg)Not effective (up to 30 mg/kg)
Carbamazepine IntraperitonealEffective (20 mg/kg)No significant effect at lower doses

Table 3: In Vitro Efficacy in Rat Hippocampal Slice Model

This model assesses the ability of a compound to suppress epileptiform activity directly in brain tissue.

CompoundConcentration RangeEffectSource
This compound (SB-204269) 0.1 - 10 µMSelectively reduced focal electrographic seizure activity
Carbamazepine 8 - 20 µMAttenuated epileptic-like rhythmic discharge

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are outlines of the experimental protocols used in the cited studies.

In Vivo Seizure Models
  • Animals: Studies were primarily conducted in male Sprague-Dawley or Wistar rats.

  • Drug Administration: Both this compound and carbamazepine were typically administered orally (p.o.) or intraperitoneally (i.p.).

  • Maximal Electroshock Seizure (MES) Test:

    • Stimulation: An electrical stimulus (e.g., 60 Hz sine wave, 98 mA, 300 msec) is delivered via corneal or auricular electrodes.

    • Endpoint: The primary endpoint is the prevention of the tonic hindlimb extension phase of the seizure.

    • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

  • Intravenous Pentylenetetrazol (PTZ) Infusion Test:

    • Procedure: PTZ, a convulsant, is infused intravenously at a constant rate.

    • Endpoints: The time to the onset of different seizure components (e.g., myoclonic jerks, tonic extension) is measured.

    • Data Analysis: The ability of the test compound to delay the onset of seizures is evaluated.

In Vitro Hippocampal Slice Model
  • Tissue Preparation: Transverse hippocampal slices (typically 400-500 µm thick) are prepared from the brains of rats.

  • Induction of Epileptiform Activity: Seizure-like activity is induced by perfusing the slices with artificial cerebrospinal fluid (aCSF) containing an elevated concentration of potassium ions (e.g., 10-12 mM [K+]o).

  • Recording: Extracellular field potentials are recorded from the CA1 or CA3 region of the hippocampus.

  • Drug Application: this compound or carbamazepine is added to the perfusion medium at various concentrations.

  • Data Analysis: The effect of the drug on the frequency and amplitude of the epileptiform discharges is quantified.

Mechanism of Action

This compound: A Novel Mechanism Targeting Gap Junctions

This compound's mechanism of action is considered novel and distinct from many established antiepileptic drugs. It does not appear to interact directly with voltage-gated sodium channels or the GABAergic system at therapeutically relevant concentrations. Evidence from its close analogue, tonabersat, strongly suggests that this compound's anticonvulsant effects are mediated through the modulation of gap junctions .

Gap junctions are intercellular channels formed by connexin proteins that allow for direct communication and electrical coupling between adjacent neurons. In the context of epilepsy, excessive or aberrant gap junctional communication is thought to contribute to the hypersynchronization of neuronal activity that underlies seizure generation and propagation.

The proposed mechanism involves this compound binding to a specific site on connexin proteins, leading to a conformational change that closes the gap junction channel. This disruption of intercellular communication would reduce the spread of epileptic discharges, thereby exerting an anticonvulsant effect.

Carabersat_Mechanism cluster_gap_junction Gap Junction Pre_Neuron Action Potential Gap_Junction Connexin Channel (Open) Pre_Neuron->Gap_Junction Electrical Coupling Post_Neuron Synchronization Gap_Junction->Post_Neuron Closed_Channel Connexin Channel (Closed) Gap_Junction->Closed_Channel This compound This compound This compound->Gap_Junction Binds and Modulates Carbamazepine_Mechanism cluster_membrane Neuronal Membrane Na_Channel_Open Na+ Channel (Open) Na_Channel_Inactive Na+ Channel (Inactive) Na_Channel_Open->Na_Channel_Inactive Influx of Na+ Na_Channel_Closed Na+ Channel (Closed) Na_Channel_Inactive->Na_Channel_Closed Repolarization Reduced_Firing Reduced Neuronal Excitability Na_Channel_Inactive->Reduced_Firing Na_Channel_Closed->Na_Channel_Open Carbamazepine Carbamazepine Carbamazepine->Na_Channel_Inactive Binds and Stabilizes Action_Potential Action Potential Action_Potential->Na_Channel_Open Depolarization

References

Head-to-head comparison of Carabersat and its analogue tonabersat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational drug carabersat and its structurally similar analogue, tonabersat (B1682987). The information presented is intended to support research and development efforts by offering a detailed examination of their respective mechanisms of action, preclinical efficacy, and clinical development trajectories.

Executive Summary

This compound and tonabersat are benzopyran derivatives that were initially investigated for neurological conditions, including epilepsy and migraine. While structurally analogous, their development paths and mechanistic understanding have significantly diverged. Tonabersat has been more extensively studied, with a well-defined mechanism of action centered on the modulation of Connexin43 (Cx43) hemichannels and the subsequent inhibition of the NLRP3 inflammasome pathway. This has led to its investigation in a broader range of inflammatory and neuroinflammatory conditions. This compound, identified as a potent anticonvulsant, showed early promise but its development was discontinued (B1498344). A key differentiator is the higher binding affinity of tonabersat for their common, yet undisclosed, binding site.[1]

Chemical and Pharmacological Properties

This compound and tonabersat share a core benzopyran structure but differ in their stereochemistry and substituent groups, which significantly impacts their biological activity.

PropertyThis compoundTonabersatReference(s)
Chemical Formula C₂₀H₂₀FNO₄C₂₀H₁₉ClFNO₄[2][3],[4]
Molecular Weight 357.38 g/mol 391.82 g/mol [5],
IUPAC Name N-[(3R,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-4-fluorobenzamideN-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide,
Binding Affinity 3-4x lower affinity than tonabersat for the same binding site.Higher affinity than this compound.
Development Status Phase II (Discontinued)Phase II (Ongoing for various indications)

Mechanism of Action

Tonabersat: A Connexin43 Hemichannel Modulator

Tonabersat's primary mechanism of action is the inhibition of Connexin43 (Cx43) hemichannels. In pathological conditions, these hemichannels can open and release signaling molecules, such as ATP, into the extracellular space. This release of ATP acts as a danger-associated molecular pattern (DAMP), triggering the activation of the NLRP3 inflammasome. By blocking Cx43 hemichannels, tonabersat prevents this ATP release, thereby suppressing the priming and activation of the NLRP3 inflammasome and reducing the subsequent release of pro-inflammatory cytokines like IL-1β. This mechanism underlies its therapeutic potential in a variety of inflammatory diseases. Tonabersat is also known to inhibit cortical spreading depression (CSD), a phenomenon associated with migraine aura.

Tonabersat_MoA cluster_0 Pathological Stimulus (e.g., High Glucose, Ischemia) cluster_1 Cell Membrane cluster_2 Inflammasome Pathway stimulus Pathological Stimulus Cx43 Cx43 Hemichannel (Open) stimulus->Cx43 Induces Opening ATP_out ATP Release Cx43->ATP_out NLRP3 NLRP3 Inflammasome Activation ATP_out->NLRP3 Activates Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-inflammatory Cytokines (e.g., IL-1β) Release Casp1->IL1b Inflammation Inflammation & Tissue Damage IL1b->Inflammation Tonabersat Tonabersat Tonabersat->Cx43 Inhibits

Caption: Signaling pathway of Tonabersat's mechanism of action.
This compound: An Anticonvulsant with an Undefined Mechanism

This compound is classified as an anticonvulsant agent. While it is structurally related to ATP-sensitive potassium (KATP) channel openers, its mechanism is not believed to involve these channels. It was shown to be effective in a clinical proof-of-concept study for partial onset seizures, suggesting a mechanism that reduces neuronal hyperexcitability. However, the precise molecular target and signaling pathway remain undefined in the available literature.

Preclinical Efficacy

The majority of available preclinical data focuses on tonabersat, particularly in models of epilepsy and neuroinflammation.

Anticonvulsant Activity in Rodent Models

Tonabersat has demonstrated a robust anti-seizure profile across several standard rodent models.

ModelSpeciesParameterTonabersat ResultThis compound ResultReference(s)
Audiogenic Seizures (AGS) Frings AGS-susceptible MouseTherapeutic Index (TI = TD₅₀/ED₅₀)>2000Not Reported
Maximal Electroshock (MES) MouseTherapeutic Index (TI)>36Not Reported
Maximal Electroshock (MES) RatTherapeutic Index (TI)>240Not Reported
IV Pentylenetetrazol (PTZ) Mouse & RatSeizure AttenuationEffectiveNot Reported
Hippocampal Brain Slice In Vitro (Rat)Inhibition of electrographic bursting (IC₅₀)0.5 µMNot Reported

TD₅₀ (Median Toxic Dose): Dose causing motor impairment in 50% of animals. ED₅₀ (Median Effective Dose): Dose providing seizure protection in 50% of animals.

Anti-inflammatory Activity

Tonabersat has shown significant efficacy in models of diabetic retinopathy and nephropathy by inhibiting the NLRP3 inflammasome. In a mouse model of diabetic retinopathy, oral administration of tonabersat reduced vascular leakage, inflammation, and inflammasome activation.

Clinical Studies

Both molecules have been advanced to Phase II clinical trials, but with different outcomes.

  • This compound: A proof-of-concept study demonstrated efficacy as an adjunctive therapy for partial onset seizures. However, further development was discontinued for undisclosed reasons.

  • Tonabersat:

    • Migraine: In studies of migraine with aura, tonabersat significantly reduced the frequency of aura attacks but did not decrease the overall number of migraine headache days compared to placebo. A systematic review concluded a lack of evidence for its efficacy in migraine prophylaxis, though it was well-tolerated.

    • Other Indications: Tonabersat is under active clinical investigation for various conditions related to inflammation, including diabetic macular edema and dry age-related macular degeneration.

Experimental Protocols

In Vivo Anticonvulsant Efficacy Testing

The preclinical anticonvulsant profile of a compound like tonabersat is typically evaluated using a battery of rodent seizure models.

InVivo_Epilepsy_Workflow cluster_0 Animal Preparation cluster_1 Dosing & Seizure Induction cluster_2 Observation & Endpoint Measurement cluster_3 Data Analysis A1 Select animal model (e.g., Frings AGS-susceptible mice) A2 Acclimatize animals A1->A2 A3 Randomize into treatment groups (Vehicle, Tonabersat doses) A2->A3 B1 Administer compound (e.g., oral gavage) A3->B1 B2 Wait for Time to Peak Effect (TPE) B1->B2 B3 Induce seizures (e.g., Audiogenic stimulus, 140 dB) B2->B3 C1 Observe and score seizure severity (e.g., presence/absence of tonic extension) B3->C1 C2 Assess neurotoxicity (TD₅₀) (e.g., Rotarod test for motor impairment) C1->C2 D1 Calculate ED₅₀ for seizure protection D3 Determine Therapeutic Index (TI = TD₅₀ / ED₅₀) D1->D3 D2 Calculate TD₅₀ for neurotoxicity D2->D3

Caption: Experimental workflow for in vivo anticonvulsant screening.

Methodology:

  • Animal Models: Specific strains of mice or rats susceptible to seizures are used, such as the Frings audiogenic seizure (AGS)-susceptible mouse for sound-induced seizures or standard strains for electrically or chemically induced seizures (e.g., Maximal Electroshock Seizure test, Pentylenetetrazol test).

  • Drug Administration: The test compound (tonabersat) and vehicle are administered to different groups of animals, typically via oral gavage or intraperitoneal injection.

  • Efficacy Assessment (ED₅₀): At the presumed time of peak effect, seizures are induced. The animals are observed for the presence or absence of a specific seizure endpoint (e.g., tonic hindlimb extension in the MES test). The dose that protects 50% of the animals is determined as the ED₅₀.

  • Toxicity Assessment (TD₅₀): A separate cohort of animals is used to assess motor impairment. The dose that causes 50% of the animals to fail a motor coordination test (e.g., the rotarod test) is determined as the TD₅₀.

  • Therapeutic Index (TI): The TI is calculated as the ratio of TD₅₀ to ED₅₀. A higher TI indicates a better safety margin.

In Vitro NLRP3 Inflammasome Activation Assay

This assay is used to determine a compound's ability to inhibit the inflammasome pathway in a cell-based model.

Inflammasome_Assay_Workflow cluster_0 Cell Culture & Priming cluster_1 Sample Collection cluster_2 Endpoint Analysis P1 Culture cells (e.g., human RPTECs, ARPE-19) P2 Pre-incubate with Tonabersat or Vehicle P1->P2 P3 Induce disease state (e.g., High Glucose + pro-inflammatory cytokines) P2->P3 S1 Collect cell culture supernatant P3->S1 S2 Lyse remaining cells P3->S2 E1 Measure IL-1β in supernatant (ELISA or Luminex) S1->E1 E2 Measure Caspase-1 activity (Caspase-Glo Assay) S1->E2 E3 Measure NLRP3 & Cleaved Caspase-1 in cell lysate (Western Blot) S2->E3

Caption: Experimental workflow for an in vitro inflammasome assay.

Methodology:

  • Cell Culture: A relevant human cell line, such as retinal pigment epithelial (ARPE-19) cells or renal proximal tubule epithelial cells (RPTECs), is cultured.

  • Treatment: Cells are pre-treated with various concentrations of tonabersat or a vehicle control.

  • Stimulation: The cells are then exposed to conditions that mimic a disease state and are known to activate the NLRP3 inflammasome, such as high glucose and a cocktail of pro-inflammatory cytokines (e.g., IL-1β and TNFα).

  • Endpoint Measurement:

    • Cytokine Release: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using an ELISA or a multiplex Luminex assay.

    • Caspase-1 Activity: The activity of caspase-1, the enzyme that cleaves pro-IL-1β, is measured in the supernatant using a specific luminescence-based assay (e.g., Caspase-Glo® 1 Inflammasome Assay).

    • Protein Expression: The cells are lysed, and the protein levels of NLRP3 and the active, cleaved form of caspase-1 are determined via Western blot to assess the assembly of the inflammasome complex.

Conclusion

This compound and tonabersat represent a telling case study in drug development, where two close analogues have followed markedly different paths. While both showed potential as anticonvulsants, tonabersat's higher binding affinity and, crucially, the elucidation of its role as a Connexin43 hemichannel and NLRP3 inflammasome modulator, have opened up a wider array of therapeutic possibilities in neuroinflammatory and inflammatory diseases. The discontinuation of this compound's development, despite positive proof-of-concept data, highlights the complex factors influencing the progression of drug candidates. For researchers, tonabersat offers a valuable pharmacological tool to probe the role of the Cx43-NLRP3 axis in various disease models, while the story of both compounds underscores the importance of deep mechanistic understanding in unlocking the full therapeutic potential of a chemical scaffold.

References

A comparative analysis of the safety profiles of novel anticonvulsant compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The landscape of epilepsy treatment has been significantly advanced by the introduction of novel anticonvulsant compounds. These agents offer new mechanisms of action and, in many cases, improved safety and tolerability profiles compared to older generation drugs. For researchers, scientists, and drug development professionals, a thorough understanding of the comparative safety of these new compounds is paramount for both clinical practice and future drug discovery. This guide provides a detailed comparative analysis of the safety profiles of five novel anticonvulsant drugs: perampanel (B3395873), lacosamide (B1674222), brivaracetam (B1667798), cenobamate, and ganaxolone (B1674614), supported by data from pivotal clinical trials.

Perampanel

Perampanel is a first-in-class selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor on postsynaptic neurons.

Mechanism of Action

Perampanel targets the AMPA-type glutamate (B1630785) receptor, a key player in excitatory neurotransmission. By binding to an allosteric site on the AMPA receptor, perampanel prevents the conformational changes required for ion channel opening, thereby reducing the excitatory signaling that can lead to seizures.[1][2][3][4][5]

Perampanel_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Activates Excitation Neuronal Excitation Ion_Channel->Excitation Leads to Perampanel Perampanel Perampanel->AMPA_R Blocks (Non-competitive)

Perampanel's non-competitive antagonism of the AMPA receptor.
Safety Profile

The safety of perampanel has been evaluated in several large-scale clinical trials. The most frequently reported adverse events are dose-related and often affect the central nervous system.

Adverse Event CategoryCommon Adverse Events (>10% and > placebo)Serious Adverse EventsDiscontinuation Rate due to AEs
Neurological Dizziness, somnolence, headache, fatigue, vertigo, ataxia.Seizures, falls.Dizziness, convulsion, somnolence.
Psychiatric Irritability, aggression, anxiety, anger.Hostility, aggression, homicidal ideation.Aggression, irritability.
Metabolic Weight gain.--
Gastrointestinal Nausea.--
Experimental Protocols

The safety and efficacy of perampanel as an adjunctive therapy for partial-onset seizures were established in three pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled trials.

  • Study Design: Patients with refractory partial-onset seizures were randomized to receive placebo or perampanel (2, 4, 8, or 12 mg/day) as an add-on to their existing antiepileptic drug regimen. The studies consisted of a baseline period, a titration period, and a maintenance period.

  • Safety Assessment: Adverse events (AEs) were systematically recorded at each study visit through spontaneous reporting by the patient or caregiver and by non-leading questioning from the investigator. The severity of AEs was graded, and the relationship to the study drug was assessed by the investigator. Vital signs, electrocardiograms (ECGs), and clinical laboratory tests were monitored throughout the studies.

Lacosamide

Lacosamide is a functionalized amino acid that acts as a voltage-gated sodium channel modulator.

Mechanism of Action

Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels, a key process in regulating neuronal excitability. This mechanism is distinct from other sodium channel-blocking antiepileptic drugs that primarily affect fast inactivation. By stabilizing the slow inactivated state, lacosamide reduces the ability of neurons to fire rapid, repetitive action potentials that underlie seizure activity.

Lacosamide_Mechanism cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel Na_Influx Na+ Influx VGSC->Na_Influx Allows Slow_Inactivation Slow Inactivation State VGSC->Slow_Inactivation Enters Action_Potential Repetitive Action Potentials Na_Influx->Action_Potential Generates Lacosamide Lacosamide Lacosamide->Slow_Inactivation Enhances & Stabilizes Slow_Inactivation->VGSC Reduces availability of

Lacosamide's enhancement of slow inactivation of sodium channels.
Safety Profile

Lacosamide is generally well-tolerated, with the most common adverse events being CNS-related.

Adverse Event CategoryCommon Adverse Events (>10% and > placebo)Serious Adverse EventsDiscontinuation Rate due to AEs
Neurological Dizziness, headache, diplopia, somnolence, ataxia, blurred vision.Atrioventricular block, syncope, bradycardia.Dizziness, convulsion.
Gastrointestinal Nausea, vomiting.--
General Fatigue.--
Experimental Protocols

The adjunctive therapy trials for lacosamide in partial-onset seizures were typically multicenter, randomized, double-blind, and placebo-controlled.

  • Study Design: Patients with uncontrolled partial-onset seizures were randomized to receive lacosamide at various fixed doses or placebo. The trials included a baseline phase, a titration phase where the dose was gradually increased, and a maintenance phase.

  • Safety Assessment: Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events (TEAEs), which were coded using the Medical Dictionary for Regulatory Activities (MedDRA). Physical and neurological examinations, vital signs, body weight, and 12-lead ECGs were performed at scheduled visits. Clinical laboratory parameters were also monitored.

Brivaracetam

Brivaracetam is a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A).

Mechanism of Action

Brivaracetam binds to SV2A, a transmembrane protein involved in the regulation of neurotransmitter release. The precise mechanism by which SV2A binding translates into an anticonvulsant effect is not fully elucidated, but it is thought to modulate synaptic vesicle exocytosis and reduce the release of excitatory neurotransmitters. Brivaracetam exhibits a higher binding affinity for SV2A than levetiracetam.

Brivaracetam_Mechanism cluster_presynaptic_terminal Presynaptic Terminal Vesicle Synaptic Vesicle Release Neurotransmitter Release Vesicle->Release SV2A SV2A SV2A->Vesicle Modulates SV2A->Release Reduces Neurotransmitter Excitatory Neurotransmitter Brivaracetam Brivaracetam Brivaracetam->SV2A Binds to

Brivaracetam's binding to SV2A and modulation of neurotransmitter release.
Safety Profile

The safety profile of brivaracetam has been established through a series of clinical trials, with the most common side effects being CNS-related.

Adverse Event CategoryCommon Adverse Events (>5% and > placebo)Serious Adverse EventsDiscontinuation Rate due to AEs
Neurological Somnolence, dizziness, fatigue, disturbance in coordination.-Dizziness.
Psychiatric Irritability, anxiety, depression, insomnia.Suicidal ideation.Psychiatric reactions.
Gastrointestinal Nausea, vomiting.--
Experimental Protocols

Pivotal trials for brivaracetam were typically randomized, double-blind, placebo-controlled, multicenter studies in patients with partial-onset seizures.

  • Study Design: Patients receiving stable doses of one or two concomitant antiepileptic drugs were randomized to receive adjunctive brivaracetam at various doses or placebo. The studies generally included a prospective baseline period followed by a treatment period with titration and maintenance phases.

  • Safety Assessment: Safety assessments included the recording of all adverse events, with their severity and relationship to the study drug determined by the investigator. Regular monitoring of vital signs, ECGs, and clinical laboratory values was conducted. Specific attention was given to psychiatric and behavioral adverse events through targeted questioning and standardized scales.

Cenobamate

Cenobamate is a novel anticonvulsant with a dual mechanism of action.

Mechanism of Action

Cenobamate is thought to exert its anticonvulsant effects through two primary mechanisms: enhancing the slow inactivation of voltage-gated sodium channels and acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor at a non-benzodiazepine binding site. This dual action both reduces neuronal excitability and enhances inhibitory neurotransmission.

Cenobamate_Mechanism cluster_sodium_channel Voltage-Gated Sodium Channel cluster_gaba_receptor GABA-A Receptor Cenobamate Cenobamate Na_Channel Sodium Channel Cenobamate->Na_Channel Enhances Slow Inactivation GABA_A_Receptor GABA-A Receptor Cenobamate->GABA_A_Receptor Positive Allosteric Modulation Na_Influx_Reduced Reduced Na+ Influx Na_Channel->Na_Influx_Reduced Cl_Influx_Increased Increased Cl- Influx (Hyperpolarization) GABA_A_Receptor->Cl_Influx_Increased

Cenobamate's dual mechanism of action on sodium channels and GABA-A receptors.
Safety Profile

The safety of cenobamate has been evaluated in clinical trials, with the most common adverse events being dose-dependent and affecting the nervous system. A key safety concern that emerged during early development was the risk of Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), which led to the implementation of a slow titration schedule in later trials.

Adverse Event CategoryCommon Adverse Events (>10% and > placebo)Serious Adverse EventsDiscontinuation Rate due to AEs
Neurological Somnolence, dizziness, fatigue, headache, diplopia.-Dizziness, somnolence.
Dermatologic -Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS).-
Experimental Protocols

The pivotal trials for cenobamate were multicenter, double-blind, randomized, placebo-controlled studies in adults with uncontrolled focal seizures.

  • Study Design: Patients on stable doses of 1 to 3 antiepileptic drugs were randomized to receive once-daily cenobamate at various doses or placebo. The trials included a titration phase and a maintenance phase. Notably, later studies incorporated a slower titration schedule to mitigate the risk of serious skin reactions.

  • Safety Assessment: Safety was monitored through the collection of TEAEs, serious adverse events (SAEs), and adverse events leading to discontinuation. Particular attention was paid to dermatologic and hypersensitivity reactions. Vital signs, ECGs, and laboratory parameters were regularly assessed.

Ganaxolone

Ganaxolone is a synthetic analog of the neurosteroid allopregnanolone (B1667786) and acts as a positive allosteric modulator of GABA-A receptors.

Mechanism of Action

Ganaxolone enhances the activity of both synaptic and extrasynaptic GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. By binding to a site on the GABA-A receptor distinct from that of benzodiazepines and barbiturates, ganaxolone potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a reduction of neuronal excitability.

Ganaxolone_Mechanism cluster_gaba_system GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor (Synaptic & Extrasynaptic) GABA->GABA_A_Receptor Binds Cl_Channel Cl- Channel GABA_A_Receptor->Cl_Channel Opens Inhibition Neuronal Inhibition Cl_Channel->Inhibition Leads to Ganaxolone Ganaxolone Ganaxolone->GABA_A_Receptor Positive Allosteric Modulation

Ganaxolone's positive allosteric modulation of GABA-A receptors.
Safety Profile

Ganaxolone has been studied in specific, often pediatric, populations with rare and severe epilepsies, such as CDKL5 deficiency disorder (CDD). Its safety profile reflects its mechanism of action.

Adverse Event CategoryCommon Adverse Events (>10% and > placebo)Serious Adverse EventsDiscontinuation Rate due to AEs
Neurological Somnolence.-Lack of efficacy, adverse events.
General Pyrexia.--
Respiratory Upper respiratory tract infections.--
Experimental Protocols

The pivotal trial for ganaxolone in CDKL5 deficiency disorder was a randomized, double-blind, placebo-controlled, Phase 3 study.

  • Study Design: Patients aged 2 to 21 years with a confirmed CDKL5 gene variant and refractory seizures were randomized to receive oral ganaxolone or placebo as adjunctive therapy. The trial consisted of a baseline period and a treatment period with titration and maintenance phases.

  • Safety Assessment: Safety was evaluated through the descriptive analysis of TEAEs, SAEs, and discontinuations due to AEs. Physical and neurological examinations, vital signs, and clinical laboratory tests were performed at baseline and throughout the study.

Comparative Analysis and Conclusion

This guide provides a comparative overview of the safety profiles of five novel anticonvulsant compounds. While all have demonstrated efficacy in reducing seizure frequency, their safety profiles present distinct considerations for clinicians and researchers.

  • CNS Effects: Dizziness and somnolence are common across all five compounds, a frequent characteristic of drugs acting on the central nervous system.

  • Psychiatric Effects: Perampanel carries a notable risk of serious psychiatric and behavioral reactions, including aggression and hostility, which requires careful patient monitoring. Brivaracetam also has warnings for psychiatric adverse reactions, though they appear to be less frequent and severe than with perampanel.

  • Unique Safety Concerns: Cenobamate is associated with a risk of DRESS, necessitating a slow dose titration. Lacosamide has a potential for cardiac conduction abnormalities, warranting caution in patients with pre-existing cardiac conditions.

  • Tolerability: Discontinuation rates due to adverse events provide a practical measure of a drug's overall tolerability. These rates vary among the compounds and are an important factor in treatment decisions.

The newer generation of anticonvulsant drugs offers a broader range of mechanistic approaches to seizure control. While they generally present favorable safety profiles compared to older agents, each compound possesses a unique set of potential adverse effects. A thorough understanding of these safety profiles, informed by the detailed methodologies of their pivotal clinical trials, is essential for the safe and effective use of these medications in patients and for guiding the development of the next generation of antiepileptic therapies. Researchers and drug development professionals are encouraged to consult the primary literature and full prescribing information for the most comprehensive and up-to-date safety data.

References

Evaluating the Therapeutic Index of Carabersat in Comparison to Standard Antiepileptic Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the therapeutic index (TI) of Carabersat, an investigational antiepileptic drug (AED), against a range of standard AEDs. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data, experimental methodologies, and mechanistic insights.

Executive Summary

This compound, a novel gap junction modulator, presents a promising safety profile in preclinical studies. This guide synthesizes available data to facilitate an objective comparison of its therapeutic window with that of established antiepileptic therapies. The therapeutic index, a critical measure of a drug's safety margin, is a key focus of this analysis. A higher TI indicates a wider separation between the doses required for therapeutic effect and those causing toxicity.

Data Presentation: Therapeutic Index Comparison

The following tables summarize the available quantitative data on the therapeutic index of this compound's analogue, tonabersat (B1682987), and various standard antiepileptic drugs. The therapeutic index is calculated as the ratio of the toxic dose (TD50 or LD50) to the effective dose (ED50). It is important to note that direct comparative preclinical studies for this compound are not yet widely available in published literature. The data for tonabersat, a close structural and mechanistic analogue, is presented as a surrogate.

DrugAnimal ModelED50 (mg/kg)TD50/LD50 (mg/kg)Therapeutic Index (TD50/ED50 or LD50/ED50)Seizure Model
Tonabersat (this compound Analogue) MouseNot Specified>250 (TD50)>36Maximal Electroshock (MES)
RatNot Specified>500 (TD50)>240Maximal Electroshock (MES)
MouseNot Specified>2000 (TD50)>2000Audiogenic Seizures
Phenytoin (B1677684) ---~2[1]-
Phenobarbital --->2[1]-
Valproate --->2[1]-
Carbamazepine ---~3[1]-
Lamotrigine ---Insufficient data for precise quantification[1]-
Topiramate Rat13.5 (oral)Not SpecifiedEquivalent or superior to several approved AEDsMaximal Electroshock (MES)[2]
Mouse40.9 (oral)Not SpecifiedEquivalent or superior to several approved AEDsMaximal Electroshock (MES)[2]
Levetiracetam ---High safety margin reported in animal models[3]-

Note: The therapeutic index can vary depending on the animal model, seizure type, and the specific endpoints used for efficacy and toxicity. The data for standard AEDs are derived from a systematic literature review and may not be from direct head-to-head comparative studies.

Experimental Protocols

The determination of the therapeutic index for antiepileptic drugs in preclinical settings typically involves standardized animal models of seizures. The following are detailed methodologies for two of the most common tests:

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for screening anticonvulsant compounds, particularly those effective against generalized tonic-clonic seizures.

1. Animal Preparation:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g) are used.

  • Animals are acclimatized to the laboratory conditions for at least a week before the experiment.

2. Drug Administration:

  • The test compound, vehicle control, and a positive control (e.g., Phenytoin) are administered, typically via oral gavage or intraperitoneal injection.

  • The volume of administration is kept consistent across all groups.

3. Induction of Seizure:

  • At the time of expected peak drug effect, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or ear-clip electrodes.

  • A topical anesthetic may be applied to the corneas for animal welfare.

4. Endpoint Measurement:

  • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered "protected" if this phase is absent.

5. Data Analysis:

  • The number of protected animals in each group is recorded.

  • The percentage of protection is calculated.

  • The ED50 (the dose that protects 50% of the animals) is determined using statistical methods like Probit analysis.[4]

Pentylenetetrazole (PTZ)-Induced Seizure Test

The PTZ test is a model for generalized myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.

1. Animal Preparation:

  • Similar to the MES test, mice or rats are acclimatized to the laboratory environment.

2. Drug Administration:

  • The test compound, vehicle, and a positive control (e.g., Diazepam) are administered prior to PTZ injection.

3. Induction of Seizure:

  • A convulsant dose of Pentylenetetrazole (PTZ) (e.g., 85 mg/kg, subcutaneous, for mice) is administered.

4. Endpoint Measurement:

  • Animals are observed for a set period (e.g., 30 minutes).

  • The primary endpoints are the latency to and the absence of generalized clonic seizures.

5. Data Analysis:

  • The number of animals protected from clonic seizures is recorded.

  • The ED50 is calculated as the dose that prevents seizures in 50% of the animals.

Mandatory Visualization

Experimental Workflow for Determining Therapeutic Index

G cluster_efficacy Efficacy Determination (ED50) cluster_toxicity Toxicity Determination (TD50/LD50) cluster_ti Therapeutic Index Calculation animal_prep_eff Animal Preparation (e.g., Mice, Rats) drug_admin_eff Test Compound Administration (Dose Groups) animal_prep_eff->drug_admin_eff seizure_induction Seizure Induction (e.g., MES, PTZ) drug_admin_eff->seizure_induction efficacy_endpoint Efficacy Endpoint Measurement (% Protection) seizure_induction->efficacy_endpoint ed50_calc ED50 Calculation efficacy_endpoint->ed50_calc ti_calc Therapeutic Index (TI) = TD50 (or LD50) / ED50 ed50_calc->ti_calc animal_prep_tox Animal Preparation (e.g., Mice, Rats) drug_admin_tox Test Compound Administration (Dose Groups) animal_prep_tox->drug_admin_tox toxicity_assessment Toxicity Assessment (e.g., Neurotoxicity, Lethality) drug_admin_tox->toxicity_assessment toxicity_endpoint Toxicity Endpoint Measurement (% Adverse Effect / Lethality) toxicity_assessment->toxicity_endpoint td50_ld50_calc TD50/LD50 Calculation toxicity_endpoint->td50_ld50_calc td50_ld50_calc->ti_calc

Caption: Workflow for preclinical determination of the Therapeutic Index (TI).

Signaling Pathway: this compound's Mechanism of Action

This compound and its analogue tonabersat are known to act as modulators of gap junctions. Gap junctions are intercellular channels formed by connexin proteins that allow for direct cell-to-cell communication. In the context of epilepsy, it is hypothesized that aberrant gap junctional communication can contribute to the synchronization of neuronal firing and the spread of seizure activity. By modulating these channels, this compound may desynchronize neuronal networks and reduce seizure propagation.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_this compound This compound Action Action Potential Action Potential Gap Junction (Connexin Channels) Gap Junction (Connexin Channels) Action Potential->Gap Junction (Connexin Channels) Propagates to adjacent neuron via Synchronized Firing Synchronized Firing Gap Junction (Connexin Channels)->Synchronized Firing Leads to Desynchronized Firing\n(Reduced Seizure Propagation) Desynchronized Firing (Reduced Seizure Propagation) Gap Junction (Connexin Channels)->Desynchronized Firing\n(Reduced Seizure Propagation) Results in This compound This compound This compound->Gap Junction (Connexin Channels) Modulates

Caption: Proposed mechanism of this compound action via gap junction modulation.

Signaling Pathway: Standard AEDs (Sodium Channel Blockers)

A major class of standard antiepileptic drugs, including phenytoin and carbamazepine, exerts its effects by blocking voltage-gated sodium channels. This action reduces the ability of neurons to fire at high frequencies, which is characteristic of seizure activity.

G cluster_neuron Neuronal Membrane cluster_aed Standard AED Action Depolarization Depolarization Na+ Channel (Voltage-gated) Na+ Channel (Voltage-gated) Depolarization->Na+ Channel (Voltage-gated) Opens Na+ Influx Na+ Influx Na+ Channel (Voltage-gated)->Na+ Influx Allows Reduced Neuronal Excitability\n(Antiseizure Effect) Reduced Neuronal Excitability (Antiseizure Effect) Na+ Channel (Voltage-gated)->Reduced Neuronal Excitability\n(Antiseizure Effect) Leads to Action Potential Propagation Action Potential Propagation Na+ Influx->Action Potential Propagation Na+ Channel Blocker\n(e.g., Phenytoin, Carbamazepine) Na+ Channel Blocker (e.g., Phenytoin, Carbamazepine) Na+ Channel Blocker\n(e.g., Phenytoin, Carbamazepine)->Na+ Channel (Voltage-gated) Blocks

Caption: Mechanism of action for sodium channel-blocking antiepileptic drugs.

Conclusion

The available preclinical data for tonabersat, a close analogue of this compound, suggests a significantly wider therapeutic index compared to several standard antiepileptic drugs. This indicates a potentially favorable safety profile for this compound. However, further direct comparative studies are necessary to definitively establish its therapeutic index and clinical utility. The distinct mechanism of action, targeting gap junction modulation, offers a novel approach to seizure control that may provide advantages in terms of both efficacy and tolerability. Continued research and clinical trials are crucial to fully elucidate the therapeutic potential of this compound in the management of epilepsy.

References

Comparative Efficacy of Carabersat in Preclinical Epilepsy Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticonvulsant efficacy of Carabersat and its close analog, Tonabersat, against established antiepileptic drugs (AEDs) in various animal models of epilepsy. This document summarizes key preclinical findings, details experimental methodologies, and visualizes relevant pathways and workflows to support further investigation and drug development efforts.

This compound has demonstrated efficacy in a clinical proof-of-concept study as an adjunctive therapy for partial-onset seizures. Its preclinical evaluation, largely through its more extensively studied analog Tonabersat, reveals a unique profile suggesting a novel mechanism of action. This guide synthesizes the available data to offer a comparative perspective on its potential therapeutic utility.

Mechanism of Action

This compound and Tonabersat are believed to exert their anticonvulsant effects through a novel mechanism involving the selective modulation of gap junctions. This is distinct from the primary mechanisms of many established AEDs, which typically target voltage-gated ion channels or enhance GABAergic inhibition.

Proposed Signaling Pathway for this compound/Tonabersat

Carabersat_Tonabersat_MoA cluster_0 Presynaptic Neuron Carabersat_Tonabersat This compound / Tonabersat Gap_Junctions Gap Junctions (Connexin Channels) Carabersat_Tonabersat->Gap_Junctions Modulates Neuronal_Coupling Decreased Neuronal Synchronization Gap_Junctions->Neuronal_Coupling Leads to Seizure_Propagation Reduced Seizure Propagation Neuronal_Coupling->Seizure_Propagation

Proposed mechanism of action for this compound and Tonabersat.

Comparative Efficacy Data

The following tables summarize the median effective dose (ED50) of Tonabersat and other commonly used AEDs in various preclinical models of epilepsy. It is important to note that this compound has a 3-4 times lower affinity for the same binding site as Tonabersat, which may influence its potency.

Maximal Electroshock (MES) Seizure Model

This model is considered predictive of efficacy against generalized tonic-clonic seizures.

CompoundSpeciesED50 (mg/kg)
Tonabersat Mouse>30
Rat>30
CarbamazepineMouse10.5
Rat25.1[1]
PhenytoinMouse9.5
Rat26.0
ValproateMouse272
Rat147
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

This model is used to identify drugs effective against myoclonic and absence seizures.

CompoundSpeciesED50 (mg/kg)
Tonabersat MouseIneffective
RatIneffective
CarbamazepineMouse>50
Rat>40
PhenytoinMouse>80
Rat>100
ValproateMouse177.83[2]
Rat129.26[3]
Amygdala Kindling Model

This model of temporal lobe epilepsy is used to assess efficacy against focal seizures with secondary generalization.

CompoundSpeciesED50 (mg/kg)
Tonabersat RatIneffective
CarbamazepineRat25.1[1]
PhenytoinRat~75 (threshold increase)[4][5]
ValproateRat97.41 (generalized seizures)[3]
Frings Audiogenic Seizure (AGS) Susceptible Mice

This genetic model is used to screen for general anticonvulsant activity.

CompoundSpeciesED50 (mg/kg)
Tonabersat Mouse<1
CarbamazepineMouse12.0
PhenytoinMouse7.6
ValproateMouse180-360 (dose-dependent inhibition)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Experimental Workflow for Preclinical Anticonvulsant Screening

Anticonvulsant_Screening_Workflow Start Compound Administration MES Maximal Electroshock (MES) Test Start->MES scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test Start->scPTZ Kindling Amygdala Kindling Model Start->Kindling AGS Audiogenic Seizure (AGS) Model Start->AGS Data_Analysis Determine ED50 and Therapeutic Index MES->Data_Analysis scPTZ->Data_Analysis Kindling->Data_Analysis AGS->Data_Analysis Outcome Efficacy Profile Data_Analysis->Outcome

A typical workflow for preclinical anticonvulsant screening.

Maximal Electroshock (MES) Test:

  • Animals: Male CF-1 mice or Sprague-Dawley rats.

  • Procedure: A corneal electrode is used to deliver an alternating current (60 Hz, 50 mA for mice, 150 mA for rats) for 0.2 seconds.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of the tonic hindlimb extension.

  • Administration: Test compounds are typically administered intraperitoneally (i.p.) at various doses prior to the electroshock.

Subcutaneous Pentylenetetrazol (scPTZ) Test:

  • Animals: Male CF-1 mice or Sprague-Dawley rats.

  • Procedure: A convulsant dose of pentylenetetrazole (typically 85 mg/kg in mice) is administered subcutaneously.

  • Endpoint: The animal is observed for the presence of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period. Protection is defined as the absence of these seizures.

  • Administration: Test compounds are administered i.p. at various doses before the PTZ injection.

Amygdala Kindling Model:

  • Animals: Adult male rats.

  • Procedure: A bipolar stimulating electrode is surgically implanted into the basolateral amygdala. A low-level electrical stimulus is delivered daily, gradually increasing the duration and severity of the elicited seizures until a stable, fully kindled state (generalized seizures) is reached.

  • Endpoint: The effect of the test compound on the seizure score (e.g., using Racine's scale) and the afterdischarge duration is measured.

  • Administration: Test compounds are administered i.p. prior to the electrical stimulation in fully kindled animals.

Frings Audiogenic Seizure (AGS) Susceptible Mice:

  • Animals: Frings AGS-susceptible mice.

  • Procedure: Mice are exposed to a high-intensity sound stimulus (e.g., 110-120 dB) for a fixed duration.

  • Endpoint: The occurrence of characteristic seizure phases: wild running, clonic seizures, and tonic hindlimb extension. Protection is typically defined as the blockade of the tonic hindlimb extension phase.

  • Administration: Test compounds are administered i.p. at various doses before the auditory stimulus.

Conclusion

The preclinical profile of Tonabersat, and by extension this compound, suggests a novel anticonvulsant with a distinct mechanism of action. Its potent efficacy in the audiogenic seizure model and the MES threshold test indicates a potential role in controlling generalized seizures. However, its lack of efficacy in the scPTZ and amygdala kindling models suggests a different spectrum of activity compared to broad-spectrum AEDs like valproate. The unique mechanism targeting gap junctions warrants further investigation, as it may offer a new therapeutic avenue for certain types of epilepsy, potentially with a different side-effect profile compared to existing treatments. The data presented in this guide provides a foundation for researchers to design further studies to fully elucidate the therapeutic potential of this compound.

References

Statistical methods for validating the significance of Carabersat's anticonvulsant effects

Author: BenchChem Technical Support Team. Date: December 2025

Statistical Validation of Anticonvulsant Efficacy: A Comparative Guide for "Carabersat"

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for assessing the statistical significance of a new anticonvulsant agent's effects.

Core Principles of Statistical Validation in Anticonvulsant Research

The validation of a new anticonvulsant relies on a structured progression from preclinical models to clinical trials. At each stage, specific statistical methods are essential to determine efficacy, safety, and superiority over existing treatments. The primary goal is to demonstrate a statistically significant reduction in seizure frequency or severity compared to a control group (placebo or an active comparator).[1]

Key statistical considerations include:

  • Hypothesis Testing: Formulating a null hypothesis (e.g., this compound has no effect on seizure frequency) and an alternative hypothesis (e.g., this compound reduces seizure frequency).[2]

  • Power and Sample Size: Calculating the number of subjects required to detect a statistically significant effect, minimizing the risk of Type II errors (false negatives).

  • Control of Bias: Implementing randomization and double-blinding to prevent systematic errors in trial conduct and data interpretation.[3]

  • Selection of Endpoints: Defining clear primary and secondary outcome measures, such as "time to first seizure" or "percentage reduction in monthly seizure count."[4][5]

Preclinical Efficacy and Statistical Analysis

Preclinical studies utilize animal models to establish initial efficacy and dose-ranging.[6] Common models include the Maximal Electroshock (MES) test for generalized tonic-clonic seizures and the pentylenetetrazol (PTZ) test for myoclonic and absence seizures.[7]

Experimental Protocol: Maximal Electroshock (MES) Test
  • Subjects: Male Sprague-Dawley rats (n=10-15 per group).

  • Acclimatization: Animals are housed for one week under standard laboratory conditions.

  • Drug Administration: this compound (e.g., 10, 30, 100 mg/kg) or a vehicle control is administered intraperitoneally (IP). A positive control group receives a standard AED like Carbamazepine (B1668303) (30 mg/kg).

  • Induction of Seizure: 30-60 minutes post-administration, a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2s) is delivered via corneal electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension is recorded. Protection is defined as the absence of this endpoint.

  • Statistical Analysis: The percentage of animals protected in each group is calculated. A Chi-squared test or Fisher's exact test is used to compare the proportion of protected animals in the this compound group versus the vehicle control. The ED₅₀ (median effective dose) is often calculated using probit analysis.

Comparative Preclinical Data

The following table summarizes hypothetical data for this compound against established AEDs in two common preclinical models.

CompoundModelEndpointDose (mg/kg)OutcomeP-value
Vehicle MES% ProtectedN/A0%-
This compound (Hypothetical) MES% Protected5075%<0.01
Carbamazepine [8]MES% Protected2080%<0.01
Vehicle s.c. PTZ% ProtectedN/A0%-
This compound (Hypothetical) s.c. PTZ% Protected5065%<0.05
Levetiracetam (B1674943) s.c. PTZ% Protected4070%<0.01

*Statistically significant compared to vehicle control.

Clinical Trial Design and Statistical Methods

Human clinical trials are required to establish safety and efficacy. A common design for new AEDs is the randomized, double-blind, placebo-controlled adjunctive therapy trial.[1] In this design, patients with drug-resistant epilepsy are randomized to receive either the investigational drug or a placebo in addition to their current medication regimen.

Statistical Workflow for a Phase III Clinical Trial

The following diagram illustrates the logical flow of statistical analysis in a typical pivotal epilepsy trial.

G cluster_0 Study Design & Data Collection cluster_1 Primary Endpoint Analysis cluster_2 Secondary & Safety Analysis A Patient Screening & Randomization (Stratified by seizure type) B Baseline Period (Seizure Diary Collection) A->B C Double-Blind Treatment Period (this compound vs. Placebo) B->C D Calculate Median % Reduction in Seizure Frequency C->D G Responder Rate Analysis (≥50% reduction) C->G I Adverse Event Profiling (Incidence Comparison) C->I E Mann-Whitney U Test or ANCOVA (Comparison between groups) D->E F P-value < 0.05? (Significance Check) E->F K Primary Endpoint Met F->K L Primary Endpoint Not Met F->L H Chi-Squared Test G->H J Fisher's Exact Test I->J

Statistical analysis workflow for a Phase III adjunctive therapy trial.
Key Statistical Tests in Clinical Trials:

  • Analysis of Covariance (ANCOVA): Used to compare the mean seizure frequency between treatment groups while adjusting for baseline seizure rates.

  • Survival Analysis (Kaplan-Meier): Applied to "time-to-event" endpoints, such as the time to the first seizure during the trial.[2][4] Log-rank tests are used to compare survival curves between groups.

  • Generalized Linear Models: Can be used to model seizure counts, which often follow a Poisson or negative binomial distribution.[2]

  • Cochran-Mantel-Haenszel Test: Used to analyze responder rates while stratifying for other variables, like seizure type.

Comparative Efficacy and Mechanism of Action

To position a new drug like this compound, it is crucial to compare its efficacy and proposed mechanism of action against existing market leaders. Anticonvulsants primarily work by either enhancing GABA-mediated inhibition or reducing glutamate-mediated excitation.[9][10]

Hypothetical Mechanism of Action Pathway for this compound

Let's hypothesize that this compound acts as a selective blocker of voltage-gated sodium channels, a mechanism shared with Carbamazepine.[11]

AP Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel (Open) AP->Na_Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Depolarization Neuronal Depolarization Na_Influx->Depolarization Glutamate_Release Glutamate Release Depolarization->Glutamate_Release Hyperexcitability Neuronal Hyperexcitability (Seizure) Glutamate_Release->Hyperexcitability This compound This compound This compound->Na_Channel Binds & Stabilizes Inactive State Block Blockade

Proposed mechanism: this compound blocks sodium channels to reduce hyperexcitability.
Clinical Efficacy Comparison

This table presents hypothetical Phase III data for this compound alongside published data for established drugs in adjunctive therapy for focal onset seizures.

DrugMedian % Seizure Reduction (vs. Placebo)≥50% Responder Rate (vs. Placebo)Key Statistical Method(s)
This compound (Hypothetical) 25%45% (Placebo: 22%)ANCOVA, Chi-Squared Test
Carbamazepine [12][13]22%40% (Placebo: 18%)ANCOVA, CMH Test
Levetiracetam 30%42% (Placebo: 20%)Mann-Whitney U, Fisher's Exact
Brivaracetam (B1667798) [14][15]20-23%38-40% (Placebo: 20-22%)ANCOVA, Logistic Regression

Conclusion

References

Assessing the Long-Term Efficacy of Carabersat in Chronic Epilepsy Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the long-term efficacy of Carabersat, an investigational anticonvulsant, against established antiepileptic drugs (AEDs) in preclinical chronic epilepsy models. Due to the limited availability of specific long-term efficacy data for this compound, this guide utilizes data from its close structural and mechanistic analog, tonabersat (B1682987), as a predictive surrogate. The information is intended to support further research and drug development in the field of epilepsy treatment.

Executive Summary

This compound, a novel benzopyran derivative, is believed to exert its anticonvulsant effects through the selective modulation of gap junctions, a mechanism distinct from many conventional AEDs. Preclinical data on its analog, tonabersat, suggests a promising anti-seizure profile with a high therapeutic index in various rodent models. This guide compares the available preclinical data for tonabersat with the established long-term efficacy of standard AEDs—carbamazepine, lamotrigine, and levetiracetam (B1674943)—in widely used chronic epilepsy models. While direct comparative long-term studies are lacking, this guide synthesizes available data to provide a framework for assessing this compound's potential therapeutic value.

Data Presentation: Comparative Efficacy in Preclinical Models

The following tables summarize the available quantitative data for tonabersat (as a surrogate for this compound) and comparator AEDs in various preclinical models of epilepsy. It is important to note that direct comparisons are challenging due to variations in experimental models, species, and study durations.

Table 1: In Vitro and Acute In Vivo Efficacy of Tonabersat

ParameterModelSpeciesResultCitation
IC50 K+ hippocampal brain sliceN/A0.5µM[1]
Therapeutic Index (TI) Electrically induced tonic extension seizuresMouse>36[1]
Therapeutic Index (TI) Electrically induced tonic extension seizuresRat>240[1]
Therapeutic Index (TI) Audiogenic seizures (Frings AGS-susceptible)Mouse>2000[1]
Effect IV-pentylenetetrazol induced tonic seizuresMouse, RatAttenuated tonic seizures[1]
Motor Impairment (TD50) Rotarod testMouse>250mg/kg
Motor Impairment (TD50) Minimal motor impairment scaleRat>500mg/kg

Table 2: Long-Term Efficacy of Comparator Anticonvulsants in Chronic Epilepsy Models

DrugModelSpeciesStudy DurationKey FindingsCitation
Carbamazepine Kainate-induced epilepsyMouse8 weeksSignificantly suppressed electroclinical seizures in the early stages, but resistance developed over time.
Carbamazepine KCNQ2 developmental and epileptic encephalopathy modelMouse70 daysEffectively reduced seizures and improved cognitive abilities.
Lamotrigine Amygdala kindlingRat~3 weeks (during kindling)Blocked seizure development during the treatment period.
Lamotrigine Pentylenetetrazole kindlingRat15 injections (every other day)Prevented seizure development at adequate doses.
Levetiracetam Pilocarpine-induced epilepsyRat2 weeksReduced average seizure frequency, but individual responses varied from complete control to no effect. Partial tolerance was observed in the second week.
Levetiracetam Amygdala kindlingRatN/AInhibited both kindled seizures and seizure development.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of standard protocols for inducing chronic epilepsy in rodent models, which are essential for assessing the long-term efficacy of anticonvulsant drugs.

Kainate Model of Temporal Lobe Epilepsy

The intrahippocampal kainate model is a widely used method to induce chronic epilepsy that recapitulates many features of human temporal lobe epilepsy.

  • Animal Model: Adult male mice or rats.

  • Procedure:

    • Animals are anesthetized, and a guide cannula is stereotaxically implanted into the hippocampus.

    • Following a recovery period, a solution of kainic acid (KA) is microinjected through the cannula.

    • The injection induces status epilepticus (SE), which is monitored behaviorally and/or electrographically.

    • After a latent period of several weeks, spontaneous recurrent seizures (SRS) begin to occur.

  • Long-Term Efficacy Assessment:

    • Continuous video-EEG monitoring is used to record the frequency, duration, and severity of SRS over an extended period (e.g., 8 weeks).

    • The investigational drug (e.g., this compound) and comparator drugs are administered chronically, and changes in seizure parameters are compared to a baseline period and a vehicle-treated control group.

Pilocarpine (B147212) Model of Temporal Lobe Epilepsy

The pilocarpine model is another robust method for inducing status epilepticus and subsequent spontaneous recurrent seizures.

  • Animal Model: Adult male mice or rats.

  • Procedure:

    • Animals are pre-treated with a peripheral muscarinic receptor antagonist (e.g., scopolamine (B1681570) methyl nitrate) to reduce peripheral cholinergic effects.

    • Pilocarpine, a muscarinic receptor agonist, is administered systemically (e.g., intraperitoneally) to induce SE.

    • SE is allowed to continue for a defined period (e.g., 1-2 hours) before being terminated with a benzodiazepine (B76468) (e.g., diazepam) or another anticonvulsant like levetiracetam to improve survival rates.

    • Following a latent period, animals develop SRS.

  • Long-Term Efficacy Assessment:

    • Similar to the kainate model, long-term video-EEG monitoring is employed to quantify seizure activity.

    • Chronic drug administration allows for the assessment of sustained efficacy and the development of tolerance.

Amygdala Kindling Model of Epilepsy

Kindling is a phenomenon where repeated sub-convulsive electrical or chemical stimulation of a brain region, typically the amygdala, leads to the progressive development of seizures.

  • Animal Model: Adult rats.

  • Procedure:

    • A stimulating electrode is stereotaxically implanted into the basolateral amygdala.

    • After recovery, a brief, low-intensity electrical stimulus is delivered daily or on alternate days.

    • The behavioral and electrographic seizure response to each stimulation is recorded and scored (e.g., using the Racine scale).

    • Over time, the seizure severity increases, culminating in generalized tonic-clonic seizures (fully kindled state).

  • Long-Term Efficacy Assessment:

    • Once animals are fully kindled, the effect of chronic drug administration on the seizure threshold, seizure duration, and seizure severity is evaluated.

    • This model is also used to study antiepileptogenic effects by administering the drug during the kindling acquisition phase.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathway for this compound and the established mechanisms of action for the comparator anticonvulsant drugs.

Carabersat_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Gap_Junction Gap Junction (Connexin 43) This compound->Gap_Junction Modulates/ Inhibits Synchronization Reduced Neuronal Synchronization Gap_Junction->Synchronization Leads to Seizure_Propagation Decreased Seizure Propagation Synchronization->Seizure_Propagation

Caption: Proposed mechanism of this compound via gap junction modulation.

Comparator_Mechanisms cluster_drugs Anticonvulsant Drugs cluster_targets Molecular Targets cluster_effects Cellular Effects Carbamazepine Carbamazepine Na_Channel Voltage-Gated Na+ Channels Carbamazepine->Na_Channel Blocks Lamotrigine Lamotrigine Lamotrigine->Na_Channel Blocks Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Levetiracetam->SV2A Binds to Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Neurotransmitter_Release Modulation of Neurotransmitter Release SV2A->Neurotransmitter_Release Experimental_Workflow cluster_model Chronic Epilepsy Model Induction cluster_monitoring Long-Term Monitoring & Treatment cluster_analysis Data Analysis & Outcome Assessment A Animal Surgery (Electrode/Cannula Implantation) B Induction of Status Epilepticus (e.g., Kainate, Pilocarpine, or Kindling) A->B C Latent Period & Development of Spontaneous Seizures B->C D Baseline Video-EEG Recording (Pre-treatment) C->D E Chronic Drug Administration (this compound vs. Comparators vs. Vehicle) D->E F Continuous Video-EEG Recording (During Treatment) E->F G Quantification of Seizure Parameters (Frequency, Duration, Severity) F->G H Statistical Comparison between Treatment Groups G->H I Assessment of Tolerability & Adverse Effects H->I

References

A Comparative Review of Carabersat (SB 204269) and Related Compounds in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carabersat (SB 204269) is a novel anticonvulsant agent that has been investigated for its therapeutic potential in epilepsy. While extensive clinical trial data for this compound is not publicly available, preclinical studies have demonstrated its efficacy in various seizure models. This guide provides a comprehensive review of the available data for this compound and its close analog, Tonabersat (B1682987), which has been studied in clinical trials for migraine prophylaxis. The objective is to offer a comparative analysis of these compounds and their potential mechanisms of action to inform future research and drug development.

Preclinical Data for this compound (SB 204269)

Preclinical evaluation of this compound in rat models of focal and generalized epileptic seizures has shown promising results.[1] It has demonstrated oral efficacy as an anticonvulsant at doses that do not cause overt behavioral depression.[1] In these models, this compound was found to be equivalent or superior to established antiepileptic drugs like carbamazepine (B1668303) and lamotrigine (B1674446) in terms of potency and efficacy.[1] Notably, this compound exhibited an excellent therapeutic index, indicating a wide margin between its effective and toxic doses.[1]

Clinical Trial Data for Tonabersat

Tonabersat, a structurally related compound to this compound, has been evaluated in Phase II clinical trials for the prevention of migraine. While not identical to this compound, the findings from these studies offer valuable insights into the potential clinical utility of this class of compounds.

Table 1: Summary of Tonabersat Clinical Trial Outcomes in Migraine Prophylaxis

TrialPrimary EndpointKey FindingsReference
Hauge et al. (2009)Reduction in aura attacks and migraine headache days- Median aura attacks reduced from 3.2 to 1.0 per 12 weeks (p=0.01) - No significant difference in migraine headache days with or without aura.[2]
Goadsby et al. (2009)Change in mean number of migraine headache days- No significant difference in the reduction of migraine days between Tonabersat and placebo. - 50% responder rate was 62% for Tonabersat vs. 45% for placebo (p < 0.05). - Reduction in rescue medication use by 1.8 days (p = 0.02).

Experimental Protocols

Hauge et al. (2009) - Tonabersat for Migraine with Aura

  • Study Design: A randomized, double-blind, placebo-controlled crossover trial.

  • Participants: 39 patients who experienced at least one aura attack per month for the preceding three months.

  • Intervention: 40 mg of Tonabersat administered once daily, compared with a matched placebo.

  • Primary Endpoints:

    • Reduction in the number of aura attacks (with or without headache).

    • Reduction in the number of migraine headache days (with or without aura).

  • Data Collection: Patients maintained a detailed diary to diagnose each attack as migraine with aura, migraine without aura, or other headache types.

Goadsby et al. (2009) - Tonabersat for Migraine Prophylaxis

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.

  • Participants: Patients with migraine (with or without aura) experiencing two to six attacks per month.

  • Intervention: Patients received Tonabersat 20 mg daily for two weeks, followed by 40 mg daily for ten weeks, or a placebo.

  • Primary Endpoint: The change in the mean number of migraine headache days between the third month of treatment and the baseline period.

Mechanism of Action and Signaling Pathway

This compound and Tonabersat are believed to exert their effects through a novel mechanism of action involving the modulation of gap junctions, which are crucial for cell-to-cell communication in the central nervous system. The proposed mechanism for their efficacy in migraine involves the inhibition of cortical spreading depression (CSD), a wave of neuronal and glial depolarization implicated in the aura phase of migraines.

G Proposed Signaling Pathway of this compound/Tonabersat cluster_0 Neuronal Environment Carabersat_Tonabersat This compound / Tonabersat Gap_Junctions Gap Junctions (e.g., Connexin43) Carabersat_Tonabersat->Gap_Junctions Inhibits CSD Cortical Spreading Depression (CSD) Gap_Junctions->CSD Propagates Neuronal_Hyperexcitability Neuronal Hyperexcitability CSD->Neuronal_Hyperexcitability Induces Migraine_Aura Migraine Aura Neuronal_Hyperexcitability->Migraine_Aura Leads to Seizure_Activity Seizure Activity Neuronal_Hyperexcitability->Seizure_Activity Leads to

Caption: Proposed mechanism of this compound/Tonabersat via gap junction inhibition.

Comparison with Alternative Treatments

Epilepsy:

Standard treatments for refractory partial and generalized tonic-clonic seizures, the proposed indication for this compound, include a range of antiepileptic drugs (AEDs).

Table 2: Comparison of this compound (Preclinical Data) with Standard AEDs

FeatureThis compound (SB 204269)CarbamazepineLamotrigine
Mechanism of Action Novel, likely involving gap junction modulationSodium channel blockerSodium channel blocker
Preclinical Efficacy Equivalent or better than carbamazepine and lamotrigine in rat seizure modelsEstablished efficacyEstablished efficacy
Therapeutic Index (Rat) > 31713
Neurological Deficits Inactive in rat rotarod test at high dosesCan cause sedation and motor incoordinationCan cause sedation and motor incoordination

Migraine Prophylaxis:

For migraine prophylaxis, several classes of drugs are used. Tonabersat's efficacy, particularly against aura, presents a targeted approach.

Table 3: Comparison of Tonabersat with Standard Migraine Prophylactic Agents

Drug ClassExamplePrimary MechanismEfficacy on Aura
Benzopyran Derivative TonabersatGap junction modulation, CSD inhibitionSignificant reduction in aura attacks
Beta-Blockers PropranololMultiple, including effects on blood vessels and neurotransmittersGenerally effective for migraine, less specific for aura
Antidepressants AmitriptylineSerotonin and norepinephrine (B1679862) reuptake inhibitionEffective for migraine, evidence for aura is mixed
Anticonvulsants TopiramateMultiple, including sodium channel blocking and GABA agonismEffective for migraine, can have cognitive side effects
CGRP Antagonists ErenumabBlocks CGRP receptorHighly effective for migraine, mechanism is distinct from CSD inhibition

Conclusion

While clinical trial data for this compound (SB 204269) remains limited, preclinical studies highlight its potential as a potent and well-tolerated anticonvulsant with a novel mechanism of action. The clinical development of the related compound, Tonabersat, for migraine provides valuable, albeit indirect, support for the therapeutic potential of this class of drugs. The unique mechanism targeting gap junctions and cortical spreading depression suggests that these compounds could offer a new therapeutic avenue for neurological disorders characterized by neuronal hyperexcitability. Further clinical investigation of this compound is warranted to fully elucidate its efficacy and safety profile in human populations.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Carabersat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Carabersat. The following procedural guidance is designed to answer specific operational questions, ensuring the safe use and disposal of this neuroactive compound in a laboratory setting.

Compound Data

This compound is a novel and effective anticonvulsant and antiepileptic agent intended for laboratory use only.[1]

PropertyValueSource
Molecular Formula C₂₀H₂₀FNO₄ChemScene
Molecular Weight 357.38 g/mol ChemScene
CAS Number 184653-84-7ChemScene

Storage Plan

Proper storage is crucial to maintain the integrity of this compound.

Storage ConditionDuration
Powder -20°C for up to 3 years
In Solvent -80°C for up to 1 year

Personal Protective Equipment (PPE)

Due to the neuroactive nature of this compound and the absence of a complete Safety Data Sheet (SDS), a cautious approach to personal protection is mandatory. The following PPE is required at a minimum. For handling potent compounds, more stringent controls such as containment systems (e.g., glove boxes) may be necessary.[2][3]

AreaRequired PPESpecifications
Eye and Face Safety Goggles with Side Shields, Face ShieldGoggles must be worn at all times. A face shield should be used when there is a risk of splashes or generating aerosols.
Hand Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Double gloving may be appropriate for certain procedures.
Body Laboratory CoatA fully buttoned lab coat is required. Consider a disposable gown for procedures with a high risk of contamination.
Respiratory RespiratorA fit-tested N95 respirator or higher should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plan: Handling this compound Powder

Adherence to the following step-by-step protocol is essential for the safe handling of solid this compound.

Experimental Workflow for Weighing and Solubilizing this compound

cluster_prep Preparation cluster_weighing Weighing cluster_solubilization Solubilization cluster_cleanup Cleanup and Disposal prep_area Designate and clean a specific work area gather_materials Gather all necessary equipment and PPE prep_area->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe weigh_paper Place weigh paper on an analytical balance and tare don_ppe->weigh_paper Enter Weighing Area transfer_powder Carefully transfer this compound powder to the weigh paper weigh_paper->transfer_powder record_mass Record the exact mass transfer_powder->record_mass add_solvent Add the appropriate solvent to a sterile container record_mass->add_solvent Proceed to Solubilization transfer_to_solvent Carefully transfer the weighed powder into the solvent add_solvent->transfer_to_solvent mix Mix thoroughly until fully dissolved transfer_to_solvent->mix label_container Clearly label the container with contents and concentration mix->label_container decontaminate Decontaminate all surfaces and equipment label_container->decontaminate Final Steps dispose_waste Dispose of all contaminated materials as chemical waste decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carabersat
Reactant of Route 2
Reactant of Route 2
Carabersat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.